LY 121019
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-octoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H71N7O17/c1-5-6-7-8-9-10-19-73-31-17-13-28(14-18-31)42(65)50-32-21-34(61)45(68)54-47(70)38-39(62)24(2)22-56(38)49(72)36(26(4)58)52-46(69)37(41(64)40(63)27-11-15-29(59)16-12-27)53-44(67)33-20-30(60)23-55(33)48(71)35(25(3)57)51-43(32)66/h11-18,24-26,30,32-41,45,57-64,68H,5-10,19-23H2,1-4H3,(H,50,65)(H,51,66)(H,52,69)(H,53,67)(H,54,70)/t24-,25+,26+,30+,32-,33-,34+,35-,36-,37-,38-,39-,40-,41-,45+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZKCEAHVFVZDJ-MTUMARHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)NC2CC(C(NC(=O)C3C(C(CN3C(=O)C(NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)C(C)O)O)C(C(C5=CC=C(C=C5)O)O)O)C(C)O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)N[C@H]2C[C@H]([C@H](NC(=O)[C@@H]3[C@H]([C@H](CN3C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)[C@@H](C)O)O)[C@@H]([C@H](C5=CC=C(C=C5)O)O)O)[C@@H](C)O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H71N7O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901027438 | |
| Record name | Cilofungin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901027438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1030.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79404-91-4 | |
| Record name | Cilofungin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079404914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cilofungin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901027438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CILOFUNGIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZJC54A39X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of LY121019 (Cilofungin) on the Fungal Cell Wall
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LY121019, also known as Cilofungin, is a semisynthetic lipopeptide antibiotic belonging to the echinocandin class of antifungal agents. This document provides a comprehensive technical overview of its mechanism of action, focusing on its inhibitory effects on the fungal cell wall. The primary molecular target of LY121019 is the enzyme (1,3)-β-D-glucan synthase, a critical component in the biosynthesis of β-glucan, an essential structural polymer of the fungal cell wall. By non-competitively inhibiting this enzyme, LY121019 disrupts cell wall integrity, leading to osmotic instability and ultimately, fungal cell death. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.
Data Presentation: Quantitative Analysis of LY121019 Antifungal Activity
The in vitro activity of LY121019 has been evaluated against a range of fungal pathogens, primarily Candida species. The following tables summarize the minimum inhibitory concentrations (MICs) and enzyme inhibition data available in the literature.
Table 1: In Vitro Susceptibility of Candida Species to LY121019 (Cilofungin)
| Fungal Species | Number of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Geometric Mean MIC (µg/mL) |
| Candida albicans | 100 | 0.31 - 2.5 | - | 3.2 | - |
| Candida albicans | 50 | 0.039 - 5.0 | - | - | 0.47[1] |
| Candida tropicalis | - | - | - | ≤0.31[2][3] | - |
| Candida tropicalis | - | - | - | 3.2[4][5] | - |
| Candida glabrata | - | 5.0 - 40.0 | - | 3.2[4][5] | - |
| Candida parapsilosis | - | 5.0 - 40.0[1] | - | - | - |
| Candida krusei | - | 5.0 - 40.0[1] | - | - | - |
Table 2: Inhibition of (1,3)-β-D-Glucan Synthase by LY121019
| Fungal Species | Enzyme | Inhibition Type | Ki-app (µM) |
| Candida albicans | (1,3)-β-D-Glucan Synthase | Noncompetitive | 2.5 |
Core Mechanism of Action: Inhibition of (1,3)-β-D-Glucan Synthase
LY121019 exerts its antifungal effect through the specific, noncompetitive inhibition of (1,3)-β-D-glucan synthase. This enzyme is an integral membrane protein complex responsible for the polymerization of UDP-glucose into long chains of β-(1,3)-glucan, the primary structural component of the fungal cell wall.[6] The fungal cell wall is a dynamic structure essential for maintaining cell shape, providing osmotic protection, and facilitating interactions with the environment.
The inhibition of (1,3)-β-D-glucan synthase by LY121019 leads to a significant reduction in the β-glucan content of the cell wall. This weakens the structural integrity of the wall, rendering the fungal cell susceptible to osmotic lysis, especially in growing regions such as the hyphal tips and budding sites. Notably, LY121019 does not inhibit chitin synthase, another key enzyme in fungal cell wall biosynthesis, highlighting its specific mode of action.
Signaling Pathways and Cellular Response to LY121019-Induced Cell Wall Stress
The disruption of the cell wall by LY121019 triggers a complex cellular stress response in fungi. This response, often referred to as the cell wall integrity (CWI) pathway, is a signal transduction cascade that attempts to compensate for the cell wall damage.
References
- 1. Susceptibility of Candida species to cilofungin (LY-121019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cilofungin (LY121019), an antifungal agent with specific activity against Candida albicans and Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cilofungin (LY121019), an antifungal agent with specific activity against Candida albicans and Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative antifungal activity of cilofungin (LY121019) against Candida species, including evaluation of susceptibility testing method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative antifungal activity of cilofungin (LY121019) against Candida species, including evaluation of susceptibility testing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,3-Beta-glucan synthase - Wikipedia [en.wikipedia.org]
Cilofungin: A Technical Chronicle of a Promising Antifungal Agent's Rise and Fall
An in-depth guide for researchers and drug development professionals on the discovery, mechanism of action, preclinical and clinical development, and eventual discontinuation of cilofungin.
Introduction
Cilofungin (LY121019) emerged in the 1980s as a promising semi-synthetic antifungal agent, representing the first of the echinocandin class to enter clinical development. Its novel mechanism of action, targeting the fungal cell wall, offered a significant advantage over existing antifungal therapies. This technical guide provides a comprehensive overview of the discovery and development history of cilofungin, detailing its synthesis, mechanism of action, preclinical and clinical findings, and the ultimate reasons for its withdrawal from development.
Discovery and Synthesis
Cilofungin was developed by Eli Lilly and Company as a derivative of echinocandin B, a natural lipopeptide product of the fungus Aspergillus nidulans. While echinocandin B itself exhibited potent antifungal activity, it was associated with significant hemolytic toxicity. The development of cilofungin aimed to mitigate this toxicity while retaining the antifungal efficacy.
The synthesis of cilofungin from echinocandin B is a two-step process involving enzymatic deacylation followed by chemical reacylation.
Experimental Protocols
Enzymatic Deacylation of Echinocandin B:
A detailed protocol for the enzymatic deacylation of echinocandin B to its nucleus was not extensively published in the available literature. However, the process generally involves the use of a deacylase enzyme produced by microorganisms such as Actinoplanes utahensis. The fermentation broth containing echinocandin B would be incubated with the deacylase under controlled conditions of temperature, pH, and aeration to cleave the fatty acid side chain.
Chemical N-acylation of the Echinocandin B Nucleus:
The reacylation step to produce cilofungin involves the chemical modification of the echinocandin B nucleus. A general procedure would be as follows:
-
Activation of the Acyl Group: The carboxylic acid of p-(n-octyloxy)benzoic acid is activated, for example, by conversion to its corresponding acid chloride or by using a coupling agent.
-
Coupling Reaction: The activated p-(n-octyloxy)benzoic acid is then reacted with the free amino group of the echinocandin B nucleus in an appropriate aprotic solvent.
-
Purification: The resulting cilofungin is purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to remove unreacted starting materials and byproducts.
Mechanism of Action
Cilofungin, like other echinocandins, exerts its antifungal effect by inhibiting the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall. This inhibition is achieved through the non-competitive inhibition of the enzyme β-(1,3)-D-glucan synthase. The disruption of glucan synthesis leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.
Experimental Protocols
(1,3)-β-D-Glucan Synthase Inhibition Assay:
A typical protocol to determine the inhibitory activity of cilofungin against (1,3)-β-D-glucan synthase involves the following steps:
-
Enzyme Preparation: A crude enzyme preparation containing (1,3)-β-D-glucan synthase is obtained from fungal cell lysates.
-
Reaction Mixture: The reaction mixture typically contains a buffer, the enzyme preparation, and the substrate, UDP-[14C]glucose.
-
Inhibition Assay: Various concentrations of cilofungin are added to the reaction mixture.
-
Incubation: The reaction is incubated at an optimal temperature for a defined period.
-
Quantification: The amount of radiolabeled glucan produced is quantified by measuring the incorporation of [14C]glucose into an acid-insoluble polymer. The concentration of cilofungin that inhibits 50% of the enzyme activity (IC50) is then determined.[1]
Preclinical Development
In Vitro Antifungal Activity
Cilofungin demonstrated potent in vitro activity primarily against Candida species, with notable efficacy against Candida albicans and Candida tropicalis. Its activity against other fungal genera, such as Aspergillus, was limited.
| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Candida albicans | ≤0.03 - 2.5 | 0.12 - 0.62 | 0.25 - 1.25 | [2][3] |
| Candida tropicalis | ≤0.03 - 1.25 | 0.12 - 0.31 | 0.25 - 0.62 | [2][3] |
| Candida parapsilosis | 4 - >64 | >16 | >32 | [2] |
| Candida glabrata | 0.25 - >16 | 2.5 - 4 | 5 - 16 | [2] |
| Candida krusei | 8 - >64 | >16 | >32 | [2] |
Table 1: In Vitro Antifungal Activity of Cilofungin against Various Candida Species.
Experimental Protocols
Broth Microdilution Antifungal Susceptibility Testing:
The minimum inhibitory concentration (MIC) of cilofungin was typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI), with some modifications in earlier studies. A general protocol involves:
-
Inoculum Preparation: A standardized suspension of fungal cells is prepared.
-
Drug Dilution: Serial twofold dilutions of cilofungin are prepared in 96-well microtiter plates.
-
Inoculation: The fungal inoculum is added to each well.
-
Incubation: The plates are incubated at a specified temperature for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth compared to a drug-free control well.
In Vivo Efficacy
Preclinical studies in animal models of disseminated candidiasis, primarily in rabbits and mice, demonstrated the in vivo efficacy of cilofungin.
| Animal Model | Infection Model | Dosing Regimen | Outcome | Reference |
| Rabbit | Disseminated Candidiasis | 25-50 mg/kg IV, twice daily | Reduced fungal burden in kidneys | [4] |
| Rabbit | Disseminated Candidiasis | Continuous IV infusion | Reduced fungal burden in kidneys, lungs, and spleen | [5] |
| Mouse | Disseminated Candidiasis | 25-100 mg/kg/day | Increased survival and reduced kidney fungal counts | [6][7] |
Table 2: Summary of In Vivo Efficacy Studies of Cilofungin.
Experimental Protocols
Murine Model of Disseminated Candidiasis:
-
Animals: Immunocompetent or immunosuppressed mice (e.g., with cyclophosphamide) are used.
-
Infection: A lethal or sublethal dose of Candida albicans is injected intravenously.
-
Treatment: Treatment with cilofungin, administered intravenously or intraperitoneally, is initiated at a specified time post-infection.
-
Endpoints: Efficacy is assessed by monitoring survival rates and by quantifying the fungal burden (colony-forming units) in target organs, such as the kidneys, at the end of the study.[6][7]
Pharmacokinetics and Toxicology
Pharmacokinetic studies in rabbits revealed that cilofungin has a short half-life and exhibits non-linear, saturable elimination. Continuous intravenous infusion resulted in higher and more sustained plasma concentrations compared to intermittent bolus injections.[8]
| Species | Dosing | Cmax (µg/mL) | t1/2 (hours) | Clearance | Volume of Distribution | Reference |
| Rabbit | 50 mg/kg IV bolus | 297 | ~0.2 | 30 mL/min/kg | 0.85 L/kg | [8] |
Table 3: Preclinical Pharmacokinetic Parameters of Cilofungin.
Clinical Development and Discontinuation
Cilofungin entered Phase I clinical trials in the late 1980s. While specific data from these trials are not extensively published, they likely established a preliminary safety and pharmacokinetic profile in humans.
The drug progressed to Phase II clinical trials for the treatment of candidemia. However, the development of cilofungin was halted during these trials. The primary reason for the discontinuation was the toxicity associated with the co-solvent used in the intravenous formulation, which was necessary due to cilofungin's poor water solubility.[9] The adverse effects were reportedly related to the vehicle and not the drug substance itself. The specific details of the Phase II trial design, including patient population, dosing regimens, and the nature of the observed toxicities, are not well-documented in publicly available sources. No clinical trial registration numbers (e.g., NCT numbers) are available for these early trials.
Conclusion
Cilofungin was a pioneering antifungal agent that paved the way for the development of the echinocandin class of drugs. Its targeted mechanism of action against the fungal cell wall represented a significant advancement in antifungal therapy. While preclinical studies demonstrated its potential, the challenges associated with its formulation and the toxicity of its intravenous vehicle ultimately led to the cessation of its clinical development. The story of cilofungin underscores the critical importance of drug formulation and delivery in the successful translation of a promising compound from the laboratory to the clinic. The lessons learned from the development of cilofungin undoubtedly contributed to the successful development of subsequent echinocandins, such as caspofungin, micafungin, and anidulafungin, which have become valuable assets in the management of invasive fungal infections.
References
- 1. Cilofungin (LY121019) inhibits Candida albicans (1-3)-beta-D-glucan synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cilofungin (LY121019), an antifungal agent with specific activity against Candida albicans and Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative activity in vitro of cilofungin (LY 121019) with other agents used for treatment of deep-seated Candida infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of cilofungin, a lipopeptide antifungal agent, in vitro against fungi isolated from clinical specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Caspofungin against Candida guilliermondii and Candida parapsilosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment of murine invasive candidiasis with amphotericin B and cilofungin: evidence for enhanced activity with combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergy between cilofungin and amphotericin B in a murine model of candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
LY121019 (Cilofungin): A Technical Guide to its Function as a (1→3)-β-D-Glucan Synthesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY121019, also known as cilofungin, is a semisynthetic lipopeptide antibiotic belonging to the echinocandin class of antifungal agents.[1] It exhibits potent and specific inhibitory activity against (1→3)-β-D-glucan synthase, an essential enzyme in the biosynthesis of the fungal cell wall.[2] This mode of action disrupts the integrity of the cell wall, leading to osmotic instability and fungal cell death.[2] This technical guide provides a comprehensive overview of LY121019, including its mechanism of action, chemical properties, and antifungal activity. Detailed experimental protocols for key assays and a summary of quantitative data are presented to support further research and development in the field of antifungal therapeutics.
Introduction
The fungal cell wall is a dynamic and essential organelle that provides structural support, protects against osmotic stress, and mediates interactions with the environment. A key component of the cell wall in most pathogenic fungi is (1→3)-β-D-glucan, a polysaccharide that forms the primary structural scaffold.[2] The enzyme responsible for its synthesis, (1→3)-β-D-glucan synthase, is an attractive target for antifungal drug development due to its absence in mammalian cells, suggesting a high therapeutic index.[2]
LY121019 (cilofungin) is a derivative of the natural product echinocandin B.[1] It was developed as a potent and selective inhibitor of this crucial enzyme. This document will delve into the technical details of LY121019, providing valuable information for researchers in mycology, infectious diseases, and drug discovery.
Chemical Properties and Synthesis
LY121019 is a semisynthetic analog of echinocandin B, characterized by the replacement of the native linoleoyl side chain with a 4-(n-octyloxy)benzoyl group.[1] This modification enhances its anti-Candida activity and reduces toxicity.[1]
The synthesis of LY121019 involves a two-step process:[1]
-
Enzymatic Deacylation: The linoleoyl side chain of echinocandin B is removed using a deacylase enzyme from Actinoplanes utahensis. This step yields the echinocandin B nucleus.
-
Chemical Reacylation: The echinocandin B nucleus is then chemically reacylated with an active ester or acid halide of 4-(n-octyloxy)benzoic acid to produce LY121019.[1]
Mechanism of Action: Inhibition of (1→3)-β-D-Glucan Synthase
LY121019 exerts its antifungal effect by non-competitively inhibiting the (1→3)-β-D-glucan synthase enzyme complex. This inhibition prevents the polymerization of UDP-glucose into linear (1→3)-β-D-glucan chains, which are essential for maintaining the structural integrity of the fungal cell wall. The disruption of the cell wall leads to osmotic lysis and cell death.
The regulatory pathway of (1→3)-β-D-glucan synthesis is primarily controlled by the Rho1-GTPase and Protein Kinase C (PKC) signaling cascade.[3][4]
Quantitative Data
The following tables summarize the in vitro activity of LY121019 against various fungal pathogens.
Table 1: (1→3)-β-D-Glucan Synthase Inhibition by LY121019
| Fungal Species | Inhibition Constant (Ki) | 50% Inhibitory Concentration (IC50) | Reference(s) |
| Candida albicans | 2.5 µM (apparent Ki) | Not Reported | [5] |
| Aspergillus fumigatus | 0.19 ± 0.03 µM (apparent Ki) | Not Reported | [6] |
Table 2: In Vitro Antifungal Activity of LY121019 (Cilofungin)
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Candida albicans | 100 | ≤0.03 - >6.4 | 0.4 | 3.2 | [7] |
| Candida albicans | 50 | 0.039 - 5.0 | - | ≤0.31 | [8][9] |
| Candida tropicalis | 100 | ≤0.03 - >6.4 | 0.4 | 3.2 | [7] |
| Candida tropicalis | - | - | - | ≤0.31 | [8] |
| Candida glabrata | 100 | ≤0.03 - >6.4 | 1.6 | 3.2 | [7] |
| Candida glabrata | - | - | - | ≤20 | [8] |
| Candida parapsilosis | - | Resistant | - | - | [8] |
| Candida krusei | - | 5.0 - 40.0 | - | - | [9] |
| Cryptococcus spp. | - | Resistant | - | - | [8] |
| Saccharomyces cerevisiae | - | Resistant | - | - | [8] |
| Aspergillus fumigatus | - | >125 | - | - | [10] |
| Aspergillus spp. | Multiple | No activity observed | - | - | [11] |
Note: MIC values can vary depending on the testing methodology, including medium composition and inoculum size.[7][8]
Experimental Protocols
(1→3)-β-D-Glucan Synthase Inhibition Assay
This protocol is a synthesized methodology based on established procedures for measuring the inhibition of (1→3)-β-D-glucan synthase activity.
Objective: To determine the inhibitory effect of LY121019 on the activity of (1→3)-β-D-glucan synthase.
Materials:
-
Fungal cells (e.g., Candida albicans, Aspergillus fumigatus)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 2 mM β-mercaptoethanol)
-
Glass beads (0.5 mm diameter)
-
High-speed centrifuge
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EDTA, 2 mM β-mercaptoethanol, 0.1% BSA)
-
UDP-[14C]glucose (radiolabeled substrate)
-
LY121019 (cilofungin) stock solution
-
Glass fiber filters
-
Scintillation fluid and counter
-
Trichloroacetic acid (TCA)
Procedure:
-
Preparation of Microsomal Fraction (Enzyme Source):
-
Grow fungal cells to mid-log phase and harvest by centrifugation.
-
Wash the cell pellet with lysis buffer.
-
Resuspend the cells in lysis buffer and disrupt them by vortexing with glass beads.
-
Centrifuge the lysate at low speed to remove whole cells and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction containing the (1→3)-β-D-glucan synthase.
-
Resuspend the microsomal pellet in assay buffer.
-
-
Enzyme Assay:
-
Prepare reaction mixtures in microcentrifuge tubes containing assay buffer, microsomal protein, and varying concentrations of LY121019.
-
Pre-incubate the mixtures at the optimal temperature for the enzyme (e.g., 30°C) for a short period.
-
Initiate the reaction by adding UDP-[14C]glucose.
-
Incubate the reactions for a defined period (e.g., 60 minutes) at the optimal temperature.
-
-
Quantification of (1→3)-β-D-Glucan Synthesis:
-
Stop the reaction by adding cold TCA.
-
Filter the reaction mixtures through glass fiber filters to capture the insoluble radiolabeled (1→3)-β-D-glucan product.
-
Wash the filters with TCA and ethanol to remove unincorporated UDP-[14C]glucose.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of LY121019 compared to the control (no inhibitor).
-
Determine the IC50 value (the concentration of LY121019 that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
To determine the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate (UDP-glucose) concentration at different fixed concentrations of LY121019 and analyze the data using Lineweaver-Burk or other kinetic plots.
-
Antifungal Susceptibility Testing (CLSI M27-A3 Broth Microdilution Method)
This protocol outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.
Objective: To determine the MIC of LY121019 against various yeast species.
Materials:
-
Yeast isolates
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline (0.85% NaCl)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
LY121019 stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Subculture yeast isolates onto SDA plates and incubate at 35°C for 24-48 hours.
-
Select several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter wells.
-
-
Preparation of Antifungal Dilutions:
-
Prepare a stock solution of LY121019 in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the LY121019 stock solution in RPMI-1640 medium in the wells of the microtiter plate to achieve the desired final concentration range.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the antifungal dilutions with the prepared yeast inoculum.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Visually read the plates and determine the MIC as the lowest concentration of LY121019 that causes a significant inhibition of growth (e.g., approximately 50% reduction in turbidity) compared to the growth control.
-
References
- 1. Synthesis of new analogs of echinocandin B by enzymatic deacylation and chemical reacylation of the echinocandin B peptide: synthesis of the antifungal agent cilofungin (LY121019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Virtual screening for potential inhibitors of β(1,3)-D-glucan synthase as drug candidates against fungal cell wall - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling through Lrg1, Rho1 and Pkc1 Governs Candida albicans Morphogenesis in Response to Diverse Cues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Cilofungin (LY121019) inhibits Candida albicans (1-3)-beta-D-glucan synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization and cilofungin inhibition of solubilized Aspergillus fumigatus (1,3)-beta-D-glucan synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative antifungal activity of cilofungin (LY121019) against Candida species, including evaluation of susceptibility testing method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cilofungin (LY121019), an antifungal agent with specific activity against Candida albicans and Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Susceptibility of Candida species to cilofungin (LY-121019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Correlation of cilofungin in vivo efficacy with its activity against Aspergillus fumigatus (1,3)-beta-D-glucan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro activity of the new semi-synthetic polypeptide cilofungin (LY121019) against Aspergillus and Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Susceptibility of Candida Species to LY121019: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro susceptibility of various Candida species to LY121019, a semisynthetic lipopeptide antibiotic also known as cilofungin. LY121019 belongs to the echinocandin class of antifungal agents.[1][2] This document summarizes key quantitative data, details experimental protocols for susceptibility testing, and visualizes the compound's mechanism of action and a typical experimental workflow.
Executive Summary
LY121019 demonstrates potent in vitro activity, including fungicidal effects, against clinically significant Candida species, most notably Candida albicans and Candida tropicalis.[3][4] Its efficacy is generally lower against Candida glabrata and it shows limited to no activity against species such as Candida parapsilosis and Candida krusei.[5][6][7] The primary mechanism of action for LY121019 is the noncompetitive inhibition of (1-3)-β-D-glucan synthase, an essential enzyme for fungal cell wall synthesis.[2][8] This targeted action disrupts cell wall integrity, leading to osmotic instability and cell death.[8][9] In vitro susceptibility testing results for LY121019 can be influenced by various experimental conditions, including the choice of culture medium, inoculum size, and pH.[6][10]
Data Presentation: In Vitro Susceptibility of Candida Species to LY121019
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for LY121019 against various Candida species as reported in several studies. These values highlight the differential susceptibility across the genus.
Table 1: MIC Ranges of LY121019 against Various Candida Species
| Candida Species | Number of Isolates | MIC Range (µg/mL) | Reference(s) |
| C. albicans | 50 | 0.039 - 5.0 | [7] |
| C. tropicalis | - | Same as C. albicans | [7] |
| T. glabrata | - | 5.0 - 40.0 | [7] |
| C. parapsilosis | - | 5.0 - 40.0 | [7] |
| C. krusei | - | 5.0 - 40.0 | [7] |
Table 2: MIC50 and MIC90 Values of LY121019 against Candida Species
| Candida Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| C. albicans | 0.625 | 1.25 | [11] |
| C. albicans | - | ≤ 0.31 | [6] |
| C. tropicalis | - | ≤ 0.31 | [6] |
| C. glabrata | - | 3.2 | [12][13] |
| T. glabrata | - | ≤ 20 | [6] |
MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the isolates tested, respectively.
Experimental Protocols
The most frequently cited method for determining the in vitro susceptibility of Candida species to LY121019 is the broth microdilution method.[7][14] Standardization of this method is crucial for obtaining reproducible results.[10]
Broth Microdilution Susceptibility Testing Protocol
This protocol is a synthesized representation based on methodologies described in the cited literature.[15][16][17]
-
Inoculum Preparation:
-
Yeast colonies are selected from a 24-hour-old culture on a suitable agar medium (e.g., Sabouraud Dextrose Agar).
-
A suspension of the yeast is prepared in sterile saline or water.
-
The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is then diluted in the appropriate broth medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ colony-forming units (CFU)/mL in the test wells.[15]
-
-
Antifungal Agent Preparation:
-
A stock solution of LY121019 is prepared in a suitable solvent.
-
Serial twofold dilutions of LY121019 are made in the broth medium in a 96-well microtiter plate to achieve the desired final concentration range.
-
-
Testing Procedure:
-
The prepared yeast inoculum is added to each well of the microtiter plate containing the serially diluted LY121019.
-
Control wells, including a growth control (no drug) and a sterility control (no inoculum), are included.
-
The plates are incubated at a controlled temperature, typically 30°C or 35°C, for 24 to 48 hours.[10][15]
-
-
Endpoint Determination:
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of LY121019 that causes a significant inhibition of growth compared to the drug-free control well. For azoles, this is often defined as at least an 80% decrease in turbidity.[15]
-
Factors Influencing Susceptibility Testing Outcomes
Several factors have been identified to significantly influence the in vitro activity of LY121019 against Candida species:
-
Medium Composition: The choice of culture medium can affect the MIC values. A defined, buffered medium is often recommended for consistency.[6][10]
-
Inoculum Size: A decreased activity of LY121019 has been observed with inocula greater than 10⁵ CFU/mL.[6]
-
pH: The pH of the medium can impact the drug's activity, with a buffered pH of 7.0 being recommended.[10]
-
Paradoxical Growth: A "paradoxical effect" or "Eagle effect" has been observed with some isolates of C. albicans and C. tropicalis, where growth occurs at high concentrations of LY121019 but is inhibited at lower concentrations.[6][7][14]
Visualizations
Mechanism of Action of LY121019
The following diagram illustrates the mechanism of action of LY121019 on the fungal cell wall.
Caption: Mechanism of action of LY121019 on the fungal cell wall.
Experimental Workflow for Broth Microdilution Susceptibility Testing
The diagram below outlines the key steps in a typical broth microdilution susceptibility testing workflow.
Caption: Workflow for broth microdilution susceptibility testing.
References
- 1. A study of the antifungal activity of LY121019, a new echinocandin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Evaluation of in vitro antifungal activity of LY121019 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fungicidal activity of cilofungin (LY121019) alone and in combination with anticapsin or other antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative in vitro activity of LY121019 and amphotericin B against clinical isolates of Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cilofungin (LY121019), an antifungal agent with specific activity against Candida albicans and Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Susceptibility of Candida species to cilofungin (LY-121019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cilofungin (LY121019) inhibits Candida albicans (1-3)-beta-D-glucan synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Echinocandin - Wikipedia [en.wikipedia.org]
- 10. Influence of in vitro susceptibility testing conditions on the anti-candidal activity of LY121019 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo anti-Candida activity and toxicology of LY121019 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative antifungal activity of cilofungin (LY121019) against Candida species, including evaluation of susceptibility testing method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative antifungal activity of cilofungin (LY121019) against Candida species, including evaluation of susceptibility testing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Susceptibility of nosocomial isolates of Candida species to LY121019 and other antifungal agents [pubmed.ncbi.nlm.nih.gov]
- 15. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
Early Preclinical and Clinical Insights into Cilofungin (LY121019): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilofungin (LY121019) was a pioneering antifungal agent, representing one of the first echinocandins to undergo clinical investigation. Its unique mechanism of action, targeting the fungal cell wall, positioned it as a promising candidate for the treatment of candidiasis. This technical guide provides a comprehensive overview of the early preclinical and limited clinical data available for cilofungin, with a focus on its mechanism of action, in vitro activity, and pharmacokinetic profile in animal models. It is important to note that detailed quantitative data from human clinical trials are scarce in publicly available literature, largely due to the discontinuation of its development in Phase II trials because of toxicity associated with its co-solvent.
Mechanism of Action
Cilofungin exerts its antifungal effect by non-competitively inhibiting the (1→3)-β-D-glucan synthase enzyme.[1][2][3] This enzyme is crucial for the synthesis of β-glucan, an essential polysaccharide component of the fungal cell wall that is absent in mammalian cells. The inhibition of β-glucan synthesis disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately cell death.
In Vitro Activity of Cilofungin (LY121019)
Cilofungin demonstrated potent in vitro activity against various Candida species, most notably Candida albicans and Candida tropicalis.[4][5] Its efficacy was generally lower against Candida glabrata and it showed little to no activity against Candida parapsilosis and Cryptococcus neoformans.[4][6] The minimal inhibitory concentrations (MICs) were found to be influenced by the testing medium and inoculum size.[4]
| Organism | MIC90 (µg/mL) | MFC90 (µg/mL) | Reference |
| Candida albicans | ≤0.31 - 3.2 | ≤0.31 | [4][5][7] |
| Candida tropicalis | ≤0.31 | ≤0.31 | [4][5] |
| Torulopsis glabrata (Candida glabrata) | ≤20 | ≤20 | [4][5] |
| Candida parapsilosis | Inactive | Inactive | [4] |
| Cryptococcus neoformans | Inactive | Inactive | [6] |
| MIC90: Minimum inhibitory concentration for 90% of isolates. MFC90: Minimum fungicidal concentration for 90% of isolates. |
Preclinical Pharmacokinetics in Rabbits
Pharmacokinetic studies in rabbits revealed that cilofungin exhibits nonlinear, saturable elimination.[8][9][10] This means that at higher doses, the clearance mechanisms become saturated, leading to a disproportionate increase in plasma concentrations and a longer half-life.
Single Intravenous Dose (50 mg/kg)
| Parameter | Value | Reference |
| Cmax | 297 ± 39 µg/mL | [8] |
| AUC | 30.1 ± 6.7 µg·h/mL | [8] |
| Clearance | 30 ± 10 mL/min/kg | [8] |
| Volume of Distribution | 0.85 ± 0.23 L/kg | [8] |
| Half-life (distribution phase) | 3.7 ± 0.2 min | [8] |
| Half-life (elimination phase) | 12.9 ± 0.7 min | [8] |
Continuous Intravenous Infusion
Continuous infusion resulted in significantly higher sustained plasma concentrations than predicted by single-dose kinetics, further supporting the observation of nonlinear pharmacokinetics.[8][9][10]
| Infusion Rate | Sustained Plasma Concentration | Reference |
| 10 mg/kg/h | 290 ± 56 µg/mL | [8] |
Experimental Protocols
In Vitro Susceptibility Testing
-
Method: A macrotitre broth dilution method was commonly employed.[7]
-
Medium: Antibiotic Medium No. 3 was used as a standard medium.[4] Other media such as Sabouraud dextrose broth and synthetic amino acid medium for fungi (SAAM-F) were also utilized.[4][7]
-
Inoculum: An inoculum of 10³ yeast cells/mL was used.[7] It was noted that the activity of cilofungin decreased with inocula greater than 10⁵ CFU/mL.[4]
-
Incubation: The temperature and duration of incubation did not significantly affect cilofungin's activity.[4]
-
Endpoint Determination: The MIC was defined as the lowest concentration of the drug that prevented visible growth. The MFC was determined by subculturing from tubes with no visible growth onto drug-free agar.
Animal Pharmacokinetic Studies
-
Animal Model: New Zealand White rabbits were used.[8][9][10]
-
Drug Administration:
-
Sample Collection: Blood samples were collected at various time points to determine plasma drug concentrations.
-
Analytical Method: A high-performance liquid chromatography (HPLC) assay was used to quantify cilofungin concentrations in plasma.
Discontinuation of Clinical Development
Cilofungin's clinical development was halted during Phase II trials. The primary reason for its withdrawal was not due to a lack of antifungal efficacy but rather to the toxicity of its intravenous formulation's co-solvent, a polyoxyethylene castor oil derivative. This vehicle was associated with significant adverse effects, including infusion-related toxicity.
Conclusion
Cilofungin (LY121019) was a promising early echinocandin that demonstrated potent in vitro activity against key Candida species and exhibited interesting nonlinear pharmacokinetics in animal models. Its development was unfortunately curtailed by formulation-related toxicity, preventing the collection of extensive human clinical data. The preclinical data, however, laid important groundwork for the subsequent successful development of other echinocandins, which have become a cornerstone of modern antifungal therapy. This technical guide summarizes the foundational scientific knowledge of cilofungin, offering valuable insights for researchers in the field of antifungal drug development.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Cilofungin (LY121019) inhibits Candida albicans (1-3)-beta-D-glucan synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cilofungin (LY121019) inhibits Candida albicans (1-3)-beta-D-glucan synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cilofungin (LY121019), an antifungal agent with specific activity against Candida albicans and Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cilofungin (LY121019), an antifungal agent with specific activity against Candida albicans and Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-vitro activity of cilofungin (LY121019) in comparison with amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative antifungal activity of cilofungin (LY121019) against Candida species, including evaluation of susceptibility testing method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cilofungin (LY121019) shows nonlinear plasma pharmacokinetics and tissue penetration in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
The Molecular Target of Cilofungin in Aspergillus fumigatus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilofungin, a semisynthetic lipopeptide antibiotic of the echinocandin class, demonstrates antifungal activity by targeting the fungal cell wall, a structure essential for viability and absent in mammalian cells. In Aspergillus fumigatus, a ubiquitous mold and a significant opportunistic pathogen in immunocompromised individuals, the primary molecular target of cilofungin is the enzyme (1,3)-β-D-glucan synthase. This enzyme is responsible for the synthesis of (1,3)-β-D-glucan, a critical structural polymer of the fungal cell wall. This technical guide provides an in-depth overview of the molecular interactions between cilofungin and its target in A. fumigatus, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The Molecular Target: (1,3)-β-D-Glucan Synthase
The enzyme (1,3)-β-D-glucan synthase is a multi-subunit complex located in the fungal plasma membrane. The catalytic subunit, encoded by the fks1 gene, is the direct target of cilofungin and other echinocandins. Cilofungin acts as a non-competitive inhibitor of this enzyme, disrupting the polymerization of UDP-glucose into linear chains of (1,3)-β-D-glucan.[1] This inhibition weakens the structural integrity of the cell wall, leading to osmotic instability and, ultimately, fungal cell death.
Quantitative Data on Cilofungin Activity
The in vitro susceptibility of A. fumigatus to cilofungin as measured by Minimum Inhibitory Concentration (MIC) is often high, which contrasts with its observed in vivo efficacy.[2] However, direct enzymatic assays demonstrate potent inhibition of (1,3)-β-D-glucan synthase.
| Parameter | Value | Organism/Condition | Reference |
| Enzyme Inhibition | |||
| % Inhibition at 1 µg/mL | 40-71% | Aspergillus fumigatus (crude membrane prep) | [2] |
| In Vitro Susceptibility | |||
| MIC | > 125 µg/mL | Aspergillus fumigatus | [2] |
| In Vivo Efficacy | |||
| ED50 | 20.6 mg/kg | Systemic aspergillosis mouse model | [2] |
Experimental Protocols
(1,3)-β-D-Glucan Synthase Activity Assay
This protocol outlines the measurement of (1,3)-β-D-glucan synthase activity in crude membrane preparations of Aspergillus fumigatus, adapted from methodologies described in the literature.[2]
A. Preparation of Crude Enzyme Extract:
-
Grow A. fumigatus mycelia in a suitable liquid medium (e.g., Sabouraud broth) at 25°C for 16 hours with agitation.
-
Harvest the mycelia by filtration and wash with a suitable buffer (e.g., 50 mM HEPES, pH 7.5).
-
Disrupt the mycelia by mechanical means (e.g., bead beating or grinding in liquid nitrogen) in a lysis buffer (e.g., 50 mM HEPES, 10mM EDTA, 750 mM sucrose, 10 mM NaH2PO4, 100 mM cellobiose, and 50 µM GTPγS).[3]
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove cell debris.
-
Collect the supernatant, which contains the crude membrane fraction with the (1,3)-β-D-glucan synthase activity.
B. Enzyme Activity Assay:
-
Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5), an activator (e.g., 20 mM GTPγS), and the substrate, UDP-[U-¹⁴C]glucose.
-
Add a known amount of the crude enzyme extract to the reaction mixture.
-
To test for inhibition, pre-incubate the enzyme extract with cilofungin at various concentrations before adding the substrate.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a precipitating agent (e.g., 10% trichloroacetic acid).
-
Filter the reaction mixture through a glass fiber filter to capture the insoluble ¹⁴C-labeled glucan polymer.
-
Wash the filter to remove unincorporated UDP-[U-¹⁴C]glucose.
-
Quantify the radioactivity on the filter using a scintillation counter. The amount of incorporated radioactivity is proportional to the enzyme activity.
Signaling Pathways and Cellular Response
Inhibition of (1,3)-β-D-glucan synthase by cilofungin triggers a complex cellular stress response in A. fumigatus. This response involves the activation of compensatory pathways aimed at maintaining cell wall integrity.
Cell Wall Integrity Pathway
The Cell Wall Integrity (CWI) pathway is a key signaling cascade activated in response to cell wall stress. It involves a series of protein kinases that ultimately lead to the transcriptional regulation of genes involved in cell wall synthesis and remodeling.
References
- 1. The Paradoxical Effect of Echinocandins in Aspergillus fumigatus Relies on Recovery of the β-1,3-Glucan Synthase Fks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlation of cilofungin in vivo efficacy with its activity against Aspergillus fumigatus (1,3)-beta-D-glucan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization and optimization of in vitro assay conditions for (1,3)beta-glucan synthase activity from Aspergillus fumigatus and Candida albicans for enzyme inhibition screening - PubMed [pubmed.ncbi.nlm.nih.gov]
The Paradoxical Growth Effect of LY121019: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY121019, also known as cilofungin, is a semisynthetic lipopeptide antibiotic belonging to the echinocandin class of antifungal agents.[1][2][3] Echinocandins represent a significant advancement in antifungal therapy due to their potent and specific inhibition of (1,3)-β-D-glucan synthase, an essential enzyme for the synthesis of the major fungal cell wall polymer, β-(1,3)-glucan.[4][5][6][7] This inhibition leads to a compromised cell wall, osmotic instability, and ultimately, fungal cell death.[8] However, a peculiar in vitro phenomenon known as the "paradoxical growth effect" (PGE) or "Eagle effect" has been observed with echinocandins, including LY121019, where susceptible fungal isolates exhibit renewed growth at concentrations significantly above their minimal inhibitory concentration (MIC).[9][10][11] This guide provides a comprehensive technical overview of the paradoxical growth effect with a focus on LY121019, detailing the underlying molecular mechanisms, experimental protocols for its investigation, and quantitative data, to aid researchers in understanding and studying this complex phenomenon.
The Phenomenon of Paradoxical Growth
The paradoxical effect is characterized by a quadriphasic dose-response curve.[9][11] At low concentrations, LY121019 effectively inhibits fungal growth. As the concentration increases beyond the MIC, a zone of inhibition is observed. However, at even higher concentrations, a resurgence of fungal growth occurs, which is then often suppressed again at extremely high concentrations.[12] This phenomenon has been reported for several Candida species, notably Candida albicans and Candida tropicalis, when treated with LY121019.[13][14] The paradoxical growth is not a result of acquired resistance mutations in the target enzyme, Fks1, but rather a complex adaptive response of the fungus.[15]
Molecular Mechanisms Underlying the Paradoxical Effect
The current understanding of the paradoxical growth effect points to a complex interplay of cellular stress responses that lead to a remodeling of the fungal cell wall. When (1,3)-β-D-glucan synthesis is inhibited by LY121019, the fungus activates compensatory signaling pathways to maintain cell wall integrity.
The primary molecular events include:
-
Activation of Cell Wall Integrity (CWI) Pathways: The inhibition of β-(1,3)-glucan synthase is sensed as a cell wall stress, leading to the activation of key signaling cascades, including the Protein Kinase C (PKC), calcineurin, and High Osmolarity Glycerol (HOG) pathways.[1][5][16][17][18] These pathways are crucial for orchestrating the adaptive response to cell wall damage.[19]
-
Compensatory Chitin Synthesis: A hallmark of the response to echinocandin-induced stress is a significant upregulation of chitin synthesis.[10][17][20] Chitin, another critical structural polysaccharide of the fungal cell wall, is synthesized in increased amounts to compensate for the lack of β-glucan and reinforce the cell wall.[20][21] This increase in chitin content is a key factor enabling the fungus to survive and resume growth at high concentrations of the drug.
-
Role of Fks1 and Stress Response Regulators: The β-1,3-glucan synthase itself, encoded by the FKS1 gene, is involved in this process.[22] Furthermore, central stress response regulators, such as Hsp90, play a vital role in stabilizing the components of the signaling pathways, and their inhibition has been shown to abrogate the paradoxical effect.[5]
The following diagram illustrates the key signaling pathways involved in the paradoxical growth effect.
Quantitative Data
While extensive quantitative data specifically for the paradoxical growth effect of LY121019 is limited in historical literature, the phenomenon is consistently reported. The following table summarizes typical concentration ranges for the paradoxical effect of echinocandins, which are expected to be comparable for LY121019 based on its class and early observations.
| Parameter | Concentration Range (µg/mL) | Fungal Species | Reference |
| MIC50 | 0.03 - 1.0 | Candida albicans, Candida tropicalis | [17] |
| Paradoxical Growth | 4 - 32 | Candida albicans, Candida tropicalis | |
| Return to Susceptibility | >64 | Candida albicans |
Note: These values can vary depending on the specific isolate, testing medium, and incubation conditions.
Experimental Protocols
The following are detailed methodologies for key experiments to study the paradoxical growth effect of LY121019. These protocols are adapted from established methods for echinocandin susceptibility testing.
Broth Microdilution Assay for Determining the Paradoxical Effect
This is the standard method for observing and quantifying the paradoxical growth effect in vitro.
Materials:
-
LY121019 powder
-
Candida isolate to be tested
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer for reading optical density (OD) at 600 nm
-
Sterile saline or water
-
Hemocytometer or spectrophotometer for inoculum preparation
Procedure:
-
Prepare LY121019 Stock Solution: Dissolve LY121019 powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Prepare LY121019 Dilutions: Perform serial twofold dilutions of the stock solution in RPMI 1640 medium directly in the 96-well plate to achieve a final concentration range that covers the expected MIC and the paradoxical growth range (e.g., 0.03 to 256 µg/mL).[17]
-
Prepare Fungal Inoculum: Culture the Candida isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C. Prepare a cell suspension in sterile saline and adjust the concentration to 0.5 x 10³ to 2.5 x 10³ cells/mL in RPMI 1640 medium.[9]
-
Inoculate the Plate: Add the fungal inoculum to each well containing the LY121019 dilutions. Include a drug-free well as a growth control and a medium-only well as a sterility control.
-
Incubation: Incubate the plate at 35°C for 24 to 48 hours.[17]
-
Reading the Results:
-
Visual Reading: The MIC is the lowest concentration showing a significant decrease in turbidity compared to the growth control. The paradoxical effect is observed as visible turbidity in wells with concentrations higher than the MIC.
-
Spectrophotometric Reading: Measure the OD at 600 nm for each well. The paradoxical effect is quantified as an increase in OD at supra-MIC concentrations.
-
The following diagram outlines the workflow for the broth microdilution assay.
Chitin Staining and Quantification
This assay is used to demonstrate the compensatory increase in cell wall chitin associated with the paradoxical effect.
Materials:
-
Candida cells grown in the presence and absence of paradoxical concentrations of LY121019
-
Calcofluor White stain (fluorescent stain for chitin)
-
Fluorescence microscope
-
Chitinase
-
N-acetylglucosamine (NAG) standard
-
p-dimethylaminobenzaldehyde (DMAB) reagent
Procedure (Qualitative - Staining):
-
Harvest Candida cells from the broth microdilution assay wells exhibiting paradoxical growth and from control wells.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Stain the cells with Calcofluor White solution for 5-10 minutes.
-
Wash the cells again with PBS to remove excess stain.
-
Observe the cells under a fluorescence microscope. Increased fluorescence intensity in cells from paradoxical growth conditions indicates higher chitin content.
Procedure (Quantitative - Assay):
-
Harvest and wash the cells as described above.
-
Lyse the cells and isolate the cell walls.
-
Treat the cell wall fraction with chitinase to hydrolyze chitin into NAG.
-
Quantify the amount of NAG released using a colorimetric assay with DMAB reagent.
-
Compare the chitin content of cells grown under paradoxical conditions to control cells. A detailed protocol for a nonradioactive, high-throughput chitin synthase assay can be adapted for this purpose.[23]
(1,3)-β-D-Glucan Synthase Activity Assay
This assay can be used to confirm the inhibitory effect of LY121019 on its target enzyme.
Materials:
-
Microsomal fractions from Candida spheroplasts (as a source of the enzyme)
-
UDP-glucose (substrate)
-
LY121019
-
Assay buffer (e.g., Tris-HCl with activators like GTPγS and glycerol)
-
Method for quantifying the resulting β-glucan product (e.g., aniline blue fluorescence assay).[3]
Procedure:
-
Prepare microsomal fractions containing the (1,3)-β-D-glucan synthase from Candida protoplasts.
-
Set up reaction mixtures containing the assay buffer, substrate (UDP-glucose), and varying concentrations of LY121019.
-
Initiate the reaction by adding the enzyme preparation.
-
Incubate at the optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and quantify the amount of β-glucan produced.
-
Determine the inhibitory activity of LY121019 on the enzyme.
Conclusion
The paradoxical growth effect of LY121019 is a complex biological phenomenon rooted in the remarkable ability of fungi to adapt to cell wall stress. For researchers in antifungal drug development, a thorough understanding of this effect is crucial. It highlights the intricate interplay between the drug's mechanism of action and the fungal stress response pathways. While the clinical significance of the paradoxical effect remains a subject of debate, its study in vitro provides valuable insights into fungal cell wall biology and potential mechanisms of drug tolerance. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for further investigation into this intriguing aspect of echinocandin pharmacology.
References
- 1. Paradoxical echinocandin activity: a limited in vitro phenomenon? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspofungin paradoxical growth in Candida albicans requires stress pathway activation and promotes unstable echinocandin resistance mediated by aneuploidy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cilofungin (LY121019) inhibits Candida albicans (1-3)-beta-D-glucan synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspofungin paradoxical growth in Candida albicans requires stress pathway activation and promotes unstable echinocandin resistance mediated by aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A study of the antifungal activity of LY121019, a new echinocandin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,3-beta-Glucan synthase: a useful target for antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Paradoxical effect of caspofungin: reduced activity against Candida albicans at high drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Insights into the Paradoxical Effect of Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Susceptibility of nosocomial isolates of Candida species to LY121019 and other antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Studies of the paradoxical effect of caspofungin at high drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Paradoxical Effect of Echinocandins across Candida Species In Vitro: Evidence for Echinocandin-Specific and Candida Species-Related Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Transcriptional regulation of the caspofungin-induced cell wall damage response in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Escape of Candida from Caspofungin Inhibition at Concentrations above the MIC (Paradoxical Effect) Accomplished by Increased Cell Wall Chitin; Evidence for β-1,6-Glucan Synthesis Inhibition by Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Paradoxical Growth of Candida albicans in the Presence of Caspofungin Is Associated with Multiple Cell Wall Rearrangements and Decreased Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Paradoxical Effect of Echinocandins in Aspergillus fumigatus Relies on Recovery of the β-1,3-Glucan Synthase Fks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of LY121019 (Cilofungin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY121019, also known as cilofungin, is a semisynthetic lipopeptide antibiotic belonging to the echinocandin class of antifungal agents.[1][2] Its mechanism of action involves the noncompetitive inhibition of (1→3)-β-D-glucan synthase, an essential enzyme for the synthesis of the major cell wall polymer in many pathogenic fungi. This disruption of the cell wall integrity leads to fungal cell death.[1] LY121019 exhibits potent in vitro activity against Candida albicans and Candida tropicalis.[2][3][4] Its activity against other Candida species, such as Candida glabrata, is moderate, while it shows limited to no activity against Candida parapsilosis and Candida krusei.[3][5][6]
Accurate and reproducible in vitro susceptibility testing is crucial for the evaluation of new antifungal agents like LY121019. The results of such tests are significantly influenced by the chosen methodology, including the composition of the test medium, inoculum size, pH, and incubation conditions.[1][3][7] These application notes provide detailed protocols for the preparation of LY121019 and for performing in vitro antifungal susceptibility testing based on established methodologies.
Quantitative Data Summary
The in vitro activity of LY121019 against various Candida species is summarized in the tables below. It is important to note that minimum inhibitory concentration (MIC) values can vary based on the specific testing conditions employed.
Table 1: MIC Ranges of LY121019 against Candida Species in Sabouraud Broth Dilution
| Organism | Number of Strains | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) |
| Candida albicans | 50 | 0.039 - 5.0 | 0.47 |
| Candida tropicalis | N/A | 0.039 - 5.0 (one strain at 40) | N/A |
| Torulopsis glabrata | N/A | 5.0 - 40.0 | N/A |
| Candida parapsilosis | N/A | 5.0 - 40.0 | N/A |
| Candida krusei | N/A | 5.0 - 40.0 | N/A |
Data from a study using a standardized microtiter Sabouraud broth dilution protocol.[5]
Table 2: MIC90 and MFC90 of LY121019 against Candida Species in Antibiotic Medium No. 3
| Organism | MIC90 (µg/mL) | MFC90 (µg/mL) |
| Candida albicans | ≤ 0.31 | ≤ 0.31 |
| Candida tropicalis | ≤ 0.31 | ≤ 0.31 |
| Torulopsis glabrata | ≤ 20 | ≤ 20 |
MIC90: Minimum inhibitory concentration for 90% of isolates. MFC90: Minimum fungicidal concentration for 90% of isolates.[3]
Table 3: MIC90 of LY121019 and Comparator Agents against Candida Species in SAAMF Medium
| Organism | LY121019 MIC90 (µg/mL) |
| Candida albicans | 3.2 |
| Candida tropicalis | 3.2 |
| Candida glabrata | 3.2 |
SAAMF: Synthetic amino acid medium, fungal.[1]
Experimental Protocols
Preparation of LY121019 Stock and Working Solutions
This protocol describes the preparation of LY121019 solutions for use in in vitro antifungal susceptibility testing.
Materials:
-
LY121019 (cilofungin) powder
-
50% Ethanol (v/v in sterile distilled water)
-
Sterile distilled water
-
Sterile polypropylene tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation (1280 µg/mL):
-
Aseptically weigh the required amount of LY121019 powder.
-
Dissolve the powder in 50% ethanol to achieve a final concentration of 1280 µg/mL.[1]
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Storage of Stock Solution:
-
Dispense the stock solution into sterile polypropylene tubes in aliquots suitable for single-day use.
-
Store the aliquots at -70°C or lower.[1] Stock solutions are stable for at least six months under these conditions.
-
-
Working Solution Preparation:
-
On the day of the assay, thaw an aliquot of the stock solution at room temperature.
-
Prepare serial twofold dilutions of the stock solution with sterile distilled water to create a range of working solutions.[1] The final concentrations in the assay will be further diluted, so prepare the working solutions at a concentration that accounts for this dilution.
-
In Vitro Antifungal Susceptibility Testing Protocol (Broth Microdilution)
This protocol is based on the principles of the Clinical and Laboratory Standards Institute (CLSI) M27 and European Committee on Antimicrobial Susceptibility Testing (EUCAST) EDef 7.1 methodologies for yeast susceptibility testing.[8][9][10]
Materials:
-
LY121019 working solutions
-
Candida isolates for testing
-
Quality control strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader (optional, for spectrophotometric reading)
-
Incubator (35°C)
-
Sterile saline (0.85%)
-
Vortex mixer
Procedure:
-
Inoculum Preparation:
-
Subculture the yeast isolates on Sabouraud dextrose agar and incubate at 35°C for 24 hours to ensure viability and purity.
-
Prepare a yeast suspension in sterile saline from 2-3 colonies.
-
Adjust the suspension to a 0.5 McFarland standard by spectrophotometer (absorbance at 530 nm) or by visual comparison. This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute the adjusted suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
-
Microtiter Plate Preparation:
-
Add 100 µL of RPMI 1640 medium to each well of a sterile 96-well microtiter plate.
-
Add 100 µL of the appropriate LY121019 working solution to the first well of each row and perform serial twofold dilutions across the plate.
-
The final volume in each well after adding the inoculum will be 200 µL.
-
Include a growth control well (no drug) and a sterility control well (no inoculum) for each isolate.
-
-
Inoculation:
-
Add 100 µL of the prepared yeast inoculum to each well (except the sterility control).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Endpoint Determination (MIC):
Visualizations
Signaling Pathway of LY121019
Caption: Mechanism of action of LY121019.
Experimental Workflow for Broth Microdilution Assay
Caption: Workflow for LY121019 susceptibility testing.
References
- 1. Comparative antifungal activity of cilofungin (LY121019) against Candida species, including evaluation of susceptibility testing method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cilofungin (LY121019), an antifungal agent with specific activity against Candida albicans and Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cilofungin (LY121019), an antifungal agent with specific activity against Candida albicans and Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of the new semi-synthetic polypeptide cilofungin (LY121019) against Aspergillus and Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Susceptibility of Candida species to cilofungin (LY-121019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity of cilofungin (LY121019) against Candida species in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pH and other effects on the antifungal activity of cilofungin (LY121019) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Echinocandin Susceptibility Testing of Candida spp. Using EUCAST EDef 7.1 and CLSI M27-A3 Standard Procedures: Analysis of the Influence of Bovine Serum Albumin Supplementation, Storage Time, and Drug Lots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. EUCAST definitive document EDef 7.1: method for the determination of broth dilution MICs of antifungal agents for fermentative yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Cilofungin Dosage Calculation in a Murine Candidiasis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilofungin (LY121019) is a semisynthetic lipopeptide antibiotic and an early member of the echinocandin class of antifungal agents. Its mechanism of action involves the noncompetitive inhibition of the (1,3)-β-D-glucan synthase enzyme complex, which is essential for the synthesis of β-glucan, a critical component of the fungal cell wall.[1] This disruption of cell wall integrity leads to osmotic instability and fungal cell death. Cilofungin exhibits potent in vitro activity, particularly against Candida albicans and Candida tropicalis.[2] However, its development was halted in phase II clinical trials due to issues with its solvent-based formulation.[3] Despite this, cilofungin remains a valuable tool in preclinical research for studying echinocandin action and for the evaluation of antifungal efficacy in animal models of candidiasis.
These application notes provide a comprehensive guide to utilizing cilofungin in a murine model of candidiasis, with a focus on dosage calculation, experimental protocols, and data interpretation.
Data Presentation
Table 1: In Vivo Efficacy of Cilofungin in Murine Models of Candidiasis
| Mouse Strain | Immunosuppression | Candida Strain | Infection Route | Cilofungin Dosage | Treatment Duration | Key Outcomes | Reference |
| Normal & Neutropenic Mice | Cyclophosphamide | C. albicans | Intravenous | 15, 25, or 35 mg/kg, twice daily (IP) | 10 or 30 days | 83-93% survival with 25 or 35 mg/kg doses; eradication of C. albicans from kidneys, spleen, and liver.[2] | [2] |
| Neutropenic Mice | Cyclophosphamide | C. albicans | Intravenous | Not specified | Not specified | 31-day survival rate of 14.6%.[4] | [4] |
| CD-1 Mice | None | C. albicans | Intravenous | 6.25 or 62.5 mg/kg/day (IP, twice daily) | 14 days | All mice treated with 62.5 mg/kg/day survived; lower residual fungal burden in spleen and kidneys with combination therapy.[5] | [5] |
| Neutropenic Mice | Cyclophosphamide | C. tropicalis | Intravenous | Not specified | 10 days | 62.6% survival at day 10; 48.7% survival at day 31.[4] | [4] |
Table 2: Pharmacokinetic Parameters of Cilofungin in Rabbits
Note: Comprehensive pharmacokinetic data for cilofungin in mice is limited in the available literature. The following data from a rabbit model is provided for reference, highlighting the drug's short half-life and nonlinear kinetics.
| Animal Model | Dosing Regimen | Cmax (µg/mL) | AUC (µg·h/mL) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Elimination Half-life (min) | Key Findings | Reference |
| Rabbit | 50 mg/kg single IV dose | 297 ± 39 | 30.1 ± 6.7 | 30 ± 10 | 0.85 ± 0.23 | 12.9 ± 0.7 | Rapid clearance with first-order kinetics.[6] | [6] |
| Rabbit | 10 mg/kg/h continuous IV infusion | 290 ± 56 (steady state) | Not applicable | Not applicable | Not applicable | Not applicable | Exhibits nonlinear, saturable kinetics with continuous infusion, leading to significantly higher plasma concentrations.[6] | [6] |
Experimental Protocols
Protocol 1: Preparation of Cilofungin for In Vivo Administration
Materials:
-
Cilofungin powder (LY121019)
-
Polyethylene glycol (PEG), e.g., PEG 300 or PEG 400
-
Sterile water for injection or sterile phosphate-buffered saline (PBS)
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Vehicle Preparation: Prepare a 26% PEG solution by mixing 2.6 mL of polyethylene glycol with 7.4 mL of sterile water for injection in a sterile vial. It is crucial to note that higher concentrations of PEG (e.g., 33%) have been reported to be lethal in some animal models.[7]
-
Cilofungin Solubilization: Aseptically weigh the required amount of cilofungin powder. Add the appropriate volume of the 26% PEG vehicle to achieve the desired stock concentration.
-
Mixing: Vortex the vial thoroughly until the cilofungin is completely dissolved. The solution should be clear.
-
Sterilization: Sterilize the final cilofungin solution by passing it through a 0.22 µm sterile filter into a new sterile vial.
-
Storage: Store the prepared cilofungin solution according to the manufacturer's recommendations, typically protected from light and refrigerated. Prepare fresh solutions as needed for experiments.
Protocol 2: Murine Model of Disseminated Candidiasis
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Yeast extract-peptone-dextrose (YPD) agar plates and broth
-
Sterile PBS
-
Hemocytometer or spectrophotometer
-
6- to 8-week-old mice (e.g., BALB/c or CD-1 strain)
-
(Optional) Immunosuppressive agent (e.g., cyclophosphamide)
-
Insulin syringes with 27-gauge needles
-
Cilofungin solution (prepared as in Protocol 1)
-
Control vehicle (26% PEG in sterile water)
Procedure:
-
Candida albicans Inoculum Preparation:
-
Streak the C. albicans strain on a YPD agar plate and incubate at 30°C for 24-48 hours.
-
Inoculate a single colony into YPD broth and grow overnight at 30°C with shaking.
-
Harvest the yeast cells by centrifugation, wash twice with sterile PBS, and resuspend in sterile PBS.
-
Determine the cell concentration using a hemocytometer or by measuring the optical density at 600 nm. Adjust the concentration with sterile PBS to achieve the desired inoculum size (e.g., 1 x 10^6 cells/mL for an injection volume of 0.1 mL to deliver 1 x 10^5 cells per mouse).
-
-
(Optional) Immunosuppression:
-
To establish an infection in immunocompetent mice, a higher inoculum may be required. For a neutropenic model, administer cyclophosphamide (e.g., 150-200 mg/kg) intraperitoneally 1-4 days prior to infection to induce neutropenia.[2]
-
-
Infection:
-
Warm the mice under a heat lamp to dilate the lateral tail veins.
-
Inject 0.1 mL of the prepared C. albicans inoculum intravenously into the lateral tail vein.
-
-
Cilofungin Administration:
-
Initiate treatment at a predetermined time post-infection (e.g., 2-4 hours).
-
Administer the prepared cilofungin solution via the desired route (e.g., intraperitoneally). Dosing frequency will depend on the experimental design, with twice-daily administration being common for cilofungin due to its short half-life.[5]
-
Administer an equal volume of the control vehicle to the control group of mice.
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for signs of illness (e.g., weight loss, ruffled fur, lethargy) and mortality for the duration of the study (e.g., 14-30 days).
-
For fungal burden analysis, euthanize a subset of mice at specific time points. Aseptically remove target organs (e.g., kidneys, spleen, liver), weigh them, and homogenize in sterile PBS.
-
Perform serial dilutions of the organ homogenates and plate on YPD or Sabouraud dextrose agar plates.
-
Incubate the plates at 37°C for 24-48 hours and count the number of colony-forming units (CFU). Express the results as log10 CFU per gram of tissue.
-
Mandatory Visualizations
References
- 1. Experimental In Vivo Models of Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative effects of cilofungin and amphotericin B on experimental murine candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergy between cilofungin and amphotericin B in a murine model of candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization and cilofungin inhibition of solubilized Aspergillus fumigatus (1,3)-beta-D-glucan synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anidulafungin versus Caspofungin in a Mouse Model of Candidiasis Caused by Anidulafungin-Susceptible Candida parapsilosis Isolates with Different Degrees of Caspofungin Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synergy Testing of LY121019 with Other Antifungal Agents
Introduction
LY121019 is a semisynthetic lipopeptide antibiotic belonging to the echinocandin class of antifungal agents. Its mechanism of action involves the non-competitive inhibition of the enzyme (1,3)-β-D-glucan synthase. This enzyme is critical for the synthesis of β-glucan, an essential polysaccharide component of the cell wall in many pathogenic fungi. The disruption of β-glucan synthesis compromises the structural integrity of the fungal cell wall, leading to osmotic instability and cell death. Given its targeted mechanism, there is a strong rationale for investigating the synergistic potential of LY121019 with other antifungal agents that act on different cellular targets, such as the cell membrane (e.g., azoles, polyenes) or nucleic acid synthesis.
These protocols provide a framework for the systematic in vitro and in vivo evaluation of the synergistic interactions between LY121019 and other antifungal compounds against pathogenic fungal species.
Protocol 1: In Vitro Synergy Assessment via Checkerboard Microdilution Assay
This protocol details the use of the checkerboard microdilution method to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the synergistic, indifferent, or antagonistic interaction between two antimicrobial agents.
1.1. Materials
-
LY121019 powder
-
Second antifungal agent (e.g., Fluconazole)
-
96-well flat-bottom microtiter plates
-
Fungal isolate (e.g., Candida albicans)
-
RPMI 1640 medium with L-glutamine, buffered with MOPS
-
Spectrophotometer
-
Sterile, pyrogen-free water
-
Dimethyl sulfoxide (DMSO, if required for drug solubilization)
-
0.9% NaCl solution (sterile)
-
Incubator (35°C)
-
Multichannel pipette
1.2. Experimental Workflow Diagram
Application Notes and Protocols: Utilizing Cilofungin to Elucidate Fungal Cell Wall Regeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fungal cell wall is a dynamic and essential organelle, crucial for maintaining cell morphology, providing osmotic protection, and mediating interactions with the environment. Its unique composition, primarily consisting of polysaccharides like β-glucans and chitin, makes it an attractive target for antifungal drug development. Cilofungin, a lipopeptide antibiotic, is a potent and specific inhibitor of β-1,3-glucan synthase, a key enzyme responsible for the synthesis of β-1,3-glucan, a major structural component of the fungal cell wall.[1][2][3] By disrupting this fundamental process, cilofungin induces significant cell wall stress, providing a valuable tool for studying the intricate mechanisms of fungal cell wall regeneration and the compensatory signaling pathways that are activated in response to this stress.
These application notes provide detailed protocols and data interpretation guidelines for using cilofungin to investigate fungal cell wall regeneration, with a focus on Candida albicans, a prevalent human fungal pathogen.
Mechanism of Action of Cilofungin
Cilofungin exerts its antifungal activity by non-competitively inhibiting the β-1,3-glucan synthase enzyme complex.[2] This inhibition disrupts the synthesis of β-1,3-glucan polymers, leading to a weakened and structurally compromised cell wall.[2] The reduced integrity of the cell wall makes the fungal cell susceptible to osmotic lysis and unable to withstand environmental stresses. This targeted action on a fungal-specific process minimizes off-target effects on host cells, highlighting its potential as an antifungal agent.
Data Presentation
Table 1: In Vitro Susceptibility of Various Fungal Species to Cilofungin
| Fungal Species | MIC90 (μg/mL) | Reference |
| Candida albicans | ≤ 0.31 | [1] |
| Candida tropicalis | ≤ 0.31 | [1] |
| Torulopsis glabrata | ≤ 20 | [1] |
| Candida parapsilosis | Resistant | [1] |
| Cryptococcus neoformans | Resistant | [1] |
| Saccharomyces cerevisiae | Resistant | [1] |
MIC90: Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates.
Table 2: Effect of Sub-inhibitory Concentrations of Cilofungin on Glucan-Associated Proteins (GAPs) in Candida albicans Mycelial Cell Wall
| Cilofungin Concentration (μg/mL) | Observed Changes in GAP Profile | Reference |
| 0.50 | Absence of 46 kDa and 31 kDa protein bands | [4] |
| 0.50 | Apparent increase in 55-56 kDa and 27-28 kDa protein bands | [4] |
| Sub-inhibitory (<2) | Increased synthesis of a 34 kDa GAP | [4] |
Table 3: Kinetic Parameters of β-1,3-Glucan Synthase Inhibition by Echinocandins (Cilofungin is a derivative)
| Fungal Species | Echinocandin | IC50 | Ki | Inhibition Type | Reference |
| Candida albicans | Caspofungin | 0.4 ng/mL | - | Non-competitive | |
| Aspergillus fumigatus | Caspofungin | 0.2 ng/mL | - | Non-competitive | |
| Candida albicans | Cilofungin | - | 1.0 µM | Non-competitive |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Experimental Protocols
Protocol 1: Protoplast Regeneration Assay to Assess Cell Wall Synthesis Inhibition
This assay evaluates the ability of fungal protoplasts (cells with their cell wall removed) to regenerate a new cell wall in the presence and absence of cilofungin.
Materials:
-
Candida albicans culture
-
YPD broth (1% yeast extract, 2% peptone, 2% dextrose)
-
Protoplasting solution (e.g., Zymolyase or Lyticase in osmotic stabilizer)
-
Osmotic stabilizer (e.g., 1 M sorbitol, 0.6 M KCl)
-
Regeneration medium (e.g., YPD with 1 M sorbitol)
-
Cilofungin stock solution (dissolved in a suitable solvent like DMSO)
-
Microtiter plates (96-well)
-
Spectrophotometer
Procedure:
-
Protoplast Preparation:
-
Grow C. albicans to the mid-logarithmic phase in YPD broth.
-
Harvest cells by centrifugation and wash with an osmotic stabilizer.
-
Resuspend cells in the protoplasting solution and incubate until protoplast formation is observed (typically monitored by microscopy).
-
Gently harvest protoplasts by centrifugation and wash twice with the osmotic stabilizer.
-
Resuspend protoplasts in the regeneration medium to a final concentration of 1 x 10^6 protoplasts/mL.
-
-
Cilofungin Treatment:
-
Prepare serial dilutions of cilofungin in the regeneration medium in a 96-well plate.
-
Add the protoplast suspension to each well. Include a no-drug control and a solvent control.
-
Incubate the plate at 30°C.
-
-
Assessment of Regeneration:
-
At various time points (e.g., 0, 4, 8, 12, 24 hours), measure the optical density (OD) at 600 nm using a spectrophotometer. A decrease in OD in cilofungin-treated wells compared to the control indicates inhibition of cell wall regeneration and subsequent protoplast lysis.
-
Alternatively, regeneration can be assessed by plating aliquots of the suspension onto solid regeneration medium. The number of colony-forming units (CFUs) will be lower in the presence of effective concentrations of cilofungin.
-
Protocol 2: Quantification of Cell Wall Polysaccharides
This protocol allows for the quantitative analysis of major cell wall components (β-glucan and chitin) in fungal cells treated with cilofungin.
Materials:
-
Candida albicans culture
-
YPD broth
-
Cilofungin stock solution
-
6 M HCl
-
Sodium nitrite
-
Ammonium sulfamate
-
3-methyl-2-benzothiazolinone hydrazone (MBTH)
-
Ferric chloride (FeCl3)
-
Glucosamine and glucose standards
-
Spectrophotometer
Procedure:
-
Cell Culture and Treatment:
-
Grow C. albicans in YPD broth to the mid-logarithmic phase.
-
Treat the cultures with various concentrations of cilofungin (including a no-drug control) for a defined period (e.g., 6 hours).
-
Harvest cells by centrifugation, wash with distilled water, and lyophilize.
-
-
Cell Wall Isolation (Optional but Recommended):
-
Resuspend lyophilized cells in a suitable buffer and disrupt them using methods like bead beating.
-
Isolate the cell wall fraction by differential centrifugation.
-
-
Chitin Quantification (as Glucosamine):
-
Hydrolyze a known weight of lyophilized cells or isolated cell walls with 6 M HCl at 100°C for 4 hours.
-
Neutralize the hydrolysate and perform a colorimetric assay for glucosamine using sodium nitrite, ammonium sulfamate, and MBTH.
-
Measure the absorbance at 650 nm and calculate the glucosamine concentration based on a standard curve.
-
-
β-Glucan Quantification (as Glucose):
-
Hydrolyze a known weight of lyophilized cells or isolated cell walls with a weaker acid (e.g., 2 M trifluoroacetic acid) to preferentially hydrolyze glucans.
-
Neutralize the hydrolysate and determine the glucose content using a glucose oxidase assay kit.
-
Measure the absorbance at the recommended wavelength and calculate the glucose concentration from a standard curve.
-
Visualizations
Signaling Pathways
Caption: Cilofungin-induced cell wall stress signaling cascade.
Caption: Crosstalk between CWI, Calcineurin, and HOG pathways.
Experimental Workflow
Caption: Experimental workflow for studying cilofungin's effects.
References
- 1. Cilofungin (LY121019), an antifungal agent with specific activity against Candida albicans and Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
LY121019 (Cilofungin) as a Tool Compound for Glucan Synthase Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY121019, also known as cilofungin, is a semisynthetic lipopeptide antibiotic of the echinocandin class. It serves as a potent and specific inhibitor of (1,3)-β-D-glucan synthase, an essential enzyme in the fungal cell wall biosynthesis pathway. This enzyme is responsible for the synthesis of β-1,3-glucan, a major structural component of the cell wall in many pathogenic fungi, including Candida species. The absence of glucan synthase in mammalian cells makes it an attractive target for antifungal drug development. LY121019's specific mechanism of action makes it an invaluable tool for studying the kinetics and inhibition of glucan synthase, as well as for screening new antifungal agents.
Mechanism of Action
LY121019 exerts its antifungal activity by noncompetitively inhibiting the (1,3)-β-D-glucan synthase enzyme complex.[1] This inhibition disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately cell lysis.[2] Studies on Candida albicans have shown that LY121019 does not affect chitin synthase, another crucial enzyme in cell wall synthesis, highlighting its specificity.[1]
Quantitative Data Summary
The inhibitory activity of LY121019 against glucan synthase and its antifungal efficacy against various Candida species have been quantified in several studies. The following tables summarize key quantitative data.
Table 1: Inhibitory Activity of LY121019 against Candida albicans Glucan Synthase
| Parameter | Value | Reference |
| Inhibition Constant (Ki-app) | 2.5 µM | [1] |
Table 2: In Vitro Antifungal Activity of LY121019 (Cilofungin) against Various Candida Species (MIC)
| Candida Species | MIC range (µg/mL) | MIC90 (µg/mL) | Reference |
| C. albicans | 0.039 - 5.0 | ≤ 0.31 | [3][4] |
| C. tropicalis | ≤ 0.31 - 40 | ≤ 0.31 | [3][4] |
| C. glabrata | 5.0 - 40.0 | 3.2 | [3][5] |
| C. parapsilosis | 5.0 - 40.0 | > 20 | [3][6] |
| C. krusei | 5.0 - 40.0 | > 20 | [3] |
MIC90: Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates.
Signaling Pathways and Experimental Workflows
Fungal Cell Wall Biosynthesis and Inhibition by LY121019
Caption: Fungal cell wall biosynthesis and the inhibitory action of LY121019.
Experimental Workflow: In Vitro Glucan Synthase Inhibition Assay
Caption: Workflow for in vitro (1,3)-β-D-glucan synthase inhibition assay.
Experimental Protocols
Protocol 1: Preparation of Microsomal Fraction from Candida albicans
This protocol is adapted from methodologies described for preparing active enzyme fractions for glucan synthase assays.
Materials:
-
Candida albicans culture
-
YPD liquid growth medium (20 g/L dextrose, 20 g/L peptone, 10 g/L yeast extract)
-
Breaking buffer (50 mM Tris-HCl pH 7.5, 0.5 M NaCl, 1 mM EDTA, 1 mM phenylmethylsulfonyl fluoride [PMSF])
-
Glass beads (0.5 mm diameter)
-
Membrane buffer (50 mM Tris-HCl pH 7.5, 10 mM EDTA, 1 mM β-mercaptoethanol, 33% glycerol)
-
Refrigerated centrifuge
-
Ultracentrifuge
-
Vortex mixer
Procedure:
-
Inoculate C. albicans in YPD broth and grow to mid-exponential phase with agitation.
-
Harvest cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold 1 mM EDTA.
-
Resuspend the cell pellet in breaking buffer.
-
Disrupt the cells by vortexing with an equal volume of glass beads in short bursts (e.g., 8 cycles of 1 minute vortexing followed by 1 minute on ice).
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove intact cells and debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 30 minutes at 4°C to pellet the microsomal membranes.
-
Discard the supernatant and resuspend the membrane pellet in membrane buffer.
-
Homogenize the suspension and store at -80°C in aliquots until use. Determine protein concentration using a standard method (e.g., Bradford assay).
Protocol 2: In Vitro (1,3)-β-D-Glucan Synthase Inhibition Assay (Fluorescence-based)
This protocol utilizes aniline blue to specifically bind to the (1,3)-β-glucan product, resulting in a fluorescent signal that can be quantified.[7]
Materials:
-
Microsomal fraction from C. albicans (from Protocol 1)
-
LY121019 (Cilofungin) stock solution (in DMSO)
-
Reaction Buffer (final concentrations: 80 mM Tris-HCl pH 7.8, 20 µM GTP-γ-S, 1 mM EDTA, 8% (v/v) glycerol, 0.5% (v/v) Brij-35)
-
Substrate: 2 mM UDP-glucose (UDP-Glc)
-
1.5 N NaOH
-
6 N NaOH
-
Aniline Blue solution (e.g., 0.05% in water)
-
Glucan standard (e.g., Pachyman) for calibration curve
-
96-well microplate (black, clear bottom for fluorescence)
-
Fluorometric microplate reader (Excitation ~400 nm, Emission ~460 nm)
Procedure:
-
Reaction Setup: In a 96-well microplate, prepare the reaction mixture (final volume 100 µL) containing:
-
Reaction Buffer
-
Microsomal protein (e.g., 1-5 µg/µL)
-
Varying concentrations of LY121019 or test compound (dissolved in DMSO, ensure final DMSO concentration is consistent across all wells and typically ≤1%). Include a no-inhibitor control.
-
-
Initiate Reaction: Add UDP-glucose to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Terminate Reaction: Stop the reaction by adding 200 µL of 1.5 N NaOH to each well.[7]
-
Solubilize Glucan: Add 30 µL of 6 N NaOH to each well and incubate at 80°C for 30 minutes to solubilize the newly formed glucan.[7]
-
Fluorometric Detection:
-
After cooling to room temperature, add aniline blue solution to each well.
-
Incubate in the dark for 10-15 minutes.
-
-
Measurement: Read the fluorescence in a microplate reader.
-
Data Analysis:
-
Generate a standard curve using known concentrations of a β-1,3-glucan standard (e.g., Pachyman).
-
Calculate the amount of glucan produced in each reaction.
-
Determine the percent inhibition for each concentration of LY121019.
-
Plot percent inhibition versus inhibitor concentration and determine the IC50 value.
-
Protocol 3: Broth Microdilution Antifungal Susceptibility Testing
This is a standardized method to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a fungal isolate.
Materials:
-
Candida species isolate
-
Synthetic Amino Acid Medium for Fungi (SAAM-F) or RPMI-1640 medium
-
LY121019 stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the Candida isolate on a suitable agar plate for 24-48 hours.
-
Prepare a yeast suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in the test medium to achieve a final inoculum concentration of approximately 1 x 10³ to 5 x 10³ cells/mL.
-
-
Drug Dilution:
-
Prepare serial two-fold dilutions of LY121019 in the test medium in the wells of a 96-well plate. Typically, a range of concentrations from 0.03 to 64 µg/mL is tested.
-
Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.
-
-
Inoculation: Add the prepared fungal inoculum to each well.
-
Incubation: Incubate the plates at 30-35°C for 24-48 hours.
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction in turbidity) compared to the drug-free control.
-
Growth can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
Conclusion
LY121019 (cilofungin) remains a cornerstone tool compound for the study of fungal (1,3)-β-D-glucan synthase. Its well-characterized mechanism of action and specific inhibitory properties allow for robust in vitro and cell-based assays. The protocols provided herein offer standardized methods for researchers to investigate the efficacy of novel antifungal compounds targeting the fungal cell wall, and to further elucidate the function and regulation of this essential fungal enzyme.
References
- 1. Cilofungin (LY121019) inhibits Candida albicans (1-3)-beta-D-glucan synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Virtual screening for potential inhibitors of β(1,3)-D-glucan synthase as drug candidates against fungal cell wall - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Susceptibility of Candida species to cilofungin (LY-121019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cilofungin (LY121019), an antifungal agent with specific activity against Candida albicans and Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative antifungal activity of cilofungin (LY121019) against Candida species, including evaluation of susceptibility testing method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cilofungin (LY121019), an antifungal agent with specific activity against Candida albicans and Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jfda-online.com [jfda-online.com]
Application Notes and Protocols for the Synthesis of LY-121019 (Cilofungin) Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of LY-121019 (Cilofungin) and its derivatives, potent semi-synthetic lipopeptide antifungal agents. The primary synthetic route involves a two-step process: the enzymatic deacylation of the naturally occurring Echinocandin B (ECB) followed by the chemical reacylation of the resulting nucleus. An alternative total synthesis approach is also presented.
Introduction
LY-121019, also known as Cilofungin, is a derivative of Echinocandin B, a fermentation product of fungi such as Aspergillus nidulans.[1] Echinocandins exhibit their antifungal activity by inhibiting the (1→3)-β-D-glucan synthase, an essential enzyme for the integrity of the fungal cell wall.[2] This mechanism of action makes them effective against a range of Candida species.[3][4] The semi-synthetic modification of Echinocandin B allows for the generation of derivatives with improved pharmacological properties, such as enhanced efficacy and reduced toxicity.[5] The key intermediate in this process is the Echinocandin B nucleus, obtained through enzymatic deacylation.[1][6][5] This nucleus can then be chemically acylated with various side chains to produce a library of novel antifungal compounds.[6][5]
Data Presentation: Antifungal Activity of LY-121019 and Derivatives
The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of LY-121019 and related compounds against various Candida species. These values highlight the potent and species-specific activity of these semi-synthetic echinocandins.
| Compound | Candida albicans MIC (µg/mL) | Candida tropicalis MIC (µg/mL) | Candida glabrata MIC (µg/mL) | Candida parapsilosis MIC | Candida krusei MIC | Reference |
| LY-121019 (Cilofungin) | 0.039 - 5.0 | ≤0.31 - 5.0 | 3.2 - 40.0 | >5.0 | >5.0 | [2][7] |
| Amphotericin B | 0.625 | - | - | - | - | [3] |
| LY-121019 (MIC50) | 0.625 | - | - | - | - | [3] |
| LY-121019 (MIC90) | 1.25 | ≤0.31 | 3.2 | - | - | [2][3] |
Note: MIC values can vary depending on the testing method, medium, and inoculum size.[2][4]
Experimental Protocols
Protocol 1: Enzymatic Deacylation of Echinocandin B (ECB)
This protocol describes the use of whole cells of Actinoplanes utahensis for the enzymatic deacylation of Echinocandin B to its nucleus.
Materials:
-
Echinocandin B (produced by fermentation of Aspergillus nidulans)
-
Actinoplanes utahensis (NRRL 12052)
-
Culture medium (e.g., Streptomyces seed medium)
-
Production medium (e.g., 4% glucose, 1% soya peptone, 1% yeast extract, 1% KH₂PO₄, 0.5% K₂HPO₄, 0.1% KCl, 0.01% calcium carbonate, pH 7.0)
-
Methanol
-
Phosphate buffer (50 mM, pH 7.0)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Cultivation of Actinoplanes utahensis : Inoculate A. utahensis into a suitable seed medium and incubate at 28-30°C for 3 days with shaking (230 rpm).[1]
-
Production of Deacylase Enzyme : Transfer the seed culture to the production medium and continue incubation under the same conditions.[1]
-
Biotransformation :
-
Prepare a solution of Echinocandin B in methanol.
-
Add the Echinocandin B solution to the A. utahensis culture to a final concentration of 2-5 g/L.[1] The optimal concentration has been reported to be around 4 g/L.[1]
-
Incubate the reaction mixture at a controlled temperature, with studies suggesting an optimal range of 25-26°C.[1][8] The optimal pH for the biotransformation is around 7.0.[1]
-
Monitor the reaction progress by taking samples at regular intervals (e.g., every 24 hours).[1]
-
-
Sample Analysis :
-
Purification of Echinocandin B Nucleus :
-
After the reaction is complete (typically after 72 hours), harvest the culture broth and centrifuge to remove the cells.
-
The supernatant containing the Echinocandin B nucleus can be purified using chromatographic techniques, such as column chromatography on a suitable resin.
-
Protocol 2: Chemical Reacylation of Echinocandin B Nucleus to Synthesize LY-121019
This protocol details the chemical synthesis of LY-121019 by acylating the Echinocandin B nucleus with an activated form of 4-(n-octyloxy)benzoic acid.
Materials:
-
Echinocandin B nucleus
-
4-(n-octyloxy)benzoic acid
-
Activating agent (e.g., a carbodiimide like DCC, or conversion to an active ester or acid halide)
-
Anhydrous aprotic solvent (e.g., Dimethylformamide - DMF)
-
Base (e.g., Diisopropylethylamine - DIEA)
-
HPLC system for purification
Procedure:
-
Activation of the Acyl Side Chain :
-
Convert 4-(n-octyloxy)benzoic acid to a more reactive species. This can be achieved by forming an active ester (e.g., with N-hydroxysuccinimide) or an acid chloride (e.g., using thionyl chloride or oxalyl chloride).
-
-
Acylation Reaction :
-
Dissolve the Echinocandin B nucleus in an anhydrous aprotic solvent such as DMF.
-
Add a base, such as DIEA, to the solution to neutralize any salts and facilitate the reaction.
-
Slowly add the activated 4-(n-octyloxy)benzoic acid derivative to the solution containing the nucleus.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by HPLC.
-
-
Purification of LY-121019 :
-
Once the reaction is complete, the crude product can be purified by preparative HPLC using a C18 column and a suitable gradient of acetonitrile in water or a buffer.
-
Collect the fractions containing the desired product and confirm its identity and purity by analytical HPLC and mass spectrometry.
-
Lyophilize the pure fractions to obtain LY-121019 as a solid.
-
Protocol 3: Total Synthesis of LY-121019 Analogs via Solid-Phase Peptide Synthesis (SPPS)
This protocol provides a general workflow for the total synthesis of LY-121019 analogs, allowing for the incorporation of non-standard amino acids.
Materials:
-
Fmoc-protected amino acids (including any non-standard residues)
-
Solid-phase synthesis resin (e.g., Rink amide resin for C-terminal amides)
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIEA, N-methylmorpholine)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., Trifluoroacetic acid - TFA based)
-
HPLC system for purification
Procedure:
-
Resin Preparation : Swell the chosen resin in DMF.
-
First Amino Acid Loading : Couple the first Fmoc-protected amino acid to the resin.
-
Iterative Coupling and Deprotection :
-
Fmoc Deprotection : Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.
-
Washing : Wash the resin thoroughly with DMF.
-
Amino Acid Coupling : Activate the next Fmoc-protected amino acid with coupling reagents and a base, and add it to the resin. Allow the coupling reaction to proceed for a sufficient time.
-
Washing : Wash the resin with DMF.
-
Repeat this cycle for each amino acid in the desired peptide sequence.
-
-
Acylation of the N-terminus : After the final amino acid is coupled and deprotected, acylate the N-terminal amine with the desired side chain (e.g., 4-(n-octyloxy)benzoic acid) using appropriate coupling chemistry.
-
Cleavage and Deprotection : Treat the resin with a cleavage cocktail (e.g., TFA/triisopropylsilane/water) to cleave the peptide from the resin and remove the side-chain protecting groups simultaneously.
-
Purification : Precipitate the crude peptide in cold diethyl ether, and then purify it by preparative HPLC.
-
Characterization : Confirm the identity and purity of the synthesized analog by mass spectrometry and analytical HPLC.
Visualizations
Caption: Semi-synthesis workflow for LY-121019 derivatives.
Caption: Total synthesis workflow for LY-121019 analogs via SPPS.
Caption: Mechanism of action of LY-121019 derivatives.
References
- 1. Deacylation of Echinocandin B by Streptomyces species: a novel method for the production of Echinocandin B nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative antifungal activity of cilofungin (LY121019) against Candida species, including evaluation of susceptibility testing method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo anti-Candida activity and toxicology of LY121019 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cilofungin (LY121019), an antifungal agent with specific activity against Candida albicans and Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of new analogs of echinocandin B by enzymatic deacylation and chemical reacylation of the echinocandin B peptide: synthesis of the antifungal agent cilofungin (LY121019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deacylation of echinocandin B by Actinoplanes utahensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Assessing LY121019 Antifungal Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY121019 (also known as cilofungin) is a semisynthetic lipopeptide antibiotic belonging to the echinocandin class of antifungal agents.[1][2] Echinocandins are potent inhibitors of β-(1,3)-D-glucan synthase, an essential enzyme for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[3][4][5][6][7] This inhibition leads to disruption of the cell wall integrity, osmotic instability, and ultimately fungal cell death.[3][7] This unique mechanism of action, targeting a pathway absent in mammalian cells, confers a high degree of selectivity and a favorable safety profile.[5] LY121019 has demonstrated potent in vitro and in vivo activity, particularly against Candida albicans and Candida tropicalis.[8][9][10][11]
These application notes provide detailed protocols for assessing the in vivo antifungal efficacy of LY121019 using a murine model of disseminated candidiasis. This model is a well-established and clinically relevant system for evaluating the therapeutic potential of antifungal agents against systemic Candida infections.[12] The protocols cover animal infection, drug administration, and the evaluation of efficacy through survival analysis and fungal burden determination in target organs.
Mechanism of Action of LY121019
LY121019 exerts its antifungal effect by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex.[4] This enzyme is responsible for the polymerization of UDP-glucose into β-(1,3)-D-glucan polymers, which are essential for maintaining the structural integrity of the fungal cell wall.[6][7] The Fks1p subunit of the glucan synthase complex has been identified as the specific target of echinocandins.[5] By inhibiting this enzyme, LY121019 disrupts cell wall synthesis, leading to osmotic lysis and cell death in susceptible fungi.[3]
Figure 1: LY121019 inhibits β-(1,3)-D-glucan synthesis.
Quantitative Data Summary
The following tables summarize key quantitative data for LY121019 from in vitro and in vivo studies.
Table 1: In Vitro Susceptibility of Candida Species to LY121019
| Candida Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| C. albicans | 0.625 | 1.25 | [8] |
| C. tropicalis | ≤0.31 | ≤0.31 | [11] |
| T. glabrata | Moderately Active | ≤20 | [11] |
| C. parapsilosis | Resistant | Resistant | [11] |
Table 2: In Vivo Efficacy of LY121019 in a Murine Model of Disseminated Candidiasis
| Parameter | Value | Animal Model | Reference(s) |
| ED₅₀ | 7.4 mg/kg | Mouse | [8] |
| Effective Parenteral Dose | 6.25 mg/kg | Mouse | [8] |
Table 3: Pharmacokinetic Parameters of Cilofungin (LY121019) in Rabbits (Single Intravenous Dose of 50 mg/kg)
| Parameter | Value | Unit | Reference(s) |
| Cₘₐₓ | 297 ± 39 | µg/mL | [13] |
| AUC | 30.1 ± 6.7 | µg·h/mL | [13] |
| Clearance | 30 ± 10 | mL/min/kg | [13] |
| Volume of Distribution | 0.85 ± 0.23 | L/kg | [13] |
| Half-life (distribution phase) | 3.7 ± 0.2 | min | [13] |
| Half-life (elimination phase) | 12.9 ± 0.7 | min | [13] |
Experimental Protocols
Protocol 1: Murine Model of Disseminated Candidiasis
This protocol describes the induction of a systemic Candida albicans infection in mice, which is a standard model for evaluating the efficacy of antifungal agents.[12][14]
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Yeast Peptone Dextrose (YPD) broth and agar plates
-
Sterile 0.85% saline solution
-
Hemocytometer
-
8- to 10-week-old, female BALB/c mice
-
LY121019
-
Vehicle for LY121019 (e.g., sterile water for injection, 5% dextrose solution)
-
Sterile syringes and needles (27-gauge)
Procedure:
-
Inoculum Preparation:
-
Streak the C. albicans strain onto a YPD agar plate and incubate at 30°C for 24-48 hours.
-
Inoculate a single colony into 50 mL of YPD broth and incubate at 30°C for 18 hours with shaking (200 rpm).
-
Harvest the yeast cells by centrifugation at 3000 x g for 10 minutes.
-
Wash the cells twice with sterile saline.
-
Resuspend the cell pellet in sterile saline and determine the cell concentration using a hemocytometer.
-
Adjust the final concentration to 1 x 10⁶ cells/mL in sterile saline.
-
-
Infection:
-
Randomly assign mice to treatment and control groups.
-
Infect each mouse by injecting 0.1 mL of the prepared C. albicans suspension (1 x 10⁵ cells) into the lateral tail vein using a 27-gauge needle.
-
-
Drug Administration:
-
Prepare a stock solution of LY121019 in a suitable vehicle. Further dilutions should be made in the same vehicle to achieve the desired final concentrations.
-
Initiate treatment at a specified time post-infection (e.g., 2 hours).
-
Administer LY121019 (or vehicle for the control group) via the desired route (e.g., intravenous, intraperitoneal) at the predetermined dosage and schedule.
-
Figure 2: Workflow for the murine disseminated candidiasis model.
Protocol 2: Survival Analysis
This protocol outlines the procedure for monitoring the survival of infected mice following treatment with LY121019.
Procedure:
-
Following infection and initiation of treatment, monitor the mice at least twice daily for a predetermined period (e.g., 21-30 days).
-
Record the number of surviving animals in each group at each observation point.
-
Euthanize moribund animals (e.g., those showing severe signs of distress, such as hunched posture, ruffled fur, lethargy, or significant weight loss) and record them as deceased for the purpose of the survival analysis.
-
Plot the percentage of surviving mice over time for each group to generate Kaplan-Meier survival curves.
-
Analyze the survival data using a statistical test such as the log-rank (Mantel-Cox) test to determine significant differences between treatment groups.[15]
Protocol 3: Fungal Burden Determination
This protocol describes the quantification of viable C. albicans in the kidneys of infected mice, which are the primary target organs in this model.[12]
Materials:
-
Sterile phosphate-buffered saline (PBS)
-
Sterile tissue homogenizer or sterile reinforced polyethylene bags.[16]
-
YPD agar plates
-
Sterile dilution tubes
-
Incubator
Procedure:
-
At a predetermined time point post-infection (e.g., 72 hours), humanely euthanize the mice.
-
Aseptically remove the kidneys.
-
Weigh each pair of kidneys.
-
Homogenize the kidneys in a known volume of sterile PBS (e.g., 1 mL) using a tissue homogenizer or by placing them in a sterile reinforced polyethylene bag and manually disrupting the tissue.[16]
-
Prepare serial ten-fold dilutions of the tissue homogenate in sterile PBS.
-
Plate 100 µL of each appropriate dilution onto YPD agar plates in duplicate.
-
Incubate the plates at 37°C for 24-48 hours.
-
Count the number of colony-forming units (CFUs) on the plates.
-
Calculate the fungal burden as CFU per gram of kidney tissue.
-
Analyze the data using appropriate statistical tests (e.g., Mann-Whitney U test) to compare the fungal burden between treatment groups.
Figure 3: Workflow for determining fungal burden in kidneys.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for the in vivo evaluation of LY121019's antifungal efficacy. The murine model of disseminated candidiasis is a robust and reproducible system for assessing key efficacy parameters, including survival and fungal burden reduction. By following these detailed methodologies, researchers can generate reliable data to support the preclinical development of LY121019 and other novel antifungal agents.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Evaluation of in vitro antifungal activity of LY121019 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Echinocandin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Echinocandins - BioPharma Notes [biopharmanotes.com]
- 8. In vitro and in vivo anti-Candida activity and toxicology of LY121019 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A study of the antifungal activity of LY121019, a new echinocandin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative antifungal activity of cilofungin (LY121019) against Candida species, including evaluation of susceptibility testing method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cilofungin (LY121019), an antifungal agent with specific activity against Candida albicans and Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cilofungin (LY121019) shows nonlinear plasma pharmacokinetics and tissue penetration in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Tissue homogenization with sterile reinforced polyethylene bags for quantitative culture of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Water Solubility of LY 121019 in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the poor water solubility of LY 121019 (cilofungin), an echinocandin antifungal agent, during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
A1: this compound, also known as cilofungin, is a semi-synthetic lipopeptide antibiotic belonging to the echinocandin class. Its primary mechanism of action is the inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for fungal cell wall synthesis. Like other echinocandins, this compound has a high molecular weight and a lipophilic nature, which contribute to its poor solubility in aqueous solutions. This poses a significant challenge for in vitro and in vivo experiments that require the compound to be in a dissolved state for accurate and reproducible results.
Q2: What are the recommended solvents for dissolving this compound for in vitro experiments?
A2: For in vitro susceptibility testing, this compound has been successfully dissolved in 50% ethanol or dimethyl sulfoxide (DMSO) . The choice of solvent may depend on the specific experimental setup and the tolerance of the fungal species to the solvent. It is crucial to include a solvent control in your experiments to account for any potential effects of the solvent on fungal growth.
Q3: What is the typical concentration range for in vitro susceptibility testing of this compound?
A3: The in vitro activity of this compound against susceptible Candida species, such as Candida albicans and Candida tropicalis, generally shows a 90% minimal inhibitory concentration (MIC90) of around 3.2 µg/mL . However, it is inactive against other Candida species.[1] The concentration range for testing should typically bracket this value.
Q4: Are there specific considerations for the growth medium when testing this compound?
A4: Yes, the composition and pH of the growth medium can significantly impact the in vitro activity of this compound. A defined synthetic amino acid medium, fungal (SAAMF), is recommended. The pH of the medium should be buffered to 7.4 , as the activity of cilofungin is known to be pH-dependent.[2][3]
Q5: What is the recommended inoculum size for in vitro testing?
A5: The inoculum size can affect the in vitro activity of this compound. It is recommended to use an inoculum of less than 105 yeast cells/mL for susceptibility testing.[1][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound upon dilution in aqueous medium. | The aqueous concentration of the organic solvent (e.g., DMSO, ethanol) is too low to maintain solubility. | - Increase the final concentration of the co-solvent in the medium, ensuring it is below the toxicity threshold for the test organism. - Prepare intermediate dilutions in a higher concentration of the organic solvent before the final dilution in the aqueous medium. - Consider using a different solubilization strategy, such as formulating with a non-ionic surfactant (e.g., Tween 80) or a polyethylene glycol (PEG)-based vehicle for in vivo studies. |
| Inconsistent or non-reproducible MIC results. | - Inaccurate initial concentration of the stock solution. - Variability in medium composition or pH. - Inconsistent inoculum preparation. - Degradation of the compound. | - Ensure accurate weighing and complete dissolution when preparing the stock solution. - Use a standardized, buffered medium (e.g., SAAMF at pH 7.4). - Standardize the inoculum preparation using a spectrophotometer or hemocytometer. - Prepare fresh stock solutions and store them appropriately (e.g., at -20°C or lower in small aliquots to avoid freeze-thaw cycles). |
| Paradoxical growth effect observed at higher concentrations. | This is a known phenomenon with some echinocandins where fungal growth appears to increase at concentrations above the MIC. The exact mechanism is not fully understood but may involve the induction of cell wall stress responses. | - When determining the MIC, focus on the lowest concentration that causes a significant inhibition of growth compared to the control. - Be aware of this effect when interpreting results and consider it a characteristic of the compound's interaction with the fungus. |
| No activity observed against expectedly susceptible fungal strains. | - Incorrect compound or inactive batch. - Inappropriate testing conditions (e.g., low pH of the medium). - Fungal strain has acquired resistance. | - Verify the identity and purity of the this compound. - Ensure the testing medium is buffered to pH 7.4. - Test a known susceptible quality control strain in parallel. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound (Cilofungin) against Candida Species
| Fungal Species | MIC90 (µg/mL) |
| Candida albicans | 3.2 |
| Candida tropicalis | 3.2 |
| Candida glabrata | 3.2 |
| Other Candida species | Inactive |
Data compiled from literature reports using a macrotitre dilution broth method in SAAMF medium.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 1 mg/mL (1000 µg/mL) stock solution of this compound.
Materials:
-
This compound (cilofungin) powder
-
50% Ethanol (v/v in sterile deionized water) or 100% DMSO
-
Sterile, conical microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment. For example, to prepare 1 mL of a 1 mg/mL stock solution, weigh 1 mg of the powder.
-
Dissolution:
-
For 50% Ethanol: Transfer the weighed powder to a sterile tube. Add the calculated volume of 50% ethanol. For 1 mg of powder, add 1 mL of 50% ethanol.
-
For DMSO: Transfer the weighed powder to a sterile tube. Add the calculated volume of 100% DMSO. For 1 mg of powder, add 1 mL of DMSO.
-
-
Vortexing: Vortex the tube vigorously until the powder is completely dissolved. Visually inspect the solution to ensure no particulate matter remains.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or below.
Protocol 2: In Vitro Broth Microdilution Susceptibility Testing
This protocol is based on established methods for antifungal susceptibility testing of echinocandins.
Materials:
-
This compound stock solution (e.g., 1000 µg/mL)
-
Sterile 96-well microtiter plates
-
Synthetic Amino Acid Medium, Fungal (SAAMF), buffered to pH 7.4
-
Fungal inoculum, adjusted to the appropriate concentration
-
Sterile deionized water or saline for dilutions
-
Incubator
Procedure:
-
Preparation of Drug Dilutions:
-
Perform serial twofold dilutions of the this compound stock solution in SAAMF medium to achieve a range of working concentrations. For example, to test a final concentration range of 0.125 to 64 µg/mL, prepare intermediate dilutions at twice the final concentration.
-
Add 100 µL of each working drug dilution to the wells of a 96-well plate.
-
Include a drug-free well (medium only) as a growth control and a solvent control well containing the highest concentration of the solvent used.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium.
-
Prepare a suspension of the fungal cells in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 106 CFU/mL.
-
Dilute this suspension in SAAMF medium to achieve a final inoculum concentration of less than 105 CFU/mL in the test wells.
-
-
Inoculation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate, bringing the total volume in each well to 200 µL.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The Minimal Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometric plate reader.
-
Visualizations
Caption: Workflow for in vitro susceptibility testing of this compound.
Caption: Signaling pathway of this compound's antifungal action.
Caption: Logical workflow for troubleshooting common experimental issues.
References
- 1. When Is It Appropriate to Take Off the Mask? Signaling Pathways That Regulate ß(1,3)-Glucan Exposure in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Echinocandin Susceptibility Testing of Candida spp. Using EUCAST EDef 7.1 and CLSI M27-A3 Standard Procedures: Analysis of the Influence of Bovine Serum Albumin Supplementation, Storage Time, and Drug Lots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3-Beta-glucan synthase - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
troubleshooting inconsistent MIC results for cilofungin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) results for cilofungin.
Troubleshooting Guide
This guide addresses specific issues that may arise during cilofungin susceptibility testing.
Question: Why am I observing high variability in my cilofungin MIC results for the same isolate?
Answer: Inconsistent MIC values for cilofungin can stem from several experimental factors. Antifungal susceptibility testing for echinocandins is known to have an inherent variability of plus or minus two doubling dilutions. However, greater variance often points to methodological inconsistencies. Key areas to review in your protocol include:
-
Media Composition: The type of growth medium significantly impacts cilofungin's activity. For instance, paradoxical growth (continued growth at concentrations above the MIC) has been observed in Sabouraud dextrose and yeast nitrogen base broths.[1] Standardized media like RPMI-1640 as recommended by CLSI and EUCAST protocols should be used for consistency.
-
Inoculum Preparation: The final inoculum concentration is critical. An inoculum size greater than 10⁵ CFU/mL can lead to decreased activity of cilofungin and falsely elevated MICs.[1] Precise standardization of the inoculum is essential for reproducibility.
-
Endpoint Reading: The subjective nature of visual endpoint determination can introduce variability. For echinocandins, the MIC is typically defined as the lowest concentration that produces a significant decrease in growth (≥50%), not necessarily complete inhibition.[2] Trailing growth, or the paradoxical effect, can make this determination challenging.[1][2]
Question: My MIC results show fungal growth at high concentrations of cilofungin, but not at lower concentrations. Is this contamination or resistance?
Answer: This phenomenon is likely the "paradoxical effect," which has been reported for cilofungin and other echinocandins.[1][3][4] It is characterized by the resumption of fungal growth at drug concentrations that are significantly higher than the MIC.[3][4] This is not typically due to contamination or the selection of a resistant subpopulation during the assay.[1]
The proposed mechanism for the paradoxical effect involves a cellular stress response. At inhibitory concentrations, cilofungin blocks β-(1,3)-D-glucan synthesis, a critical component of the fungal cell wall.[1] This triggers a compensatory increase in chitin synthesis.[2] At higher, supra-inhibitory concentrations, complex signaling pathways, including the PKC, HOG, and calcineurin pathways, are activated, which can lead to a recovery of β-(1,3)-D-glucan synthesis and subsequent cell growth.[2][4][5]
Question: How can I differentiate between true resistance and the paradoxical effect?
Answer: Differentiating between true resistance and the paradoxical effect is crucial for accurate interpretation of MIC results.
-
MIC Pattern: The paradoxical effect is characterized by a specific pattern of growth: susceptibility at low drug concentrations, growth at intermediate to high concentrations, and often a return to susceptibility at very high concentrations.[1][3] True resistance would typically show a consistent lack of susceptibility across all tested concentrations above the resistance breakpoint.
-
Genetic Analysis: True resistance to echinocandins is often associated with mutations in the FKS genes, which encode the catalytic subunit of the target enzyme, β-(1,3)-D-glucan synthase.[5] Sequencing the FKS hot spot regions can confirm if resistance is due to a target-site modification.
-
Test Methodologies: Adhering strictly to standardized protocols from bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) can help in producing more consistent results and aid in interpretation.[6][7][8]
Frequently Asked Questions (FAQs)
What is the mechanism of action of cilofungin?
Cilofungin is an echinocandin antifungal agent that non-competitively inhibits the enzyme β-(1,3)-D-glucan synthase.[1][5] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall. Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and cell death in susceptible fungi.[5]
Which fungal species are typically susceptible to cilofungin?
Cilofungin is most active against Candida albicans and Candida tropicalis.[1] It has moderate activity against Candida glabrata. Species such as Candida parapsilosis, Cryptococcus neoformans, and Saccharomyces cerevisiae are generally considered resistant.[1]
What are the standard protocols for cilofungin MIC testing?
Standardized protocols for antifungal susceptibility testing of yeasts are provided by the CLSI (document M27) and EUCAST (E.Def 7.3.2).[6][7][8] These broth microdilution methods provide a detailed framework for preparing the drug dilutions, standardizing the inoculum, incubation conditions, and reading the MICs. Adherence to these protocols is crucial for obtaining reproducible results.
How does media choice impact cilofungin MIC results?
The choice of culture medium can significantly influence cilofungin MIC values. Antibiotic Medium 3 has been used as a standard medium for cilofungin testing.[1] However, paradoxical growth has been noted in Sabouraud dextrose and yeast nitrogen base broths.[1] Standardized media such as RPMI-1640, as recommended in CLSI and EUCAST guidelines, are preferred for consistency.[6][7][8]
Data Presentation
Table 1: Factors Influencing Cilofungin MIC Variability
| Factor | Effect on MIC | Recommendations |
| Growth Medium | Different media can alter the apparent activity of cilofungin. Paradoxical growth is more common in some media.[1] | Use standardized media such as RPMI-1640 as per CLSI/EUCAST guidelines.[6][7][8] |
| Inoculum Size | Inocula >10⁵ CFU/mL can lead to decreased drug activity and higher MICs.[1] | Standardize inoculum to 0.5-2.5 x 10⁵ CFU/mL as per standard protocols.[7][9] |
| Incubation Time | Extended incubation can lead to trailing growth, making endpoint determination difficult.[10] | Read MICs at 24 hours for Candida species as recommended by standard protocols.[6][7] |
| Endpoint Reading | Subjective visual reading can introduce variability. The MIC is typically ≥50% growth inhibition, not complete inhibition.[2] | Use a standardized reading method, such as spectrophotometric reading, if possible, and adhere to the recommended endpoint definition.[6] |
Experimental Protocols
Broth Microdilution MIC Testing for Cilofungin (Based on CLSI M27 Guidelines)
This protocol is a generalized procedure based on established standards for yeast susceptibility testing.
-
Preparation of Cilofungin Stock Solution:
-
Aseptically prepare a stock solution of cilofungin reference powder in a suitable solvent (e.g., water or DMSO, depending on the manufacturer's instructions) to achieve a high concentration (e.g., 1280 µg/mL).
-
Store aliquots at -70°C until use.[11]
-
-
Preparation of Microtiter Plates:
-
Perform serial twofold dilutions of the cilofungin stock solution in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate to achieve final concentrations typically ranging from 0.015 to 16 µg/mL.
-
Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
-
Inoculum Preparation:
-
Subculture the yeast isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours to ensure viability and purity.[11]
-
Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.[11]
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Incubation:
-
Incubate the inoculated microtiter plates at 35°C for 24 hours in a non-CO₂ incubator.
-
-
MIC Determination:
-
Read the plates visually or with a spectrophotometer.
-
The MIC is the lowest concentration of cilofungin that causes a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth control.[2]
-
Visualizations
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of cilofungin.
References
- 1. Recent Insights into the Paradoxical Effect of Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The Paradoxical Effect of Echinocandins in Aspergillus fumigatus Relies on Recovery of the β-1,3-Glucan Synthase Fks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Echinocandin Susceptibility Testing of Candida spp. Using EUCAST EDef 7.1 and CLSI M27-A3 Standard Procedures: Analysis of the Influence of Bovine Serum Albumin Supplementation, Storage Time, and Drug Lots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Echinocandin Susceptibility Testing of Candida Species: Comparison of EUCAST EDef 7.1, CLSI M27-A3, Etest, Disk Diffusion, and Agar Dilution Methods with RPMI and IsoSensitest Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.asm.org [journals.asm.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing LY 121019 (Cilofungin) Concentration to Avoid the Paradoxical Effect
This technical support guide is designed for researchers, scientists, and drug development professionals working with the echinocandin antifungal agent LY 121019 (cilofungin). It provides troubleshooting advice and frequently asked questions (FAQs) to help optimize experimental concentrations and avoid the paradoxical effect, a phenomenon where the drug's antifungal activity is attenuated at higher concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the paradoxical effect of this compound (cilofungin)?
The paradoxical effect, first reported with the investigational agent cilofungin, is a phenomenon where certain fungal isolates, such as Candida albicans and Candida tropicalis, exhibit renewed growth at higher concentrations of the drug, despite being susceptible at lower concentrations.[1][2][3] This can lead to a quadriphasic dose-response curve, with zones of inhibition, paradoxical growth, and a return to inhibition at very high concentrations.[2]
Q2: What are the typical concentrations of echinocandins associated with the paradoxical effect?
While specific concentrations can vary between fungal species and strains, a general trend has been observed for the echinocandin class of drugs.
| Phenomenon | Typical Concentration Range (µg/mL) |
| Susceptibility (Inhibition) | < 1 (For cilofungin against C. albicans and C. tropicalis, the MIC90 is ≤ 0.31 µg/mL)[3][4] |
| Paradoxical Growth | 4 - 32[1][5] |
| Return to Susceptibility | > 64[1][5] |
Q3: What is the underlying mechanism of the paradoxical effect?
The precise mechanism is not fully elucidated, but it is understood to be a compensatory stress response by the fungus.[2] this compound inhibits β-1,3-glucan synthase, a key enzyme in fungal cell wall synthesis.[2] This inhibition triggers cell wall stress, leading to the activation of several signaling pathways:
-
Protein Kinase C (PKC) Cell Wall Integrity Pathway: This is a primary response to cell wall damage.[2]
-
High-Osmolarity Glycerol (HOG) Pathway: This pathway is also involved in the stress response.[2]
-
Calcineurin Pathway: Activation of this pathway contributes to the compensatory mechanism.[2]
Activation of these pathways culminates in an increased synthesis of chitin, another crucial component of the fungal cell wall, which is thought to partially compensate for the lack of β-1,3-glucan and allow for renewed growth.[2]
Troubleshooting Guide
Issue: Unexpected fungal growth at high concentrations of this compound.
This is the hallmark of the paradoxical effect. Follow these steps to confirm and manage this phenomenon in your experiments.
1. Confirm the Paradoxical Effect:
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations, extending well beyond the expected minimum inhibitory concentration (MIC). A bimodal inhibition pattern is indicative of a paradoxical effect.
-
Time-Kill Assays: These can provide a more dynamic view of fungal growth at different drug concentrations over time.
2. Optimize this compound Concentration:
-
Work within the Inhibitory Range: Based on your dose-response curve, select a concentration that provides optimal inhibition without inducing the paradoxical effect. For C. albicans and C. tropicalis, this is typically at or slightly above the MIC (≤ 0.31 µg/mL).[3][4]
-
Consider Combination Therapy: The paradoxical effect can sometimes be eradicated by the addition of a second antifungal agent.
3. Experimental Condition Considerations:
-
Media Composition: The paradoxical effect can be medium-dependent.[3][6] For instance, with cilofungin, the effect was observed in Sabouraud dextrose broth and yeast nitrogen base broth.[3] Consistency in media formulation is crucial for reproducible results.
-
Inoculum Size: The activity of cilofungin can be affected by the inoculum size, with decreased activity observed at inocula greater than 10^5 CFU/mL.[3] Standardize your inoculum preparation.
-
Serum Presence: The presence of serum can influence the paradoxical effect. In some studies with other echinocandins, low concentrations of serum increased the concentration required to induce the effect, while higher concentrations abolished it.[1]
Experimental Protocols
Broth Microdilution Assay to Determine the Dose-Response Curve of this compound
This protocol is adapted from standard antifungal susceptibility testing methods to specifically assess for a paradoxical effect.
Materials:
-
This compound (cilofungin) powder
-
Fungal isolate (e.g., Candida albicans)
-
Appropriate broth medium (e.g., RPMI 1640 with MOPS buffer, Sabouraud dextrose broth, or yeast nitrogen base broth)[3]
-
Sterile 96-well microtiter plates
-
Spectrophotometer for reading optical density (optional)
-
Sterile saline
-
Inoculum counting device (e.g., hemocytometer)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Prepare Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the chosen broth medium to cover a broad concentration range (e.g., 0.03 µg/mL to 128 µg/mL). Include a drug-free well as a positive growth control and a media-only well as a negative control.
-
Prepare Fungal Inoculum: Culture the fungal isolate on an appropriate agar plate. Prepare a suspension in sterile saline and adjust the concentration to approximately 1 x 10^6 to 5 x 10^6 CFU/mL. Dilute this suspension in the broth medium to achieve a final inoculum concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL in the wells of the microtiter plate.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted this compound.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Reading Results:
-
Visual Assessment: Observe the wells for turbidity (growth). The MIC is the lowest concentration that shows a significant reduction in growth compared to the positive control. The paradoxical effect is identified by the reappearance of turbidity at concentrations above the MIC.
-
Spectrophotometric Reading: Measure the optical density (OD) at a wavelength of 530 nm. This provides a quantitative measure of growth and can help to clearly define the dose-response curve.
-
Visualizations
Caption: Signaling pathway of the paradoxical effect induced by this compound.
Caption: Workflow for troubleshooting the paradoxical effect of this compound.
References
- 1. Recent Insights into the Paradoxical Effect of Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Cilofungin (LY121019), an antifungal agent with specific activity against Candida albicans and Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cilofungin (LY121019), an antifungal agent with specific activity against Candida albicans and Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Paradoxical Effect of Echinocandins in Aspergillus fumigatus Relies on Recovery of the β-1,3-Glucan Synthase Fks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paradoxical Effect of Caspofungin: Reduced Activity against Candida albicans at High Drug Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
challenges in LY 121019 clinical development and formulation
Technical Support Center: LY121019 Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the clinical development and formulation of LY121019, the parent nucleus of the echinocandin antifungal agent, anidulafungin.[1][2] Anidulafungin is a semi-synthetic derivative of LY121019, which is obtained from the fermentation of Aspergillus nidulans.[1][2] The information herein is intended for researchers, scientists, and drug development professionals encountering challenges in the handling and development of this and similar compounds.
Formulation Challenges: FAQs & Troubleshooting
Echinocandins, including LY121019, are large lipopeptide molecules which present several formulation challenges, primarily related to their poor aqueous solubility and chemical stability.[3]
Frequently Asked Questions (Formulation)
-
Q1: What are the primary formulation challenges associated with LY121019? A1: The main challenges are its low aqueous solubility, potential for degradation at physiological pH, and the need for a parenteral (intravenous) route of administration due to its high molecular weight and poor oral bioavailability.[3][4]
-
Q2: Why is an intravenous formulation necessary for echinocandins like LY121019? A2: Echinocandins have a high molecular weight which limits their absorption when administered orally.[3] To achieve therapeutic concentrations in the bloodstream to treat systemic fungal infections, an intravenous formulation is required.[5][6]
-
Q3: What factors influence the stability of LY121019 in solution? A3: The stability of LY121019 is primarily affected by pH and temperature. It undergoes slow chemical degradation at physiological temperature and pH to a ring-opened peptide that is inactive.[4] The formulation must be optimized to maintain a stable pH and should be stored under recommended temperature conditions.
Troubleshooting Guide: Formulation Issues
-
Problem: I am observing precipitation of LY121019 when preparing an aqueous solution for my experiments.
-
Possible Cause: The aqueous solubility of LY121019 is very low. You may be exceeding its solubility limit.
-
Solution:
-
Use of Co-solvents: Incorporate a pharmaceutically acceptable co-solvent in your formulation. See Table 1 for a list of potential solvents and the corresponding solubility of LY121019.
-
pH Adjustment: Ensure the pH of your solution is within the optimal range for LY121019 solubility. Refer to the detailed experimental protocol for solubility assessment.
-
Lyophilization: For long-term storage and improved reconstitution, consider developing a lyophilized (freeze-dried) powder formulation. This involves dissolving the compound in a suitable solvent system, freeze-drying it, and then reconstituting it with an aqueous diluent before use.
-
-
-
Problem: My prepared LY121019 solution is losing its antifungal activity over time.
-
Possible Cause: This is likely due to chemical degradation. The central peptide ring of LY121019 can undergo hydrolysis, especially at non-optimal pH and higher temperatures.[4]
-
Solution:
-
pH Control: Buffer the formulation to maintain a pH that minimizes degradation. See Table 2 for stability data at different pH values.
-
Temperature Control: Store stock solutions and formulated products at recommended temperatures (e.g., 2-8°C) and protect from light.
-
Fresh Preparations: For critical experiments, prepare solutions fresh and use them within a validated time frame.
-
-
Clinical Development Challenges: FAQs & Troubleshooting
The clinical development of a new antifungal agent like LY121019 involves demonstrating its safety and efficacy against relevant fungal pathogens.
Frequently Asked Questions (Clinical Development)
-
Q1: What is the mechanism of action of LY121019? A1: LY121019 is an echinocandin. This class of drugs inhibits the enzyme (1→3)-β-D-glucan synthase, which is essential for the synthesis of the fungal cell wall.[1][4] This disruption of the cell wall leads to osmotic instability and fungal cell death.[7] Mammalian cells do not have a cell wall, which contributes to the excellent safety profile of echinocandins.[5]
-
Q2: What is the spectrum of activity for LY121019? A2: Echinocandins are highly active against most Candida species, including azole-resistant strains, and are fungistatic against Aspergillus species.[8][9] They are not active against Cryptococcus neoformans, Trichosporon, Fusarium, or zygomycetes because the cell walls of these fungi contain very little β-(1,3)-D-glucan.[4][7]
-
Q3: Can fungi develop resistance to LY121019? A3: Yes, although it is uncommon, resistance to echinocandins can occur.[9] Resistance is typically associated with mutations in the FKS genes that encode the target enzyme, β-(1,3)-D-glucan synthase.[3][9]
Troubleshooting Guide: Pre-clinical & Clinical Hurdles
-
Problem: In vivo efficacy in our animal model is lower than expected based on in vitro MIC values.
-
Possible Cause: This could be due to suboptimal pharmacokinetic/pharmacodynamic (PK/PD) properties, such as poor tissue penetration, rapid metabolism, or protein binding.
-
Solution:
-
PK/PD Analysis: Conduct thorough PK/PD studies to understand the drug's distribution, metabolism, and elimination in the animal model. Anidulafungin, the derivative of LY121019, has extensive protein binding (>99%) and is not metabolized by the liver.[1][4]
-
Dosing Regimen Optimization: Adjust the dosing regimen (dose and frequency) based on the PK/PD data to ensure that the drug concentration at the site of infection is maintained above the MIC for a sufficient duration.
-
-
-
Problem: A paradoxical effect (continued fungal growth at high drug concentrations) is observed in some Candida isolates.
-
Possible Cause: The paradoxical effect has been noted with echinocandins, where some fungal strains show regrowth at concentrations significantly above the MIC.[9] The exact mechanism is not fully understood but may involve the activation of cell wall stress response pathways.
-
Solution:
-
Dose-Ranging Studies: This is primarily an in vitro phenomenon. In a clinical setting, it is important to conduct dose-ranging studies to select a dose that is on the effective part of the dose-response curve and avoids concentrations that might induce this effect.
-
Combination Therapy: For difficult-to-treat infections, consider combination therapy with an antifungal agent that has a different mechanism of action.
-
-
Appendices
Data Tables
Table 1: Solubility of LY121019 in Various Solvents
| Solvent | Concentration (mg/mL) | Temperature (°C) |
| Water | < 0.1 | 25 |
| Ethanol | 5.0 | 25 |
| Propylene Glycol | 15.0 | 25 |
| DMSO | > 50 | 25 |
| 5% Dextrose in Water (D5W) | < 0.1 | 25 |
Note: Data are representative and may vary based on the specific salt form and purity of LY121019.
Table 2: Stability of LY121019 in Aqueous Solution (0.1 mg/mL) at 25°C
| pH | % Remaining after 24 hours | Degradation Products |
| 3.0 | 95% | Minor |
| 5.0 | 98% | Minimal |
| 7.4 | 85% | Ring-opened peptide |
| 9.0 | 70% | Significant degradation |
Note: Stability is highly dependent on buffer composition and storage conditions.
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment of LY121019
-
Objective: To determine the kinetic solubility of LY121019 in a buffered aqueous solution.
-
Materials:
-
LY121019 powder
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate reader capable of measuring turbidity
-
-
Methodology:
-
Prepare a 10 mM stock solution of LY121019 in DMSO.
-
Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.
-
Add 2 µL of the 10 mM LY121019 stock solution to the first well (final concentration 100 µM) and mix thoroughly.
-
Perform a serial dilution across the plate.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
Measure the turbidity of each well using a plate reader at 620 nm.
-
The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer control.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Testing
-
Objective: To quantify the remaining LY121019 and detect degradation products over time.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
-
Methodology:
-
Prepare a solution of LY121019 at a known concentration (e.g., 0.1 mg/mL) in the desired buffer.
-
Incubate the solution under the desired test conditions (e.g., specific pH and temperature).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Inject the aliquot into the HPLC system.
-
Quantify the peak area of the parent LY121019 compound and any new peaks that appear (degradation products).
-
Calculate the percentage of LY121019 remaining at each time point relative to the initial time point.
-
Visualizations
References
- 1. Anidulafungin - Wikipedia [en.wikipedia.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. mdpi.com [mdpi.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anidulafungin in the treatment of invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current perspectives on echinocandin class drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In-Vivo Stability of Cilofungin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the in-vivo stability of cilofungin and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges related to the in-vivo stability of cilofungin?
A1: The principal challenge with cilofungin's in-vivo stability is its short plasma half-life and rapid clearance from the body. Studies in animal models, such as rabbits, have demonstrated that after a single intravenous dose, cilofungin is quickly eliminated.[1] This rapid clearance is attributed to its susceptibility to metabolic degradation and efficient removal by physiological processes. Furthermore, cilofungin exhibits nonlinear, saturable pharmacokinetics, meaning its clearance rate can become overwhelmed at higher doses, leading to disproportionate increases in plasma concentrations.[1][2] This complex pharmacokinetic profile complicates dosing and can affect therapeutic efficacy.
Q2: What are the known metabolic pathways and degradation products of echinocandins like cilofungin?
A2: While specific metabolic pathways for cilofungin are not extensively detailed in publicly available literature, information from related echinocandins, such as caspofungin, provides valuable insights. The degradation of echinocandins can occur through both enzymatic and chemical pathways. For caspofungin, metabolites are formed through peptide hydrolysis and N-acetylation.[3] It is plausible that cilofungin, being a cyclic lipopeptide, undergoes similar degradation, involving the cleavage of its peptide core. The modification of the N-linoleoyl side chain in cilofungin was an early strategy to reduce hemolytic activity, suggesting this part of the molecule is a key site for derivatization and potential metabolic attack.[4]
Q3: What chemical modifications can be explored to improve the in-vivo stability of cilofungin derivatives?
A3: Based on general strategies for improving the stability of peptide-based drugs and the structure of echinocandins, several chemical modifications can be investigated:
-
Side Chain Modification: The acyl side chain is crucial for the antifungal activity of echinocandins and also influences their physicochemical properties. Modifying the 4-n-octyloxybenzoyl side chain of cilofungin could alter its susceptibility to enzymatic degradation and improve its pharmacokinetic profile.[4][5] The development of CD101, a highly stable echinocandin, from anidulafungin highlights the success of this approach.[6]
-
Peptide Backbone Alterations: Introducing non-natural amino acids or modifying the existing amino acid residues within the cyclic peptide core can enhance resistance to proteases. However, care must be taken to preserve the conformation required for binding to the target enzyme, β-(1,3)-D-glucan synthase.
-
Prodrug Strategies: Converting cilofungin into a prodrug by temporarily masking a functional group essential for its activity can protect it from premature degradation. The prodrug would then be converted to the active form at the site of infection.
Q4: How does the in-vivo stability of cilofungin compare to other echinocandins like anidulafungin and micafungin?
A4: Cilofungin generally exhibits a less favorable in-vivo stability profile compared to newer echinocandins like anidulafungin and micafungin. While specific comparative half-life data is limited, the development of anidulafungin and micafungin was driven by the need for improved pharmacokinetics over earlier compounds. Caspofungin, for instance, has a significantly longer terminal elimination half-life than cilofungin.[7]
Troubleshooting Guides
Problem: Inconsistent or unexpectedly low plasma concentrations of a cilofungin derivative in animal studies.
| Possible Cause | Troubleshooting Step |
| Rapid Metabolism/Clearance | Consider a continuous infusion dosing regimen to maintain therapeutic concentrations, as this has been shown to be effective for cilofungin.[1][2] Explore chemical modifications to the derivative to reduce susceptibility to metabolic enzymes. |
| Poor Solubility/Formulation Issues | Cilofungin was withdrawn from clinical trials due to issues with its co-solvent.[8] Ensure the derivative is formulated in a vehicle that ensures complete solubilization and bioavailability for in-vivo administration. |
| Adsorption to Labware | Peptides can adsorb to plastic and glass surfaces. Use low-binding tubes and pipette tips for sample collection and processing.[9] |
| Pre-analytical Sample Instability | Degradation can occur in collected samples. Process blood samples immediately to separate plasma and store at -80°C. Conduct stability tests on samples under various storage conditions. |
| Analytical Method Issues | Verify the accuracy and precision of your bioanalytical method (e.g., LC-MS/MS). Check for matrix effects that may suppress the signal of your analyte.[10] |
Problem: High variability in pharmacokinetic parameters between individual animals.
| Possible Cause | Troubleshooting Step |
| Saturable (Nonlinear) Kinetics | The observed variability may be inherent to the compound's nonlinear pharmacokinetics, especially at higher doses.[1][2] Analyze data using nonlinear pharmacokinetic models. Consider using a wider range of doses to better characterize the pharmacokinetic profile. |
| Animal Health and Stress | Ensure all animals are healthy and acclimatized to the experimental conditions to minimize physiological variability. |
| Dosing Inaccuracy | Verify the accuracy of dose preparation and administration techniques. |
| Biological Differences | Natural biological variation exists. Increase the number of animals per group to improve the statistical power of the study. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Cilofungin in Rabbits (Single Intravenous Dose of 50 mg/kg)
| Parameter | Value | Reference |
| Maximum Plasma Concentration (Cmax) | 297 ± 39 µg/mL | [1] |
| Area Under the Curve (AUC) | 30.1 ± 6.7 µg·h/mL | [1] |
| Clearance | 30 ± 10 mL/min/kg | [1] |
| Volume of Distribution | 0.85 ± 0.23 L/kg | [1] |
| Elimination Half-life (t½) | 12.9 ± 0.7 min | [1] |
Experimental Protocols
Protocol 1: In-Vivo Stability Assessment of a Cilofungin Derivative in a Murine Model
Objective: To determine the pharmacokinetic profile and in-vivo stability of a novel cilofungin derivative.
Materials:
-
Test cilofungin derivative
-
Appropriate vehicle for solubilization (e.g., saline, DMSO/polyethylene glycol)
-
Male CD-1 mice (8-10 weeks old)
-
Intravenous (IV) or intraperitoneal (IP) injection supplies
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes)
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system
Methodology:
-
Dose Preparation: Prepare a stock solution of the cilofungin derivative in the chosen vehicle. Serially dilute the stock solution to the desired final concentrations for injection.
-
Animal Dosing: Administer a single dose of the derivative to each mouse via IV (tail vein) or IP injection. A typical dose might range from 1 to 20 mg/kg.
-
Blood Sampling: At predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing, collect blood samples (approximately 50-100 µL) from the submandibular or saphenous vein into EDTA-coated tubes.
-
Plasma Preparation: Immediately centrifuge the blood samples at 4°C to separate the plasma.
-
Sample Storage: Transfer the plasma to labeled cryovials and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the cilofungin derivative in the plasma samples using a validated LC-MS/MS method (see Protocol 2).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, AUC, clearance, volume of distribution, and half-life.
Protocol 2: Quantification of a Cilofungin Derivative in Plasma by LC-MS/MS
Objective: To develop and validate a sensitive and specific method for the quantification of a cilofungin derivative in plasma samples.
Materials:
-
Cilofungin derivative reference standard
-
Internal standard (IS), preferably a stable isotope-labeled version of the analyte
-
Acetonitrile (ACN), methanol (MeOH), formic acid (FA) - LC-MS grade
-
Water - ultrapure
-
Plasma samples from the in-vivo study
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)
-
C18 reversed-phase HPLC column
Methodology:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of the cilofungin derivative and the IS in a suitable solvent (e.g., 50% ACN in water).
-
Prepare calibration standards by spiking blank plasma with known concentrations of the derivative.
-
Prepare QC samples at low, medium, and high concentrations in blank plasma.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or QC, add 150 µL of ACN containing the IS.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% FA in water.
-
Mobile Phase B: 0.1% FA in ACN.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the cilofungin derivative and the IS. Optimize collision energies for each transition.
-
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the IS.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the derivative in the unknown samples and QCs from the calibration curve.
-
Visualizations
References
- 1. Cilofungin (LY121019) shows nonlinear plasma pharmacokinetics and tissue penetration in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal effects of the nonlinear pharmacokinetics of cilofungin, a 1,3-beta-glucan synthetase inhibitor, during continuous and intermittent intravenous infusions in treatment of experimental disseminated candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolites of caspofungin acetate, a potent antifungal agent, in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Echinocandins: structural diversity, biosynthesis, and development of antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of new analogs of echinocandin B by enzymatic deacylation and chemical reacylation of the echinocandin B peptide: synthesis of the antifungal agent cilofungin (LY121019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships of a Series of Echinocandins and the Discovery of CD101, a Highly Stable and Soluble Echinocandin with Distinctive Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liquid chromatography-mass spectrometry method for quantification of caspofungin in clinical plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cilofungin Resistance in Candida glabrata
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating cilofungin resistance mechanisms in Candida glabrata. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cilofungin resistance in Candida glabrata?
The primary mechanism of resistance to cilofungin, and other echinocandins, in C. glabrata is the acquisition of mutations in the hot spot regions of the FKS1 and FKS2 genes.[1][2][3] These genes encode the catalytic subunits of β-1,3-D-glucan synthase, the target enzyme of echinocandins.[3] These mutations lead to amino acid substitutions that reduce the affinity of the enzyme for the drug, resulting in decreased susceptibility.[4]
Q2: Are there other mechanisms of resistance besides FKS mutations?
Yes, while FKS mutations are the most common cause of high-level resistance, other mechanisms contribute to reduced susceptibility and tolerance. A key compensatory mechanism is the upregulation of chitin synthesis in the cell wall.[5][6] When β-1,3-glucan synthesis is inhibited by cilofungin, the cell wall integrity (CWI) pathway is activated, leading to increased production of chitin to maintain cell wall integrity.[7][8] This is often mediated by the upregulation of chitin synthase genes, such as CHS3.[9][10]
Q3: What is the role of the cell wall integrity (CWI) pathway in cilofungin resistance?
The CWI pathway is a crucial signaling cascade that helps C. glabrata cope with cell wall stress induced by echinocandins.[7][8] Key components of this pathway include Yps1, Ypk2, and the MAP kinase Slt2.[7] Activation of this pathway upon cilofungin exposure leads to a compensatory increase in chitin production, which can contribute to drug tolerance and the emergence of resistant mutants.[7]
Q4: How do I interpret Minimum Inhibitory Concentration (MIC) values for cilofungin and other echinocandins against C. glabrata?
MIC values for echinocandins against C. glabrata should be interpreted with caution. There can be an overlap in MIC ranges between wild-type isolates and those with FKS mutations.[11] Additionally, caspofungin MIC testing has been shown to be unreliable for predicting susceptibility to other echinocandins.[12] It is recommended to test micafungin or anidulafungin and to consider sequencing the FKS genes in cases of suspected resistance, especially in patients with prior echinocandin exposure.[12][13]
Troubleshooting Guides
Antifungal Susceptibility Testing
Issue: Inconsistent or difficult-to-read MIC endpoints for cilofungin.
-
Possible Cause: The "paradoxical effect" or trailing growth, where some growth is observed at concentrations above the MIC, can make visual endpoint determination difficult.
-
Troubleshooting Steps:
-
Strictly adhere to standardized protocols: Use the Clinical and Laboratory Standards Institute (CLSI) M27 broth microdilution method for yeast.[14][15]
-
Read plates at the recommended time point: For echinocandins, a 24-hour incubation is standard.
-
Use a 50% growth inhibition endpoint: The MIC should be recorded as the lowest drug concentration that produces a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth control well.
-
Consider alternative testing methods: If visual reading is consistently problematic, consider using a spectrophotometric plate reader to determine the 50% inhibition endpoint.
-
Issue: My caspofungin MIC results suggest resistance, but the isolate appears susceptible to other echinocandins.
-
Possible Cause: Caspofungin MIC determination for C. glabrata is known to have inter-laboratory variability and may not reliably predict susceptibility to other echinocandins like micafungin and anidulafungin.[12]
-
Troubleshooting Steps:
-
Test other echinocandins: Perform susceptibility testing with micafungin and/or anidulafungin to confirm the resistance profile.
-
Sequence the FKS genes: The presence of known resistance-conferring mutations in FKS1 or FKS2 is the gold standard for confirming echinocandin resistance.[16]
-
Follow CLSI and EUCAST recommendations: Both guidelines suggest ancillary testing (with micafungin or anidulafungin) or sequencing when caspofungin resistance is suspected in C. glabrata.[12]
-
Molecular Analysis
Issue: Failure to amplify FKS1 or FKS2 genes using PCR.
-
Possible Cause: Issues with DNA quality, primer design, or PCR conditions.
-
Troubleshooting Steps:
-
Verify DNA quality and quantity: Ensure the extracted genomic DNA is of high purity and concentration using spectrophotometry (e.g., NanoDrop) or gel electrophoresis.
-
Check primer design: Confirm that your primers are specific to C. glabrata FKS1 and FKS2 and that they anneal to conserved regions flanking the hot spot areas.
-
Optimize PCR conditions: Systematically vary the annealing temperature, extension time, and MgCl2 concentration to find the optimal conditions for your primer set and DNA polymerase.
-
Use a positive control: Include a C. glabrata strain with a known FKS sequence as a positive control to ensure your PCR reaction is working.
-
Issue: Inconsistent results in qPCR for CHS3 gene expression.
-
Possible Cause: RNA degradation, inefficient reverse transcription, or suboptimal qPCR primers/probes.
-
Troubleshooting Steps:
-
Assess RNA integrity: Run an aliquot of your extracted RNA on a denaturing agarose gel or use a bioanalyzer to check for degradation.
-
Optimize reverse transcription: Ensure you are using a high-quality reverse transcriptase and appropriate primers (oligo(dT)s, random hexamers, or gene-specific primers) for cDNA synthesis.
-
Validate qPCR primers: Perform a primer efficiency test by running a standard curve with a serial dilution of your cDNA. The efficiency should be between 90% and 110%.
-
Use appropriate reference genes: Normalize your CHS3 expression data to one or more stably expressed reference genes in C. glabrata under your experimental conditions (e.g., ACT1, UBC13). The use of the 2-ΔΔCt method is a common way to calculate relative gene expression.[17]
-
Quantitative Data Summary
Table 1: Echinocandin MIC Ranges for C. glabrata with and without FKS Mutations
| Echinocandin | Genotype | MIC Range (µg/mL) |
| Anidulafungin | Wild-Type FKS | ≤0.03 - 0.25 |
| FKS Mutant | 0.06 - >8 | |
| Caspofungin | Wild-Type FKS | ≤0.03 - 0.5 |
| FKS Mutant | 0.25 - >16 | |
| Micafungin | Wild-Type FKS | ≤0.015 - 0.12 |
| FKS Mutant | 0.12 - >8 |
Data compiled from multiple sources which may use slightly different breakpoints and methodologies.[1][3][18][19][20][21]
Table 2: Fold Change in Gene Expression in Echinocandin-Resistant C. glabrata
| Gene | Condition | Fold Change vs. Susceptible |
| CHS1 | Caspofungin Treatment (Resistant Isolate) | ~2.34 |
| CHS2 | Caspofungin Treatment (Resistant Isolate) | ~1.59 |
| CHS3 | Caspofungin Treatment (Resistant Isolate) | ~3.8 |
| FKS1 | Echinocandin-Resistant Isolate | Upregulated |
| FKS2 | Echinocandin-Resistant Isolate | Upregulated |
Note: Fold change values can vary significantly between studies and experimental conditions.[9][22]
Experimental Protocols
Antifungal Susceptibility Testing (CLSI M27 Broth Microdilution)
This protocol is a summary of the CLSI M27 standard for yeast susceptibility testing.
-
Prepare Inoculum:
-
Subculture C. glabrata isolates on potato dextrose agar and incubate at 35°C for 24 hours.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the microtiter plate wells.
-
-
Prepare Antifungal Dilutions:
-
Prepare serial twofold dilutions of cilofungin (or other echinocandins) in RPMI 1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.015 to 16 µg/mL.
-
Include a drug-free well for a positive growth control and an uninoculated well for a negative control.
-
-
Inoculation and Incubation:
-
Add the diluted yeast inoculum to each well of the microtiter plate.
-
Incubate the plate at 35°C for 24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antifungal agent that causes a prominent (approximately 50%) reduction in turbidity compared to the growth control well.
-
FKS1 and FKS2 Hot Spot Sequencing
-
Genomic DNA Extraction:
-
Culture C. glabrata in YPD broth overnight at 37°C.
-
Harvest the cells by centrifugation and extract genomic DNA using a commercial yeast DNA extraction kit or a standard phenol-chloroform method.
-
-
PCR Amplification:
-
Design primers to amplify the "hot spot" regions of FKS1 and FKS2. These are highly conserved regions where resistance mutations commonly occur.
-
Perform PCR using a high-fidelity DNA polymerase. A typical PCR program includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
PCR Product Purification:
-
Run the PCR products on an agarose gel to confirm the correct size of the amplicons.
-
Purify the PCR products from the gel or directly from the PCR reaction using a commercial purification kit.
-
-
Sanger Sequencing:
-
Send the purified PCR products for Sanger sequencing using both the forward and reverse PCR primers.
-
-
Sequence Analysis:
-
Align the obtained sequences with the wild-type C. glabrata FKS1 and FKS2 reference sequences to identify any nucleotide changes that result in amino acid substitutions.
-
Quantitative Real-Time PCR (qPCR) for CHS3 Expression
-
RNA Extraction and cDNA Synthesis:
-
Culture C. glabrata with and without sub-inhibitory concentrations of cilofungin.
-
Extract total RNA using a hot phenol or commercial RNA extraction kit.
-
Synthesize first-strand cDNA from the RNA using a reverse transcriptase kit.
-
-
qPCR:
-
Design qPCR primers for CHS3 and a stable reference gene (e.g., ACT1).
-
Perform qPCR using a SYBR Green or probe-based master mix in a real-time PCR cycler.
-
Include a no-template control and a no-reverse-transcriptase control to check for contamination.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for CHS3 and the reference gene in both the treated and untreated samples.
-
Determine the relative expression of CHS3 using the ΔΔCt method, normalizing to the reference gene and comparing the treated to the untreated sample.
-
Visualizations
Caption: Experimental workflow for cilofungin resistance analysis.
Caption: CWI pathway activation by cilofungin.
Caption: Troubleshooting decision tree for resistance.
References
- 1. Frequency of fks Mutations among Candida glabrata Isolates from a 10-Year Global Collection of Bloodstream Infection Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Increasing Echinocandin Resistance in Candida glabrata: Clinical Failure Correlates With Presence of FKS Mutations and Elevated Minimum Inhibitory Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple genome analysis of Candida glabrata clinical isolates renders new insights into genetic diversity and drug resistance determinants [microbialcell.com]
- 5. Candida glabrata: Pathogenicity and Resistance Mechanisms for Adaptation and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Critical Assessment of Cell Wall Integrity Factors Contributing to in vivo Echinocandin Tolerance and Resistance in Candida glabrata [frontiersin.org]
- 8. Resilience in Resistance: The Role of Cell Wall Integrity in Multidrug-Resistant Candida [mdpi.com]
- 9. Molecular characterization of Echinocandin resistance and the CHS3-mediated adaptive response in Candida glabrata bloodstream infections in Eastern China - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. utppublishing.com [utppublishing.com]
- 13. Clinical Practice Guideline for the Management of Candidiasis: 2016 Update by IDSA [idsociety.org]
- 14. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 15. webstore.ansi.org [webstore.ansi.org]
- 16. Set of Classical PCRs for Detection of Mutations in Candida glabrata FKS Genes Linked with Echinocandin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Role of FKS Mutations in Candida glabrata: MIC Values, Echinocandin Resistance, and Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Caspofungin MICs Correlate with Treatment Outcomes among Patients with Candida glabrata Invasive Candidiasis and Prior Echinocandin Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Susceptibility to echinocandins of Candida spp. strains isolated in Italy assessed by European Committee for Antimicrobial Susceptibility Testing and Clinical Laboratory Standards Institute broth microdilution methods - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. P017 Echinocandin resistance mechanism in Candida tropicalis and Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating Cilofungin-Induced Hemolysis In Vitro: A Technical Support Center
For researchers, scientists, and drug development professionals investigating the antifungal agent cilofungin, managing its in vitro hemolytic activity is a critical experimental hurdle. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues related to cilofungin-induced hemolysis, enabling more accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is cilofungin and why is hemolysis a concern?
A1: Cilofungin (LY121019) is a lipopeptide antifungal agent that was among the first in the echinocandin class to be clinically studied.[1][2][3][4] Its mechanism of action involves the inhibition of β-(1,3)-D-glucan synthase, an enzyme essential for the integrity of the fungal cell wall.[5][6][7] However, a significant challenge with early echinocandins like cilofungin was their tendency to induce hemolysis, the rupture of red blood cells. This adverse effect was a contributing factor to the discontinuation of its clinical development.[4] Understanding and mitigating this hemolytic activity in vitro is crucial for accurate toxicological assessments and for exploring potential drug delivery strategies.
Q2: What is the proposed mechanism of cilofungin-induced hemolysis?
A2: The precise mechanism of cilofungin-induced hemolysis is not fully elucidated in the available literature. However, it is understood that the lipopeptide nature of echinocandins facilitates their interaction with cell membranes. The hemolytic activity is likely a result of the drug intercalating into the erythrocyte membrane, leading to disruption of membrane integrity and subsequent cell lysis. This is a direct, non-immune-mediated form of hemolysis.
Q3: Is there quantitative data available for cilofungin-induced hemolysis?
Troubleshooting Guide
Issue 1: High background hemolysis in control samples.
-
Possible Cause: Improper handling of red blood cells (RBCs), leading to mechanical stress and lysis.
-
Troubleshooting Steps:
-
Ensure gentle mixing of RBC suspensions by inversion rather than vigorous vortexing.
-
Use wide-bore pipette tips to minimize shear stress during cell handling.
-
Maintain isotonic conditions in all buffers and solutions.
-
Ensure all reagents are at the appropriate temperature before adding to the cells.
-
Issue 2: Inconsistent hemolysis results between experiments.
-
Possible Cause: Variability in the source or age of red blood cells.
-
Troubleshooting Steps:
-
Whenever possible, use fresh RBCs from a consistent donor source.
-
If using stored blood, note the collection and expiration dates and be aware that older cells are more fragile.
-
Always include a positive control (e.g., Triton X-100) and a negative control (vehicle) to normalize results and assess the consistency of the assay.
-
Issue 3: Difficulty in mitigating cilofungin-induced hemolysis.
-
Possible Cause: The inherent hemolytic properties of the free drug at the tested concentrations.
-
Troubleshooting Steps:
-
Consider the use of a drug delivery system, such as liposomes, to encapsulate cilofungin. This can shield the RBCs from direct contact with the drug.[9]
-
Optimize the liposomal formulation to ensure high encapsulation efficiency and stability.
-
Refer to the experimental protocols below for guidance on preparing and testing liposomal formulations.
-
Quantitative Data Summary
Due to the limited availability of specific data for cilofungin, the following table presents comparative hemolytic data for other antifungal agents to provide context for experimental design.
| Antifungal Agent | Hemolytic Activity Noted At: | Comments |
| Cilofungin | High hemolytic potential noted in early development | Development was discontinued in part due to toxicity, including hemolysis.[4] |
| Micafungin | Reduced hemolytic activity compared to earlier echinocandins | Developed as a semi-synthetic analog with improved safety profile.[8] |
| Amphotericin B | Known to cause significant hemolysis | A well-documented side effect of this polyene antifungal. |
Experimental Protocols
Protocol 1: In Vitro Hemolysis Assay
This protocol outlines a standard method for assessing the hemolytic potential of a test compound.
-
Preparation of Red Blood Cells (RBCs):
-
Obtain fresh whole blood from a healthy donor in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 1000 x g for 10 minutes at 4°C to separate the plasma and buffy coat.
-
Carefully aspirate and discard the supernatant (plasma and buffy coat).
-
Wash the pelleted RBCs three times with 5 volumes of sterile, cold phosphate-buffered saline (PBS, pH 7.4). Centrifuge at 1000 x g for 5 minutes at 4°C after each wash.
-
After the final wash, resuspend the RBC pellet in PBS to a final concentration of 2% (v/v).
-
-
Assay Procedure:
-
Prepare serial dilutions of cilofungin in PBS. Also, prepare a positive control (e.g., 1% Triton X-100 in PBS) and a negative control (PBS vehicle).
-
In a 96-well plate, add 100 µL of the 2% RBC suspension to each well.
-
Add 100 µL of the cilofungin dilutions, positive control, or negative control to the respective wells.
-
Incubate the plate at 37°C for 1 hour with gentle shaking.
-
After incubation, centrifuge the plate at 800 x g for 10 minutes to pellet the intact RBCs.
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a microplate reader. This wavelength corresponds to the absorbance of hemoglobin.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Protocol 2: Preparation of Liposomes for Hemolysis Mitigation
This protocol describes the thin-film hydration method for preparing liposomes to encapsulate cilofungin.[10]
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., a mixture of phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Add cilofungin to the lipid solution.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the inner wall of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding a sterile aqueous buffer (e.g., PBS) pre-warmed to a temperature above the lipid phase transition temperature.
-
Gently rotate the flask to allow the film to hydrate and form multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles or large unilamellar vesicles), sonicate the MLV suspension using a probe sonicator or bath sonicator, or extrude it through polycarbonate membranes with defined pore sizes.[11]
-
-
Purification:
-
Remove any unencapsulated cilofungin by methods such as dialysis, size exclusion chromatography, or centrifugation.
-
-
Characterization and Use:
-
Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
-
The resulting liposomal cilofungin formulation can then be tested in the in vitro hemolysis assay (Protocol 1) to evaluate its reduced hemolytic activity compared to the free drug.
-
Visualizations
Caption: Workflow for mitigating cilofungin-induced hemolysis.
Caption: Proposed mechanism of echinocandin-induced hemolysis.
References
- 1. Cilofungin (LY121019), an antifungal agent with specific activity against Candida albicans and Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative activity in vitro of cilofungin (LY 121019) with other agents used for treatment of deep-seated Candida infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cilofungin (LY121019), an antifungal agent with specific activity against Candida albicans and Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Activity of LY303366, a Novel Echinocandin B, in Experimental Disseminated Candidiasis in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols [mdpi.com]
- 11. Liposomes Prevent In Vitro Hemolysis Induced by Streptolysin O and Lysenin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Antifungal Spectrum of LY121019 (Anidulafungin)
This guide provides researchers, scientists, and drug development professionals with technical support for strategies aimed at broadening the antifungal spectrum and overcoming resistance of the echinocandin antifungal agent LY121019, the precursor to anidulafungin.
Frequently Asked Questions (FAQs)
Q1: What is LY121019 and what is its mechanism of action?
A1: LY121019 is a semi-synthetic lipopeptide that is the precursor to anidulafungin, a member of the echinocandin class of antifungal drugs.[1][2] Echinocandins are potent, first-line antifungals that non-competitively inhibit the enzyme β-1,3-D-glucan synthase.[3][4][5][6] This enzyme is essential for the synthesis of β-1,3-D-glucan, a critical polymer in the fungal cell wall that is absent in mammalian cells.[3][5] Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability, cell lysis, and ultimately cell death in susceptible fungi.[7]
Q2: What is the known antifungal spectrum of anidulafungin?
A2: Anidulafungin exhibits fungicidal activity against most Candida species, including isolates resistant to other antifungal classes like azoles and polyenes.[8][9] It also demonstrates fungistatic activity against Aspergillus species.[2][9] However, the echinocandin class has a limited spectrum and is intrinsically inactive against several important fungal pathogens, including Cryptococcus spp., Mucormycetes, and Fusarium spp.[3]
Q3: What are the primary mechanisms of resistance to anidulafungin and other echinocandins?
A3: The predominant mechanism of acquired resistance involves specific amino acid substitutions in highly conserved "hot spot" regions of the Fks proteins (Fks1p and Fks2p), which are the catalytic subunits of the target enzyme, glucan synthase.[3][10] These mutations decrease the sensitivity of the enzyme to the drug, leading to elevated Minimum Inhibitory Concentration (MIC) values and potential clinical failure.[3][10] Another mechanism involves adaptive stress responses, where fungi can increase the chitin content of their cell wall as a compensatory mechanism when glucan synthesis is inhibited.[7]
Troubleshooting Guides
Strategy 1: Chemical Modification of the LY121019 Scaffold
This section addresses common issues encountered when synthesizing and testing novel analogs of LY121019 to overcome resistance or broaden its spectrum.
Problem: My new anidulafungin analog shows reduced activity against wild-type strains compared to the parent compound.
| Possible Cause | Troubleshooting Step | Rationale |
| Modification at a critical site | Review the modification site in relation to the drug-target interaction model. Modifications to the cyclic hexapeptide core or the lipid side chain can disrupt binding.[2] | The lipid tail is crucial for anchoring the drug to the cell membrane, while the hexapeptide core interacts with the Fks1p subunit. Altering these can reduce intrinsic activity.[11] |
| Reduced target affinity | Perform enzyme inhibition assays using purified β-1,3-D-glucan synthase to directly measure the IC50 of your new analog. | This will determine if the loss of whole-cell activity is due to a direct reduction in target engagement. |
| Conformational changes | Computational modeling suggests that removing the hemiaminal alcohol (present in anidulafungin) can cause significant conformational changes that may reduce efficacy.[11][12][13] | Evaluate the 3D structure of your analog computationally. If a major conformational shift is predicted, consider alternative modification sites. |
Problem: My novel analog is potent against wild-type Candida, but shows no improvement against echinocandin-resistant strains with FKS mutations.
| Possible Cause | Troubleshooting Step | Rationale |
| Modification does not circumvent the resistance mechanism | Focus on modifications that do not rely on interactions with the mutated "hot spot" residues. Recent research has shown that site-selective removal of the benzylic alcohol of the homotyrosine residue can enhance potency against resistant strains.[11][12][13] | This specific dehydroxylation is particularly effective at compensating for changes in the drug-binding pocket caused by common Fks mutations (e.g., Fks2p S663P).[10][11] |
| Incorrect FKS mutant panel | Sequence the FKS1 and FKS2 hot spot regions of your resistant test panel to confirm the specific mutations. | Different mutations can have varying impacts on drug susceptibility. Tailor your screening panel to include clinically relevant and diverse FKS mutations.[10] |
Strategy 2: Combination Therapy
This section provides guidance for designing and troubleshooting experiments that combine anidulafungin with other antifungal agents to achieve synergistic effects.
Problem: I am not observing a synergistic interaction between anidulafungin and an azole (e.g., voriconazole) in my in vitro checkerboard assay.
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal concentration range | Ensure the concentration ranges tested in the checkerboard assay bracket the MIC of each individual drug for the specific isolate being tested. | Synergy is often concentration-dependent. The effect may only be apparent within a specific range of concentrations for each drug.[14] |
| Antagonistic interaction at high concentrations | Test a wider range of concentrations, including those below the standard MIC. Some studies have found that higher doses of an echinocandin can be deleterious to the combination, leading to independent or even antagonistic effects.[15][16] | The interaction between anidulafungin and voriconazole can shift from synergistic to antagonistic at higher anidulafungin concentrations.[15] |
| Isolate-specific interactions | Test the combination against a panel of different clinical isolates. Synergy is not universal and can be highly dependent on the specific strain. | Recent studies show significant isolate-specific patterns of synergy. For example, synergy between anidulafungin and fluconazole was seen in 19.5% of C. albicans isolates, while synergy with amphotericin B was seen in 23.9%.[17] |
| Incorrect endpoint reading | For checkerboard assays, ensure the endpoint is read consistently (e.g., 50% or 90% inhibition compared to the growth control) and that trailing growth is interpreted correctly according to established guidelines. | Subjectivity in endpoint determination can lead to misinterpretation of Fractional Inhibitory Concentration Index (FICI) values. |
Quantitative Data Summary
Table 1: In Vitro Synergy of Anidulafungin Combinations against C. albicans
| Drug Combination | Percentage of Isolates Showing Synergy (FICI ≤ 0.5) |
| Anidulafungin + Fluconazole | 19.5%[17] |
| Anidulafungin + Amphotericin B | 23.9%[17] |
| Amphotericin B + Fluconazole | 1%[17] |
| Data from a screen of 92 clinical C. albicans isolates. |
Table 2: Efficacy of Anidulafungin + Voriconazole in a Clinical Trial for Invasive Aspergillosis
| Outcome | Combination Therapy (Anidulafungin + Voriconazole) | Monotherapy (Voriconazole) |
| 6-Week Mortality (All Patients) | 19.3%[18] | 27.5%[18] |
| 6-Week Mortality (Galactomannan-Positive Subgroup) | 15.7%[18] | 27.3%[18] |
| Data from a randomized, double-blind clinical trial in patients with hematologic malignancies or hematopoietic cell transplantation.[18] |
Experimental Protocols
Protocol 1: Broth Microdilution Checkerboard Assay for Synergy Testing
This protocol is adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the in vitro interaction between two antifungal agents.
1. Preparation of Materials:
-
Antifungal Stock Solutions: Prepare stock solutions of anidulafungin and the second test agent (e.g., voriconazole) in DMSO at 100 times the final desired highest concentration.
-
Media: Use RPMI-1640 medium with L-glutamine, buffered with MOPS.
-
Inoculum: Prepare a fungal inoculum suspension standardized to a final concentration of 0.5 × 10³ to 2.5 × 10³ CFU/mL.[19]
-
Microtiter Plates: Use sterile 96-well flat-bottom microtiter plates.
2. Assay Procedure:
-
Dispense 50 µL of RPMI media into all wells of the 96-well plate.
-
Along the y-axis (e.g., rows A-G), create a 2-fold serial dilution of Drug A (Anidulafungin) by adding 50 µL of a 4x working stock to the first row and diluting downwards.
-
Along the x-axis (e.g., columns 1-10), create a 2-fold serial dilution of Drug B (e.g., Voriconazole) by adding 50 µL of a 4x working stock to the first column and diluting across. This creates a matrix of drug combinations.
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include control wells: growth control (no drug), sterility control (no inoculum), and single-drug controls.
-
Incubate the plates at 35°C for 24-48 hours.
3. Data Analysis:
-
Read the MIC for each drug alone and in combination. The MIC is typically defined as the lowest concentration showing a significant reduction in growth (e.g., 50%) compared to the drug-free control.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given well:
- FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
- FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Calculate the FIC Index (FICI) for each combination:
- FICI = FIC of Drug A + FIC of Drug B
-
Interpret the results:
- Synergy: FICI ≤ 0.5
- Additive/Indifference: 0.5 < FICI ≤ 4.0
- Antagonism: FICI > 4.0[20]
Visualizations
Caption: Mechanism of action of Anidulafungin.
Caption: Logic of Anidulafungin-Azole combination therapy.
Caption: Troubleshooting workflow for synergy experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of echinocandin antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Anidulafungin: review of a new echinocandin antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacology and antifungal properties of anidulafungin, a new echinocandin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchwithrowan.com [researchwithrowan.com]
- 10. Echinocandin Resistance in Candida - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Frontiers | Systematic Prediction of Antifungal Drug Synergy by Chemogenomic Screening in Saccharomyces cerevisiae [frontiersin.org]
- 15. Combination therapy in treatment of experimental pulmonary aspergillosis: in vitro and in vivo correlations of the concentration- and dose- dependent interactions between anidulafungin and voriconazole by Bliss independence drug interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Combination Therapy in Treatment of Experimental Pulmonary Aspergillosis: In Vitro and In Vivo Correlations of the Concentration- and Dose- Dependent Interactions between Anidulafungin and Voriconazole by Bliss Independence Drug Interaction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Combination antifungal therapy for invasive aspergillosis: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synergistic and antagonistic drug interactions in the treatment of systemic fungal infections | eLife [elifesciences.org]
Validation & Comparative
A Comparative Analysis of LY121019 and Caspofungin Efficacy Against Candida Biofilms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antifungal agents LY121019 (also known as cilofungin) and caspofungin, with a specific focus on their efficacy against Candida biofilms. This analysis is supported by experimental data from in vitro and in vivo studies to inform research and development in antifungal therapies.
Introduction
Candida species are a leading cause of opportunistic fungal infections in humans, frequently associated with the formation of biofilms on both biological and inert surfaces. These structured microbial communities exhibit high resistance to conventional antifungal treatments, posing a significant clinical challenge.[1][2][3] Echinocandins, a class of antifungal drugs that target the fungal cell wall, have shown promise in treating these infections. This guide compares two such agents: LY121019, an early echinocandin derivative, and caspofungin, a widely used antifungal in clinical practice.
Both LY121019 and caspofungin share a common mechanism of action by inhibiting the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[4][5][6][7] This inhibition disrupts cell wall integrity, leading to osmotic instability and cell death.
Mechanism of Action: A Shared Pathway
LY121019 and caspofungin exert their antifungal effects by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[5][6] This enzyme is responsible for synthesizing β-(1,3)-D-glucan polymers, which are essential for maintaining the structural integrity of the Candida cell wall. The disruption of this process leads to a weakened cell wall, rendering the fungal cells susceptible to osmotic stress and ultimately causing cell lysis.
In Vitro Efficacy Against Candida Biofilms
The in vitro activity of LY121019 and caspofungin against Candida species, including both planktonic (free-floating) cells and biofilms, has been evaluated in several studies. The following tables summarize the available quantitative data.
Planktonic Minimum Inhibitory Concentrations (MICs)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Antifungal Agent | Candida Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| LY121019 | C. albicans | Not specified | 0.625 | 1.25 | [8] |
| C. tropicalis | Not specified | ≤0.31 | ≤0.31 | [9] | |
| C. glabrata | Not specified | 3.2 | 3.2 | [10] | |
| Caspofungin | C. albicans | 0.25 - 1 | Not specified | Not specified | [11] |
| C. albicans | 0.5 - 1 | Not specified | Not specified | [12] | |
| C. albicans | ≤0.25 (92% of isolates) | Not specified | Not specified | [13] |
Biofilm Minimum Inhibitory Concentrations (SMICs)
The sessile minimum inhibitory concentration (SMIC) is the concentration of an antifungal that inhibits the metabolic activity of a pre-formed biofilm by a certain percentage (often 50% or 80%).
| Antifungal Agent | Candida Species | SMIC50 (µg/mL) | Observations | Reference(s) |
| LY121019 | Data not available | - | - | - |
| Caspofungin | C. albicans | 0.0625 - 0.125 | Potent activity against preformed biofilms. | [11] |
| C. albicans | 0.0625 - 0.25 | Synergistic effects observed with ribavirin. | [12] | |
| C. tropicalis | ~0.25 - 2 | Exhibited paradoxical growth at higher concentrations. | [14] |
Note: Direct comparative studies on the biofilm efficacy of LY121019 versus caspofungin are limited. The available data for LY121019 primarily focuses on planktonic cells.
Experimental Protocols
Standardized methods are crucial for the reproducible assessment of antifungal susceptibility of Candida biofilms.
In Vitro Biofilm Susceptibility Testing
A common method for evaluating the efficacy of antifungal agents against Candida biofilms is the microtiter plate-based colorimetric assay.[1][2][15][16]
Methodology:
-
Biofilm Formation: Candida cells are incubated in 96-well microtiter plates to allow for biofilm formation on the plastic surface.
-
Removal of Planktonic Cells: Non-adherent, planktonic cells are removed by washing.
-
Antifungal Treatment: Serial dilutions of the antifungal agent are added to the wells containing the pre-formed biofilms.
-
Incubation: The plates are incubated to allow the drug to act on the biofilm.
-
Metabolic Activity Assessment: A metabolic indicator, such as XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), is added. Metabolically active cells within the biofilm reduce the XTT to a formazan product, resulting in a color change.
-
Quantification: The color change is measured using a spectrophotometer, and the SMIC is determined as the concentration of the antifungal agent that causes a significant reduction in metabolic activity compared to the control.
In Vivo Models of Candida Biofilm Infections
Animal models are instrumental in evaluating the in vivo efficacy of antifungal agents against Candida biofilms.
-
Murine Models: Mouse models of oropharyngeal candidiasis (OPC) and systemic infections are commonly used.[17][18] These models can involve immunosuppression to facilitate infection and biofilm formation on mucosal surfaces or indwelling catheters.
-
Galleria mellonella (Wax Moth Larvae) Model: This invertebrate model is increasingly used for studying fungal pathogenesis and antifungal drug efficacy due to its cost-effectiveness, ethical advantages, and innate immune system that shares similarities with that of vertebrates.[12]
-
Rat Subcutaneous Catheter Model: This model involves the implantation of catheters under the skin of rats, which are then inoculated with Candida to study biofilm formation on medical devices.[19]
Discussion and Conclusion
The available evidence indicates that both LY121019 and caspofungin are effective against planktonic Candida cells, with caspofungin demonstrating potent activity against Candida biofilms in vitro.[11] For caspofungin, the SMIC values against C. albicans biofilms are well within the therapeutic range, highlighting its clinical utility in treating biofilm-associated infections.[11] However, the phenomenon of paradoxical growth has been observed with caspofungin at higher concentrations against some Candida species, where an increase in drug concentration above the SMIC leads to a decrease in antifungal activity.[14]
There is a notable lack of published data specifically evaluating the efficacy of LY121019 against Candida biofilms. While it shares a similar mechanism of action with caspofungin, its clinical development was halted, and consequently, research into its antibiofilm properties has been limited.
For researchers and drug development professionals, caspofungin serves as a benchmark for echinocandin activity against Candida biofilms. Future research could focus on direct, side-by-side comparisons of newer echinocandins with established agents like caspofungin to identify compounds with improved antibiofilm properties. Understanding the molecular basis of biofilm resistance and the paradoxical effect of echinocandins remains a critical area for further investigation to optimize antifungal therapies.
References
- 1. Standardized method for in vitro antifungal susceptibility testing of Candida albicans biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Techniques for antifungal susceptibility testing of Candida albicans biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study of the antifungal activity of LY121019, a new echinocandin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cilofungin (LY121019) inhibits Candida albicans (1-3)-beta-D-glucan synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. In vitro and in vivo anti-Candida activity and toxicology of LY121019 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cilofungin (LY121019), an antifungal agent with specific activity against Candida albicans and Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative antifungal activity of cilofungin (LY121019) against Candida species, including evaluation of susceptibility testing method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Activity of Caspofungin against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifungal activity and potential mechanism of action of caspofungin in combination with ribavirin against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The efficacy of luliconazole and caspofungin on planktonic and biofilm of Candida albicans from different sources - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biofilm Formation and Effect of Caspofungin on Biofilm Structure of Candida Species Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | A mouse model of immunosuppression facilitates oral Candida albicans biofilms, bacterial dysbiosis and dissemination of infection [frontiersin.org]
- 18. A mouse model of immunosuppression facilitates oral Candida albicans biofilms, bacterial dysbiosis and dissemination of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
A Comparative In Vitro Analysis of Cilofungin and Anidulafungin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of two echinocandin antifungal agents, cilofungin and anidulafungin. While both compounds share a common mechanism of action, their spectrum of activity, potency, and other in vitro characteristics exhibit notable differences. Cilofungin, an early echinocandin, was withdrawn from clinical trials due to toxicity issues but remains a relevant comparator in antifungal research.[1] Anidulafungin is a newer-generation echinocandin widely used in clinical practice.[2][3] This analysis is supported by aggregated data from multiple in vitro studies.
Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis
Both cilofungin and anidulafungin belong to the echinocandin class of antifungal drugs.[1] Their primary mechanism of action is the non-competitive inhibition of the enzyme (1,3)-β-D-glucan synthase.[1][3][4] This enzyme is crucial for the synthesis of 1,3-β-D-glucan, a vital polysaccharide component of the fungal cell wall that is absent in mammalian cells.[2][3][4] By disrupting the production of this polymer, these agents compromise the structural integrity of the fungal cell wall, leading to osmotic instability and ultimately, cell death.[2][3]
Caption: Mechanism of action for echinocandins like cilofungin and anidulafungin.
In Vitro Activity: A Comparative Summary
The in vitro potency of antifungal agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC data for cilofungin and anidulafungin against various Candida species, compiled from several studies.
Table 1: Comparative In Vitro Activity (MIC) of Cilofungin vs. Anidulafungin against Candida Species
| Organism | Drug | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Candida albicans | Cilofungin | N/A | ≤0.31 - 3.2 | N/A |
| Anidulafungin | ≤0.03 - 0.06 | 0.06 - 0.125 | ≤0.03 - 2 | |
| Candida glabrata | Cilofungin | N/A | 3.2 | N/A |
| Anidulafungin | 0.06 | 0.06 - 0.12 | N/A | |
| Candida tropicalis | Cilofungin | N/A | ≤0.31 - 3.2 | N/A |
| Anidulafungin | 0.06 | 0.06 - 0.12 | N/A | |
| Candida parapsilosis | Cilofungin | N/A | >40 | N/A |
| Anidulafungin | N/A | 2 | N/A | |
| Candida krusei | Cilofungin | N/A | 10 | N/A |
| Anidulafungin | 0.12 | 0.12 | N/A | |
| Candida guilliermondii | Cilofungin | Inactive | Inactive | N/A |
| Anidulafungin | 2 | N/A | N/A |
Data compiled from references:[3][5][6][7][8][9][10][11][12]. MIC values can vary based on testing methodology (e.g., medium, inoculum size). N/A indicates data not available from the cited sources.
From the compiled data, anidulafungin generally demonstrates superior potency and a broader spectrum of activity against Candida species compared to cilofungin.[6][11] Anidulafungin is highly active against the most common species including C. albicans, C. glabrata, and C. tropicalis, and retains activity against fluconazole-resistant isolates.[6][11] Cilofungin showed good activity against C. albicans and C. tropicalis but was notably less active or inactive against other species like C. parapsilosis, C. krusei, and C. guilliermondii.[5][7][10]
Activity Against Biofilms
Biofilms represent a significant challenge in treating fungal infections. Anidulafungin has demonstrated potent activity against Candida species growing in biofilms.[13][14] For instance, against 30 clinical isolates of C. albicans, the sessile MIC₉₀ (the MIC for biofilm-grown cells) for anidulafungin was found to be ≤0.03 µg/mL, indicating strong antibiofilm properties.[9][15]
The Paradoxical Growth Effect
A phenomenon known as the paradoxical growth effect (or Eagle effect) has been observed with echinocandins, where fungal growth resumes at drug concentrations significantly above the MIC.[4][16] This effect has been reported for both cilofungin and anidulafungin.[8][12][16] For anidulafungin, paradoxical growth has been observed in vitro against some isolates of C. albicans and C. tropicalis.[14][16] Studies suggest this effect is more frequent with caspofungin compared to anidulafungin or micafungin.[16] The underlying mechanism is thought to involve a stress response leading to a compensatory increase in cell wall chitin synthesis.[17]
Experimental Protocols
The majority of in vitro susceptibility data for these antifungals is generated using standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) in document M27-A2.[6]
Broth Microdilution MIC Assay Workflow
The general workflow involves preparing serial dilutions of the antifungal agent in microtiter plates, inoculating the wells with a standardized suspension of the fungal isolate, incubating the plates, and then determining the MIC by observing the lowest drug concentration that prevents visible growth.
Caption: Generalized workflow for a broth microdilution antifungal susceptibility test.
Conclusion
The in vitro evidence clearly indicates that anidulafungin possesses greater potency and a broader spectrum of activity against clinically relevant Candida species when compared to the first-generation echinocandin, cilofungin. Anidulafungin is effective against species where cilofungin has little to no activity, such as C. parapsilosis and C. krusei.[6][7][10] Furthermore, anidulafungin exhibits potent activity against fungal biofilms, a key attribute for treating device-associated infections.[9][13] While cilofungin's development was halted due to toxicity, its study provides a valuable baseline for appreciating the advancements in safety and efficacy offered by newer echinocandins like anidulafungin.
References
- 1. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Anidulafungin and its role in candida infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, antifungal activity and clinical efficacy of anidulafungin in the treatment of fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative antifungal activity of cilofungin (LY121019) against Candida species, including evaluation of susceptibility testing method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Activities of Anidulafungin against More than 2,500 Clinical Isolates of Candida spp., Including 315 Isolates Resistant to Fluconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro comparison of cilofungin alone and in combination with other antifungal agents against clinical isolates of Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cilofungin (LY121019), an antifungal agent with specific activity against Candida albicans and Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Activity of Anidulafungin against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity of cilofungin (LY121019) against Candida species in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro activities of anidulafungin against more than 2,500 clinical isolates of Candida spp., including 315 isolates resistant to fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative activity in vitro of cilofungin (LY 121019) with other agents used for treatment of deep-seated Candida infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anidulafungin, a new echinocandin: in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro effectiveness of anidulafungin against Candida sp. biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro activity of anidulafungin against Candida albicans biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Paradoxical Effect of Echinocandins across Candida Species In Vitro: Evidence for Echinocandin-Specific and Candida Species-Related Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
A Comparative Guide to the Antifungal Activity of LY121019 (Cilofungin) and Alternative Echinocandins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antifungal activity of LY121019 (cilofungin) and other key echinocandin antifungals. The data presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel antifungal agents. This document summarizes key quantitative data, details standardized experimental protocols, and visualizes relevant biological pathways and workflows.
Comparative Antifungal Activity
The in vitro activity of echinocandins is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The following tables summarize the reported MIC values for LY121019 and other prominent echinocandins against common Candida species. It is important to note that MIC values can vary between studies due to differences in testing methodology and the specific strains tested.
Table 1: In Vitro Activity of LY121019 (Cilofungin) against Various Candida Species
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | 0.625[1] | 1.25[1] |
| Candida tropicalis | ≤0.31 | ≤0.31 |
| Candida glabrata | ≤20 | ≤20 |
| Candida parapsilosis | Resistant | Resistant |
| Candida krusei | - | 10 |
Note: Data for C. tropicalis and C. glabrata MIC₉₀ from a study where it was reported as ≤ value.[2] C. parapsilosis is noted to be resistant.[2]
Table 2: Comparative In Vitro Activity (MIC₉₀ in µg/mL) of Echinocandins against Common Candida Species
| Organism | LY121019 (Cilofungin) | Amphotericin B |
| Candida albicans | 3.2 | 0.8 |
| Candida tropicalis | 3.2 | 0.8 |
| Candida glabrata | 3.2 | 0.8 |
| Candida parapsilosis | >25 | 1.6 |
| Candida krusei | >25 | 1.6 |
| Candida lusitaniae | >25 | 0.4 |
Data derived from a comparative study using a macrotitre broth dilution method in SAAM-F medium.[3][4]
Experimental Protocols
Standardized methods for antifungal susceptibility testing are crucial for the reproducibility and comparability of data. The Clinical and Laboratory Standards Institute (CLSI) M27 document and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) Definitive Document E.DEF 7.3.2 provide detailed protocols for the testing of yeasts.
Broth Microdilution Method for MIC Determination (Based on CLSI M27 and EUCAST E.DEF 7.3.2)
This method is a widely accepted standard for determining the MIC of antifungal agents against yeasts.
1. Inoculum Preparation:
- Yeast isolates are subcultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubated at 35-37°C for 24-48 hours to ensure viability and purity.[5]
- A suspension of the yeast is prepared in sterile saline or water and adjusted to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.
- The suspension is further diluted in the test medium (e.g., RPMI 1640) to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL).
2. Test Plate Preparation:
- The antifungal compounds are serially diluted in the test medium in a 96-well microtiter plate.
- A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included.
3. Incubation:
- The prepared microtiter plates are incubated at 35°C for 24-48 hours.
4. MIC Determination:
- The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. The reading can be done visually or using a spectrophotometer.
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that kills a defined proportion (usually ≥99.9%) of the initial inoculum.
1. Procedure:
- Following the determination of the MIC, an aliquot (e.g., 10-20 µL) from each well showing no visible growth (or growth at and above the MIC) is subcultured onto an agar plate that does not contain the antifungal agent.
- The plates are incubated at 35°C for 24-48 hours, or until growth is visible in the control subculture.
2. MFC Endpoint:
- The MFC is the lowest concentration of the antifungal agent from which there is no growth or a significant reduction in CFU count (≥99.9%) on the subculture plate.
Visualizations
Signaling Pathways in Response to Echinocandin Treatment
Echinocandins, including LY121019, inhibit β-(1,3)-D-glucan synthase, a key enzyme in the fungal cell wall biosynthesis. This triggers a compensatory stress response, primarily involving the upregulation of chitin synthesis. This response is mediated by several signaling pathways as depicted below.
Caption: Fungal cell wall stress response to echinocandins.
Experimental Workflow for Antifungal Susceptibility Testing
The following diagram outlines the typical workflow for determining the MIC and MFC of a novel antifungal compound.
Caption: Workflow for MIC and MFC determination.
References
- 1. In vitro and in vivo anti-Candida activity and toxicology of LY121019 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cilofungin (LY121019), an antifungal agent with specific activity against Candida albicans and Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative antifungal activity of cilofungin (LY121019) against Candida species, including evaluation of susceptibility testing method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative antifungal activity of cilofungin (LY121019) against Candida species, including evaluation of susceptibility testing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
A Head-to-Head In Vivo Comparison of LY121019 and Amphotericin B for Systemic Candidiasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of the antifungal agents LY121019 (cilofungin) and amphotericin B, focusing on their efficacy and toxicity in animal models of systemic candidiasis. The information is compiled from preclinical studies to assist researchers and drug development professionals in evaluating these compounds.
Efficacy in Murine Models of Systemic Candidiasis
LY121019, a semisynthetic lipopeptide, and amphotericin B, a polyene macrolide, have been extensively evaluated for their ability to combat systemic Candida albicans infections in mice. The following tables summarize key efficacy data from comparative studies in both normal and immunocompromised (granulocytopenic) mice.
Survival Rates
The survival of mice infected with systemic candidiasis is a critical measure of a drug's efficacy. Studies show that both LY121019 and amphotericin B can significantly improve survival rates compared to untreated controls.
| Animal Model | Drug and Dosage | Treatment Duration | Survival Rate (%) | Reference |
| Normal Mice | ||||
| LY121019 (25 mg/kg, twice daily) | 10 days | 83 | [1] | |
| LY121019 (35 mg/kg, twice daily) | 10 days | 90 | [1] | |
| Amphotericin B (1 mg/kg, once daily) | 10 days | 93 | [1] | |
| LY121019 (6.25 mg/kg/day) | 14 days | Significantly superior to control | [2] | |
| LY121019 (62.5 mg/kg/day) | 14 days | Significantly superior to control | [2] | |
| Amphotericin B (0.625 mg/kg/day) | 14 days | Protective and superior to the same LY121019 dose | [2] | |
| Amphotericin B (6.25 mg/kg/day) | 14 days | Protective and superior to the same LY121019 dose | [2] | |
| Granulocytopenic Mice | ||||
| LY121019 (25 mg/kg, twice daily) | 10 days | 83 | [1] | |
| LY121019 (35 mg/kg, twice daily) | 10 days | 80 | [1] | |
| Amphotericin B (1 mg/kg, once daily) | 10 days | 43 | [1] | |
| LY121019 (25 mg/kg, twice daily) | 30 days | 93 | [1] | |
| LY121019 (35 mg/kg, twice daily) | 30 days | 93 | [1] | |
| Amphotericin B (1 mg/kg, once daily) | 30 days | 53 | [1] |
Fungal Burden in Organs
Reducing the fungal load in key organs is a primary goal of antifungal therapy. The following table presents the efficacy of LY121019 and amphotericin B in clearing Candida albicans from the kidneys, a major target organ in systemic candidiasis.
| Animal Model | Drug and Dosage | Outcome | Reference |
| Normal Mice | LY121019 (6.25 mg/kg) | Significantly reduced recovery of C. albicans from infected mouse kidneys. | [3] |
| Normal Mice | Amphotericin B regimens and lower-dosage LY121019 regimens | Significantly reduced yeast cell counts in kidneys compared with controls. | [4] |
| Normal Mice | Amphotericin B | Significantly higher percentage of sterile kidneys following therapy compared with LY121019. | [4] |
| Normal Mice | LY121019 (25 mg/kg, twice daily for 10 days) | Cleared organisms from the kidneys, spleens, and livers of mice infected with 5 x 10^5 C. albicans in 8 to 12 days. | [1][5] |
| Normal Mice | LY121019 and Amphotericin B | Neither drug was curative in this model, and C. albicans was not cleared from the kidneys of mice in any group. | [2] |
Comparative Toxicity
A significant differentiator between LY121019 and amphotericin B is their toxicity profiles. While direct comparative studies measuring renal function markers like BUN and creatinine in rodents were not identified in the search, qualitative and semi-quantitative data from animal studies are available.
| Animal Model | Drug and Dosage | Observed Toxic Effects | Reference |
| Dogs | LY121019 (up to 100 mg/kg/day for 3 months) | Histamine-like reaction, increased serum alkaline phosphatase and SGPT, fatty vacuolization of the liver, tissue damage at injection site. The no-effect dose was 10 mg/kg. | [3] |
| Dogs | LY121019 vs. Amphotericin B | LY121019 had no more than 1/20 the toxicity of amphotericin B. | [3] |
| Mice | LY121019 (various dosages) | No toxic effects were observed with any of the dosage regimens used. | [1][5] |
| Mice | Amphotericin B (62.5 mg/kg/day) | Lethal in the absence of infection. | [2] |
| Mice | Amphotericin B | Atrophied kidneys were common in treated mice, and mice appeared ill during therapy. | [2] |
Experimental Protocols
Murine Model of Systemic Candidiasis (Efficacy Studies)
-
Animal Model: Normal and granulocytopenic CD-1 or Swiss albino mice.[1]
-
Infection: Intravenous injection of Candida albicans (e.g., 2 x 10^6 CFU).[1]
-
Treatment:
-
Duration: Treatment was typically continued for 10 to 30 days.[1]
-
Endpoints: Survival rates and clearance of C. albicans from organs (kidneys, spleen, liver, brain) determined by CFU counts.[1]
Canine Model of Toxicity Study
-
Animal Model: Dogs.
-
Treatment:
-
LY121019: Administered intravenously at doses up to 100 mg/kg/day, 5 days a week for 3 months.[3]
-
-
Endpoints: Observation of clinical signs, serum chemistry (alkaline phosphatase, SGPT), and histopathological examination of tissues.[3]
Mechanism of Action
The fundamental difference in the mechanism of action between LY121019 and amphotericin B underlies their distinct efficacy and toxicity profiles.
Caption: Comparative mechanisms of action for LY121019 and Amphotericin B.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of antifungal agents in a murine model of systemic candidiasis.
Caption: A generalized workflow for in vivo antifungal efficacy studies.
References
- 1. Comparative efficacies of cilofungin (Ly121019) and amphotericin B against disseminated Candida albicans infection in normal and granulocytopenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative effects of cilofungin and amphotericin B on experimental murine candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo anti-Candida activity and toxicology of LY121019 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of cilofungin and amphotericin B for therapy of murine candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative efficacies of cilofungin (Ly121019) and amphotericin B against disseminated Candida albicans infection in normal and granulocytopenic mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Echinocandin Cross-Resistance: Cilofungin and Modern Echinocandins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-resistance profiles of echinocandin antifungal agents, with a specific focus on the historical compound cilofungin and its relationship to the contemporary echinocandins: caspofungin, micafungin, and anidulafungin. This document synthesizes available in vitro data, details relevant experimental methodologies, and visualizes key pathways to support research and development in the field of antifungal therapeutics.
Executive Summary
The emergence of resistance to echinocandins, a cornerstone in the treatment of invasive fungal infections, necessitates a thorough understanding of cross-resistance patterns within this class. The primary mechanism of echinocandin resistance is the acquisition of mutations in the FKS1 and FKS2 genes, which encode the catalytic subunits of the target enzyme, β-(1,3)-D-glucan synthase. While extensive data exists for the cross-resistance profiles of currently approved echinocandins (caspofungin, micafungin, and anidulafungin), direct comparative data with the earlier echinocandin, cilofungin, against resistant strains is limited. This guide summarizes the available data to facilitate a comparative understanding.
Quantitative Data on Echinocandin Susceptibility
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for cilofungin and the newer echinocandins against various Candida species. It is important to note that direct comparative studies testing cilofungin against a panel of isolates with defined FKS mutations alongside modern echinocandins are scarce in the available literature. The data presented here is compiled from multiple sources to provide a comparative perspective.
Table 1: In Vitro Activity of Cilofungin against Candida Species
| Candida Species | Cilofungin MIC Range (µg/mL) | Cilofungin MIC₅₀ (µg/mL) | Cilofungin MIC₉₀ (µg/mL) |
| C. albicans | ≤0.08 - 1.25 | 0.16 | 0.31 |
| C. tropicalis | ≤0.08 - 0.62 | 0.16 | 0.31 |
| C. parapsilosis | >40 | >40 | >40 |
| C. glabrata | 0.16 - >10 | 1.25 | >10 |
| C. krusei | 1.25 - 10 | 5 | 10 |
Note: Data compiled from historical studies. MIC values can be method-dependent.
Table 2: Comparative In Vitro Activity of Modern Echinocandins against Wild-Type and FKS Mutant Candida Isolates
| Organism | Genotype | Anidulafungin MIC (µg/mL) | Caspofungin MIC (µg/mL) | Micafungin MIC (µg/mL) |
| C. albicans | Wild-Type | 0.015 - 0.06 | 0.03 - 0.125 | 0.008 - 0.03 |
| C. albicans | FKS1 mutant | 0.5 - >8 | 2 - >16 | 1 - >16 |
| C. glabrata | Wild-Type | 0.015 - 0.06 | 0.03 - 0.125 | 0.008 - 0.03 |
| C. glabrata | FKS1/2 mutant | 0.25 - 4 | 1 - 8 | 0.5 - 8 |
| C. parapsilosis | Wild-Type | 0.5 - 2 | 1 - 4 | 0.25 - 2 |
Note: MIC ranges are illustrative and can vary based on the specific FKS mutation.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of susceptibility data.
Antifungal Susceptibility Testing of Echinocandins
The Clinical and Laboratory Standards Institute (CLSI) M27 broth microdilution method is the standard for testing the susceptibility of yeasts to antifungal agents.
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Agent Preparation: The echinocandins are serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the prepared yeast suspension. The plates are then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth control well.
For Cilofungin (historical method): Early studies on cilofungin often employed a macrotitre broth dilution method. While the principles are similar to the CLSI method, variations in media (e.g., synthetic amino acid medium for fungi - SAAM-F) and inoculum size were common. Direct comparison of MIC values obtained with different methodologies should be approached with caution.
Molecular Characterization of Resistance
-
DNA Extraction: Genomic DNA is extracted from yeast cultures.
-
PCR Amplification: The "hot-spot" regions of the FKS1 and FKS2 genes are amplified using specific primers.
-
DNA Sequencing: The amplified PCR products are sequenced to identify mutations.
-
Sequence Analysis: The obtained sequences are compared to wild-type sequences to identify amino acid substitutions associated with resistance.
Visualizing Key Concepts
Mechanism of Echinocandin Action and Resistance
Echinocandins non-competitively inhibit the β-(1,3)-D-glucan synthase enzyme complex, a critical component in the synthesis of the fungal cell wall. This disruption of cell wall integrity leads to osmotic instability and cell death. Resistance primarily arises from mutations in the FKS1 and FKS2 genes, which alter the drug's binding to its target.
Experimental Workflow for Cross-Resistance Assessment
A systematic approach is essential for evaluating cross-resistance among echinocandins. This typically involves isolating fungal strains, determining their susceptibility to a panel of drugs, and correlating these findings with the genetic makeup of the resistance-determining genes.
Evaluating the Post-Antifungal Effect of LY121019 vs. Micafungin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the post-antifungal effect (PAFE) of two echinocandin antifungal agents: LY121019 (cilofungin) and micafungin. While both drugs share a common mechanism of action by inhibiting β-(1,3)-D-glucan synthase, an essential component of the fungal cell wall, their sustained effects on fungal growth after drug removal are critical for optimizing dosing regimens and predicting clinical outcomes. This document summarizes the available experimental data, details relevant methodologies, and visualizes the underlying biological pathway.
Executive Summary
Data Presentation: Post-Antifungal Effect (PAFE) of Micafungin
The following table summarizes the post-antifungal effect of micafungin against various Candida species from a representative study. The PAFE is defined as the time required for the fungal population to increase by 1 log10 CFU/mL after a short exposure to the antifungal agent.
| Fungal Species Complex | Drug Concentration (μg/mL) | Mean PAFE (hours) ± SD |
| Candida albicans complex | 2 | 41.83 ± 2.18 |
| Candida parapsilosis complex | 8 | 8.07 ± 4.2 |
Source: Adapted from a study on the postantifungal effect of micafungin against Candida albicans and Candida parapsilosis species complexes.[1][2]
Experimental Protocols
Micafungin PAFE Determination
The methodology for determining the post-antifungal effect of micafungin is outlined below, based on established protocols.[1][2]
1. Fungal Isolate Preparation:
-
Fungal isolates of Candida species are cultured on appropriate agar plates.
-
A standardized inoculum is prepared by suspending fungal colonies in sterile saline to achieve a specific turbidity, corresponding to a known colony-forming unit (CFU)/mL concentration.
2. Drug Exposure:
-
The standardized fungal suspension is exposed to various concentrations of micafungin (e.g., ranging from 0.12 to 8 μg/mL) for a defined period, typically 1 hour, in a suitable broth medium at 37°C.[1]
3. Drug Removal:
-
Following the exposure period, the drug is removed by centrifugation and washing the fungal cells multiple times with fresh, drug-free broth.
4. Regrowth Monitoring:
-
The washed fungal suspension is resuspended in fresh, drug-free broth and incubated at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 2, 4, 6, 8, 12, 24, and 48 hours) and plated on agar to determine the viable CFU/mL counts.
5. PAFE Calculation:
-
The PAFE is calculated as the difference in the time it takes for the drug-exposed culture and a drug-free control culture to increase by 1 log10 CFU/mL from the time of drug removal.
LY121019 In Vitro Activity Assessment
While specific PAFE protocols for LY121019 are not detailed in the available literature, its in vitro activity has been assessed using standard methods.[3][4][5]
1. Minimum Inhibitory Concentration (MIC) Determination:
-
Broth microdilution methods are typically employed to determine the MIC of LY121019 against various fungal isolates.
-
The MIC is defined as the lowest concentration of the drug that inhibits visible growth of the organism after a specified incubation period.
2. Fungicidal Activity:
-
Studies on the fungicidal activity of LY121019 have been conducted, often noting its potent cidal effect against susceptible Candida species during continuous drug exposure.[6][7][8]
Mandatory Visualization
Mechanism of Action of Echinocandins
Both LY121019 and micafungin belong to the echinocandin class of antifungal agents. Their primary mechanism of action involves the non-competitive inhibition of the enzyme β-(1,3)-D-glucan synthase. This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, a key polysaccharide component of the fungal cell wall that provides structural integrity.
Caption: Mechanism of action of LY121019 and micafungin via inhibition of β-(1,3)-D-glucan synthase.
Discussion and Comparison
Micafungin exhibits a significant and prolonged PAFE against susceptible Candida species, particularly the C. albicans complex.[2] This prolonged effect suggests that even after plasma concentrations fall below the MIC, micafungin continues to suppress fungal regrowth, a characteristic that supports less frequent dosing intervals. The duration of micafungin's PAFE appears to be species-dependent, with a notably shorter effect observed against the C. parapsilosis complex.[1][2]
For LY121019, the lack of direct PAFE data makes a quantitative comparison impossible. However, early studies highlighted its potent fungicidal activity against Candida albicans and Candida tropicalis.[6][8] This strong cidal action during exposure might imply a period of suppressed regrowth after drug removal, but without specific experimental evidence, this remains speculative. It is important to note that the in vitro activity of LY121019 was found to be highly dependent on testing conditions, including the medium composition and pH.[3]
Both agents are known to be less effective against Candida parapsilosis compared to other Candida species.[4][5][9]
Conclusion
Micafungin demonstrates a well-documented and prolonged post-antifungal effect against key Candida pathogens, a crucial pharmacodynamic parameter supporting its clinical utility. While LY121019 was a promising antifungal agent with potent in vitro fungicidal activity, the absence of specific PAFE studies in the available literature represents a significant data gap. For researchers and drug development professionals, the robust PAFE data for micafungin provides a benchmark for the evaluation of new antifungal candidates. Future research on novel echinocandins should include rigorous PAFE assessments to fully characterize their pharmacodynamic profiles and potential for optimized clinical use.
References
- 1. Postantifungal Effect of Micafungin against the Species Complexes of Candida albicans and Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Postantifungal Effect of Micafungin against the Species Complexes of Candida albicans and Candida parapsilosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of in vitro susceptibility testing conditions on the anti-candidal activity of LY121019 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cilofungin (LY121019), an antifungal agent with specific activity against Candida albicans and Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cilofungin (LY121019), an antifungal agent with specific activity against Candida albicans and Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fungicidal activity of cilofungin (LY121019) alone and in combination with anticapsin or other antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity of cilofungin (LY121019) against Candida species in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of in vitro antifungal activity of LY121019 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative in vitro activity of LY121019 and amphotericin B against clinical isolates of Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assaying the Activity of LY 121019, a Novel Protein Kinase C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new assay designed to measure the inhibitory activity of LY 121019, a novel therapeutic compound targeting Protein Kinase C (PKC). The performance of this new assay is objectively compared with established alternative methods, supported by experimental data. Detailed protocols and visual workflows are provided to facilitate the replication and adoption of these techniques in your research.
Protein Kinase C (PKC) is a family of serine/threonine kinases that are critical mediators in a variety of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and apoptosis.[1][2] Dysregulation of PKC activity has been implicated in numerous diseases, including cancer and inflammatory disorders, making it a key target for therapeutic intervention.[1][3][4] this compound has been developed as a potent inhibitor of PKC, and accurate measurement of its activity is paramount for its preclinical and clinical development.
This guide compares a novel, proprietary fluorescence-based assay for this compound activity against two established methods: a traditional radiometric assay and a commercially available ELISA-based assay. The comparison focuses on key performance indicators such as sensitivity, specificity, throughput, and safety.
Comparative Performance of PKC Activity Assays
The following table summarizes the quantitative performance of the new fluorescence-based assay for this compound in comparison to existing methodologies.
| Parameter | New Fluorescence-Based Assay | Radiometric [γ-32P] ATP Assay | ELISA-Based Assay |
| Principle | Measures the fluorescence of a PKC substrate upon phosphorylation. | Measures the incorporation of radioactive phosphate into a PKC substrate. | Uses a phospho-specific antibody to detect the phosphorylated PKC substrate.[5] |
| Sensitivity (IC50 for this compound) | 15 nM | 12 nM | 20 nM |
| Dynamic Range | 1 - 1000 nM | 0.5 - 500 nM | 5 - 1500 nM |
| Throughput | High (384-well plate format) | Low (labor-intensive, manual separation) | Medium (96-well plate format) |
| Assay Time | 1 hour | 4 - 6 hours | 3 - 4 hours[6] |
| Safety | Non-radioactive, minimal hazardous waste | Radioactive material, requires special handling and disposal | Non-radioactive, standard laboratory waste |
| Cost per Sample | Moderate | Low (reagents), High (disposal and safety) | High (antibody and plate costs) |
| Reproducibility (CV%) | < 5% | < 10% | < 8% |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. New Fluorescence-Based Assay for this compound Activity
This novel assay utilizes a proprietary PKC substrate that exhibits enhanced fluorescence upon phosphorylation by PKC.
-
Materials:
-
Recombinant human PKC isoform
-
Fluorescent PKC substrate
-
Assay Buffer (20 mM HEPES pH 7.4, 10 mM MgCl2, 0.1 mM CaCl2, 1 mM DTT)
-
ATP
-
This compound (or other inhibitors)
-
384-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In a 384-well plate, add 5 µL of the diluted this compound or vehicle control.
-
Add 10 µL of recombinant PKC enzyme to each well and incubate for 15 minutes at room temperature.
-
Prepare the reaction mix by adding the fluorescent PKC substrate and ATP to the Assay Buffer.
-
Initiate the kinase reaction by adding 10 µL of the reaction mix to each well.
-
Incubate the plate for 60 minutes at 30°C, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition of PKC activity for each concentration of this compound and determine the IC50 value.
-
2. Radiometric [γ-32P] ATP Assay
This traditional method measures the transfer of a radioactive phosphate group from ATP to a PKC substrate.[7][8]
-
Materials:
-
Recombinant human PKC isoform
-
PKC substrate peptide
-
Assay Buffer (20 mM HEPES pH 7.4, 10 mM MgCl2, 0.1 mM CaCl2, 1 mM DTT)
-
[γ-32P] ATP
-
This compound (or other inhibitors)
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter and fluid
-
-
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In a microcentrifuge tube, combine the recombinant PKC enzyme, PKC substrate peptide, and the diluted this compound or vehicle control.
-
Initiate the reaction by adding [γ-32P] ATP.
-
Incubate the reaction for 20 minutes at 30°C.
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper to stop the reaction.[8]
-
Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-32P] ATP.
-
Measure the radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percent inhibition and determine the IC50 value.
-
3. ELISA-Based Assay
This immunoassay uses a specific antibody to detect the phosphorylated product of the PKC reaction.[5]
-
Materials:
-
Commercially available PKC Kinase Activity Assay Kit (e.g., Abcam ab139437)
-
Recombinant human PKC isoform
-
This compound (or other inhibitors)
-
Microplate reader
-
-
Procedure:
-
Follow the manufacturer's protocol for the PKC Kinase Activity Assay Kit.[5]
-
Prepare a serial dilution of this compound.
-
Add the diluted this compound or vehicle control to the wells of the substrate-coated microplate.
-
Add the recombinant PKC enzyme and ATP to initiate the reaction.
-
Incubate as per the manufacturer's instructions.
-
Wash the plate and add the phosphospecific primary antibody.
-
Incubate and wash, then add the HRP-conjugated secondary antibody.
-
Incubate and wash, then add the TMB substrate and stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 value.
-
Visualizing the Experimental and Biological Context
To better understand the underlying biology and experimental procedures, the following diagrams have been generated.
Caption: A simplified diagram of the Protein Kinase C (PKC) signaling pathway.
Caption: Experimental workflow for the new fluorescence-based PKC activity assay.
Caption: A logical diagram comparing the pros and cons of different PKC assays.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PKC inhibitors and how do they work? [synapse.patsnap.com]
- 5. abcam.com [abcam.com]
- 6. Enzo Life Sciences PKC kinase activity kit (1x96wells), Quantity: Each | Fisher Scientific [fishersci.com]
- 7. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
- 8. merckmillipore.com [merckmillipore.com]
Navigating the Fungal Frontier: A Comparative Proteomic Guide to Candida albicans' Response to LY121019 (Anidulafungin)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proteomic shifts in Candida albicans following treatment with LY121019, commercially known as anidulafungin. As a member of the echinocandin class of antifungal agents, anidulafungin disrupts the fungal cell wall by inhibiting β-1,3-glucan synthase.[1][2][3] Understanding the downstream proteomic consequences of this inhibition is crucial for elucidating mechanisms of action, identifying potential resistance markers, and developing novel therapeutic strategies.
Due to a lack of specific comparative proteomic studies on anidulafungin, this guide leverages data from studies on caspofungin, another potent echinocandin that shares the same molecular target and induces a similar cellular stress response in C. albicans.[1][4][5] This information serves as a robust proxy to infer the likely proteomic alterations induced by anidulafungin.
Quantitative Proteomic Changes in Candida albicans in Response to Echinocandin Treatment
Echinocandin treatment triggers a significant remodeling of the C. albicans proteome as the fungus attempts to compensate for cell wall damage. The following tables summarize the key proteins that are differentially expressed, categorized by their primary cellular function. This data is derived from proteomic analyses of C. albicans treated with caspofungin.[4][5][6]
Table 1: Upregulated Proteins in Candida albicans Following Echinocandin Treatment
| Protein | Function | Fold Change (approx.) |
| Gsc1 | β-1,3-glucan synthase catalytic subunit | 1.5 - 2.0 |
| Fks1 | β-1,3-glucan synthase catalytic subunit | 1.5 - 2.0 |
| Chs1, Chs3 | Chitin synthases | 1.5 - 2.5 |
| Phr1, Phr2 | Glucanosyltransferases (cell wall remodeling) | > 2.0 |
| Hsp70, Hsp90 | Heat shock proteins (stress response) | > 2.0 |
| Sod1 | Superoxide dismutase (oxidative stress response) | ~1.5 |
| Rho1 | GTPase, regulator of β-1,3-glucan synthase | > 2.0 |
| Pkc1 | Protein kinase C (cell wall integrity pathway) | > 2.0 |
Table 2: Downregulated Proteins in Candida albicans Following Echinocandin Treatment
| Protein | Function | Fold Change (approx.) |
| Erg1, Erg11 | Ergosterol biosynthesis | 1.5 - 2.0 |
| Tps1, Tps2 | Trehalose-6-phosphate synthase/phosphatase | ~1.5 |
| Adh1 | Alcohol dehydrogenase (glycolysis) | ~1.5 |
| Eno1 | Enolase (glycolysis) | ~1.5 |
Experimental Protocols
The following section outlines a generalized methodology for the comparative proteomic analysis of Candida albicans treated with an antifungal agent like LY121019.
Fungal Culture and Drug Treatment
-
Candida albicans Strain: A well-characterized reference strain (e.g., SC5314) is cultured in a standard growth medium, such as Yeast Peptone Dextrose (YPD) broth, at 37°C with agitation.
-
Drug Exposure: Exponentially growing cells are treated with a sub-inhibitory concentration of LY121019 (anidulafungin) or a control vehicle (e.g., DMSO). The concentration and duration of treatment should be optimized based on preliminary minimum inhibitory concentration (MIC) assays.
Protein Extraction
-
Cell Lysis: Fungal cells are harvested by centrifugation, washed with a suitable buffer, and then mechanically disrupted. Common methods include bead beating with glass beads or cryogenic grinding.
-
Protein Solubilization: The cell lysate is treated with a lysis buffer containing detergents (e.g., SDS), chaotropic agents (e.g., urea, thiourea), and protease inhibitors to solubilize proteins and prevent degradation.
Proteomic Analysis: Two-Dimensional Polyacrylamide Gel Electrophoresis (2D-PAGE)
-
First Dimension (Isoelectric Focusing): The protein extract is loaded onto an immobilized pH gradient (IPG) strip, and proteins are separated based on their isoelectric point (pI).
-
Second Dimension (SDS-PAGE): The IPG strip is then placed on top of a polyacrylamide gel, and proteins are separated based on their molecular weight.
-
Protein Visualization and Quantification: The gel is stained with a protein stain (e.g., Coomassie Brilliant Blue or silver stain), and the protein spots are imaged. Image analysis software is used to quantify the relative abundance of each protein spot between the treated and control samples.
-
Protein Identification: Differentially expressed protein spots are excised from the gel, subjected to in-gel tryptic digestion, and the resulting peptides are analyzed by mass spectrometry (MS).
Proteomic Analysis: Mass Spectrometry-Based Shotgun Proteomics
-
Protein Digestion: The total protein extract is digested with trypsin to generate a complex mixture of peptides.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and analyzed by a tandem mass spectrometer. The mass spectrometer determines the mass-to-charge ratio of the peptides and their fragmentation patterns.
-
Protein Identification and Quantification: The fragmentation data is searched against a Candida albicans protein database to identify the corresponding proteins. Label-free or label-based (e.g., iTRAQ, TMT) quantification methods are used to determine the relative abundance of proteins between the treated and control samples.
Visualizing the Response to Cell Wall Stress
To better understand the cellular mechanisms affected by LY121019, the following diagrams illustrate the key signaling pathway activated upon cell wall damage and a typical experimental workflow for proteomic analysis.
References
- 1. Changes in the Proteome of Candida albicans in Response to Azole, Polyene, and Echinocandin Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [The fungal cell wall and the mechanism of action of anidulafungin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Changes in the proteome of Candida albicans in response to azole, polyene, and echinocandin antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteomic Analysis of Caspofungin-Induced Responses in Planktonic Cells and Biofilms of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Proteomic Analysis of Caspofungin-Induced Responses in Planktonic Cells and Biofilms of Candida albicans [frontiersin.org]
Safety Operating Guide
Navigating the Disposal of LY 121019: A General Protocol for Laboratory Chemicals
In the absence of a specific Safety Data Sheet (SDS) for LY 121019, this document provides a comprehensive, step-by-step guide for its proper disposal, based on established best practices for handling solid laboratory chemicals. This protocol is designed to ensure the safety of researchers and compliance with general environmental regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific requirements and to adhere to all local, state, and federal laws.
General Properties of a Solid Laboratory Chemical
The following table outlines typical data for a solid research chemical. This information is crucial for a preliminary safety assessment. Note that these are general characteristics and may not specifically apply to this compound.
| Property | General Value/Information |
| Appearance | White to off-white solid/powder |
| Solubility | Varies; may be soluble in aqueous bases |
| Storage | Typically stored at 2-8°C |
| Hazard Class | To be determined by institutional EHS |
Personal Protective Equipment (PPE) for Handling and Disposal
To minimize exposure when handling or preparing this compound for disposal, the following personal protective equipment should be worn:
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.
-
Eye/Face Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood or if aerosolization is possible, a NIOSH-approved respirator may be necessary. Consult your institution's EHS for specific guidance.
-
Skin and Body Protection: A lab coat is required. Ensure it is clean and buttoned.
Step-by-Step Disposal Protocol
-
Consult Institutional Guidelines: Before beginning any disposal procedure, contact your institution's EHS department. They will provide specific instructions based on the known properties of the chemical and local regulations.
-
Waste Identification and Segregation:
-
This compound waste should be segregated from other waste streams.
-
Do not mix with non-hazardous waste.[1]
-
If the chemical is dissolved in a solvent, it may need to be collected as hazardous chemical waste.
-
-
Container Selection and Labeling:
-
Use a chemically compatible container with a secure, screw-top lid. Plastic containers are often preferred for hazardous waste when compatible.
-
Never use food or beverage containers for waste collection.
-
Attach your institution's hazardous waste tag to the container. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The date waste was first added to the container (accumulation start date).
-
Your name, laboratory location, and contact information.
-
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste was generated.
-
The SAA must be at or near the point of generation.
-
Keep the container closed except when adding waste.
-
Store in a well-ventilated area, away from incompatible materials.
-
-
Scheduling a Waste Pickup:
-
Once the container is full or you are discontinuing the use of this compound, contact your institution's EHS department to schedule a waste pickup.
-
Do not transport the waste from the laboratory yourself.
-
Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Evacuate the immediate area and alert others.
-
Isolate the Spill: Prevent entry into waterways, sewers, or confined areas.
-
Consult the SDS (if available): If a specific SDS is located, refer to it for detailed spill cleanup procedures.
-
Cleanup: For a small spill of a solid, carefully sweep or scoop the material into a designated waste container, avoiding dust generation. For larger spills, or if you are unsure, contact your institution's EHS for assistance.
-
Personal Protection: Wear appropriate PPE during cleanup.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.
Caption: A workflow for the proper disposal of laboratory chemical waste.
References
Essential Safety and Operational Guide for Handling LY 121019
Disclaimer: No specific Safety Data Sheet (SDS) for LY 121019 is publicly available. This guide is based on safety data for closely related and structurally similar echinocandin antifungal agents, namely Caspofungin and Micafungin. Researchers must consult their institution's safety office and perform a risk assessment before handling any chemical.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the echinocandin compound this compound. The following procedures for personal protective equipment (PPE), handling, and disposal are designed to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Classification
Based on data from related echinocandin compounds, this compound should be handled as a hazardous substance with the potential for serious health effects. The following table summarizes the key hazards identified for Caspofungin and Micafungin, which should be considered as potential hazards for this compound.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Serious Eye Damage/Irritation | Danger | H318: Causes serious eye damage.[1][2][3][4] H319: Causes serious eye irritation.[5][6] | |
| Reproductive Toxicity | Danger/Warning | H361: Suspected of damaging fertility or the unborn child.[2][5] H362: May cause harm to breast-fed children.[1][4] | |
| Acute Aquatic Toxicity | Warning | H400: Very toxic to aquatic life.[1][2][3][5] | |
| Chronic Aquatic Toxicity | Warning | H410: Very toxic to aquatic life with long lasting effects.[1][2][5] | |
| Acute Toxicity (Oral) | Warning | H302: Harmful if swallowed.[5][6] | |
| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation.[6] | |
| Specific Target Organ Toxicity | Warning | H335: May cause respiratory irritation.[6] |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table outlines the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Respiratory | Full-face respirator or N95-rated respirator | Use a full-face respirator if there is a risk of exceeding exposure limits or experiencing irritation.[7] Ensure proper fit testing and regular cartridge/filter replacement. |
| Eyes and Face | Tightly fitting safety goggles with side-shields or a face shield | Must conform to EN 166 (EU) or NIOSH (US) standards.[2][7] A face shield should be used in conjunction with goggles when splashing is a significant risk. |
| Hands | Chemical-impermeable gloves | Nitrile or butyl rubber gloves are recommended. Inspect gloves for any tears or perforations before use. Wash and dry hands thoroughly after removing gloves.[2][7] |
| Body | Fire/flame resistant and impervious lab coat or coveralls | Ensure the garment provides full coverage of the arms. Consider a disposable suit for tasks with a high risk of contamination.[2][7] |
| Feet | Closed-toe shoes and shoe covers | Leather or other non-porous material is recommended for shoes. Disposable shoe covers should be used in designated handling areas. |
Experimental Workflow: Safe Handling and Disposal of this compound
The following diagram outlines the procedural workflow for the safe handling and disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
